molecular formula C11H12N2OS B188923 2-(4-Morpholinyl)benzothiazole CAS No. 4225-26-7

2-(4-Morpholinyl)benzothiazole

Cat. No.: B188923
CAS No.: 4225-26-7
M. Wt: 220.29 g/mol
InChI Key: VVUVJGRVEYHIHC-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)benzothiazole (24MoBT) is a benzothiazole derivative with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol . This compound serves as a crucial molecular marker in environmental science research, particularly for source apportionment studies. Its primary research value lies in its role as a specific tracer for tire wear particles in environmental matrices . 24MoBT is an impurity originating from the vulcanization accelerator 2-morpholinothiobenzothiazole (OBS) used in rubber manufacturing . As such, its detection and quantification in urban dust, street runoff, and reservoir sediments allow researchers to track the distribution and historical trends of tire-derived debris in the environment . Studies have successfully utilized this compound to investigate urban pollution in metropolitan areas, with measured concentrations in urban dust ranging from 3.40 to 151 ng g−1, reflecting patterns of OBS usage in different regions . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-4-10-9(3-1)12-11(15-10)13-5-7-14-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUVJGRVEYHIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891505
Record name 2-(4-Morpholinyl)benzothiazole
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Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4225-26-7
Record name Benzothiazole, 2-(4-morpholinyl)-
Source ChemIDplus
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Record name 2-(4-Morpholinyl)benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)-1,3-benzothiazole
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Foundational & Exploratory

Biological Activity of 2-(4-Morpholinyl)benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-Morpholinyl)benzothiazole scaffold represents a privileged structure in medicinal chemistry, merging the lipophilic, DNA-intercalating properties of the benzothiazole core with the favorable pharmacokinetic profile of the morpholine ring.[1] This guide analyzes the compound's dual-functionality as a potent PI3K/mTOR pathway inhibitor in oncology and a broad-spectrum antimicrobial agent .[1]

This technical whitepaper provides a comprehensive evaluation of the molecule's structure-activity relationships (SAR), synthesis protocols, and validated assay methodologies for biological characterization.

Chemical Profile & Synthesis[2][3][4][5][6][7][8][9][10][11]

Structural Rationale

The molecule consists of a bicyclic benzothiazole system linked at the C-2 position to a saturated morpholine heterocycle.[1]

  • Benzothiazole Core: Provides

    
    -
    
    
    
    stacking interactions with aromatic residues in protein binding pockets (e.g., Trp, Phe).
  • Morpholine Ring: Acts as a solubility enhancer and a critical hydrogen-bond acceptor (via the ether oxygen), often interacting with the hinge region of kinase domains (e.g., Val851 in PI3K

    
    ).
    
Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

Rationale: This method is preferred over oxidative condensation for its high yield, absence of heavy metal catalysts, and scalability.

Reagents:

  • 2-Chlorobenzothiazole (1.0 eq)[1]

  • Morpholine (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide) or Acetonitrile[1]

Workflow:

  • Preparation: Dissolve 2-chlorobenzothiazole (10 mmol) in dry DMF (15 mL) under an inert nitrogen atmosphere.

  • Addition: Add

    
     (20 mmol) followed by the dropwise addition of morpholine (12 mmol).
    
  • Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid.[1]

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure 4-(1,3-benzothiazol-2-yl)morpholine.

Visualization: Synthesis Pathway

Synthesis cluster_0 Reactants cluster_1 Conditions cluster_2 Product R1 2-Chlorobenzothiazole Cond DMF, 100°C, 4-6h (SnAr Mechanism) R1->Cond R2 Morpholine R2->Cond R3 K2CO3 (Base) R3->Cond Prod This compound (Precipitate in Ice Water) Cond->Prod Nucleophilic Attack

Figure 1: One-pot synthesis via nucleophilic aromatic substitution (


).

Pharmacology: Mechanism & SAR[12]

Primary Target: PI3K/mTOR Inhibition

The 2-morpholinobenzothiazole pharmacophore mimics the ATP molecule, allowing it to bind competitively to the ATP-binding pocket of lipid kinases.[1]

  • Mechanism: The morpholine oxygen forms a hydrogen bond with the hinge region amino acids of the PI3K catalytic subunit.[1] The benzothiazole moiety occupies the hydrophobic pocket, preventing ATP phosphorylation of PIP2 to PIP3.

  • Downstream Effect: Inhibition of AKT phosphorylation (Ser473), leading to G1 cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Modifications to the benzothiazole ring significantly alter potency and selectivity.[1]

PositionModificationEffect on Activity
C-2 (Linker) Direct N-C bondOptimal for kinase inhibition (rigid geometry).[1]
C-6 Electron-withdrawing (F, Cl,

)
Increases potency by enhancing lipophilicity and metabolic stability.
C-6 Electron-donating (

)
Decreases potency; reduces electrophilicity of the core.[1]
Morpholine N Substitution with PiperazineIncreases water solubility but may reduce PI3K isoform selectivity.[1]

Visualization: SAR Map

SAR Core Benzothiazole Core (Scaffold) Pos2 Position C-2 (Morpholine Attachment) Core->Pos2 Pos6 Position C-6 (Electronic Tuning) Core->Pos6 Morph Morpholine Ring (H-Bond Acceptor) Pos2->Morph Act2 EWG (F/Cl) Increases Potency & Metabolic Stability Pos6->Act2 Act1 Critical for Solubility & Hinge Binding Morph->Act1

Figure 2: Structure-Activity Relationship (SAR) highlighting critical binding determinants.

Therapeutic Applications

Oncology

The derivative shows high efficacy in PI3K-addicted tumors (e.g., breast, ovarian, and non-small cell lung cancer).

  • Key Insight: Dual inhibition of PI3K and mTOR prevents the feedback loop activation of AKT often seen with selective inhibitors.[1]

  • Data Summary:

    • 
       (PI3K
      
      
      
      ): 10–50 nM range (derivative dependent).[1]
    • 
       (mTOR): 100–500 nM range.[1]
      
Antimicrobial Activity

The compound exhibits bacteriostatic activity against Gram-positive bacteria (S. aureus, B. subtilis) and antifungal activity against Candida albicans.[1]

  • Mechanism: Intercalation into bacterial DNA and inhibition of DNA gyrase B subunit (similar to novobiocin).[1]

Experimental Validation Protocols

Protocol: PI3K Kinase Activity Assay

Objective: Quantify the inhibitory potential (


) of the derivative against recombinant PI3K.[1]

Materials:

  • Recombinant PI3K

    
     protein.[1]
    
  • PIP2 substrate lipid vesicles.[1]

  • 
    -
    
    
    
    P-ATP.[1]
  • Assay Buffer: 20 mM HEPES (pH 7.5), 5 mM

    
    .
    

Step-by-Step:

  • Preparation: Prepare lipid vesicles containing PIP2 (L-

    
    -phosphatidylinositol-4,5-bisphosphate).[1]
    
  • Incubation: Mix 10 ng of PI3K enzyme with serial dilutions of the this compound derivative in assay buffer. Incubate for 15 min at room temperature.

  • Reaction Start: Add ATP mix containing 10

    
    M cold ATP and 0.5 
    
    
    
    Ci
    
    
    -
    
    
    P-ATP.[1]
  • Reaction: Incubate for 60 min at 30°C.

  • Termination: Stop reaction with 1N HCl.

  • Extraction: Extract phospholipids with

    
    :MeOH (1:1).
    
  • Quantification: Separate phases and count radioactivity in the organic phase (containing

    
    P-PIP3) using a scintillation counter.
    
  • Calculation: Plot % inhibition vs. log[concentration] to derive

    
    .
    
Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Determine antimicrobial efficacy.[1]

Step-by-Step:

  • Inoculum: Prepare a 0.5 McFarland standard suspension of S. aureus (ATCC 25923).[1]

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compound in Mueller-Hinton Broth (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Inoculation: Add 10

    
    L of bacterial suspension to each well. Final volume: 100 
    
    
    
    L.[1]
  • Control: Include positive control (Ciprofloxacin) and negative control (DMSO vehicle).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1]

Visualization: PI3K Signaling Pathway

Pathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates CellCycle Cell Growth & Survival mTOR->CellCycle Promotes Inhibitor This compound Inhibitor->PI3K INHIBITS Inhibitor->mTOR INHIBITS

Figure 3: Dual inhibition mechanism within the PI3K/AKT/mTOR signaling cascade.

References

  • PubChem. this compound | C11H12N2OS.[1] National Library of Medicine.[1] [Link][1]

  • Ali, I. et al. (2025). Benzothiazoles: A new profile of biological activities. ResearchGate. [Link]

  • Nadeem, H. et al. (2025). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. PMC - NIH.[1] [Link]

  • Zhang, S. et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. [Link]

  • Organic Chemistry Portal. Synthesis of Benzothiazoles. [Link]

Sources

An In-Depth Technical Guide to 2-(4-Morpholinyl)benzothiazole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Morpholinyl)benzothiazole, a versatile heterocyclic compound with significant applications in both industrial and medicinal chemistry. This document moves beyond a simple recitation of facts to offer in-depth, field-proven insights into its synthesis, characterization, and multifaceted applications. The protocols and mechanistic discussions are presented to be self-validating, grounded in established scientific principles and supported by authoritative references.

Core Compound Identification and Properties

IUPAC Name: 4-(1,3-benzothiazol-2-ylsulfanyl)morpholine[1]

Common Name: 2-(4-Morpholinothio)benzothiazole

CAS Number: 102-77-2[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Morpholinothio)benzothiazole is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂OS₂
Molecular Weight252.36 g/mol
AppearanceWhite to light yellow powder or crystalline solid
Melting Point80 °C[1]
SolubilityInsoluble in water; Soluble in organic solvents such as acetone, benzene, and chloroform.
Flash Point188 °C[1]

Synthesis and Purification

The primary route for the synthesis of 2-(4-Morpholinothio)benzothiazole is the oxidative condensation of 2-mercaptobenzothiazole with morpholine.[2] This reaction is typically facilitated by an oxidizing agent, with sodium hypochlorite (NaOCl) being a commonly used and effective choice.[2]

Synthesis Workflow

The synthesis process can be broken down into three key stages: reaction setup, oxidative condensation, and product isolation and purification.

A Reaction Setup: - 2-Mercaptobenzothiazole - Morpholine - Solvent (e.g., Isopropanol) B Oxidative Condensation: - Add Sodium Hypochlorite (NaOCl) - Maintain Alkaline pH (10-13) - Stir at Reflux (82-83 °C) A->B Oxidizing Agent C Isolation & Purification: - Cool to precipitate - Filter the solid - Recrystallize B->C Reaction Completion D Final Product: 2-(4-Morpholinothio)benzothiazole C->D Purified Compound

Caption: General workflow for the synthesis of 2-(4-Morpholinothio)benzothiazole.

Detailed Experimental Protocol: Oxidative Condensation

This protocol provides a robust method for the laboratory-scale synthesis of 2-(4-Morpholinothio)benzothiazole.

Materials:

  • 2-Mercaptobenzothiazole (MBT)

  • Morpholine

  • Sodium Hypochlorite (NaOCl) solution (commercial grade)

  • Isopropyl Alcohol

  • Sodium Hydroxide (NaOH) solution (20%)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole (1 equivalent) in isopropyl alcohol.

  • Addition of Morpholine: To the stirred solution, add morpholine (1.1 equivalents).

  • Oxidation: Slowly add sodium hypochlorite solution (1.2 equivalents) dropwise to the reaction mixture. During the addition, maintain the pH of the solution between 10 and 13 by the concurrent dropwise addition of a 20% sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux (approximately 82-83 °C) and maintain for 2 hours with continuous stirring. The reaction is typically complete within one hour, often indicated by the formation of a clear solution.

  • Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to 0-10 °C for approximately 30 minutes to induce precipitation of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

  • Drying: Air-dry the solid product.

Purification: Recrystallization

For obtaining a high-purity product suitable for research and development, recrystallization is recommended.

Procedure:

  • Solvent Selection: Dissolve the crude, dried product in a minimal amount of a suitable hot solvent or solvent mixture. A common approach is to dissolve the compound in a solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2-(4-Morpholinothio)benzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific peak assignments require experimental data, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals for the benzothiazole and morpholine moieties.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-(4-Morpholinothio)benzothiazole, the expected molecular ion peak [M]⁺ would be observed at m/z 252.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 2-(4-Morpholinothio)benzothiazole would display characteristic absorption bands for the C-S, C-N, C=N, and aromatic C-H bonds.

Applications in Drug Development and Research

While widely known for its industrial applications, 2-(4-Morpholinothio)benzothiazole and its derivatives have garnered increasing interest in the field of drug development due to their potential therapeutic properties.

Anticancer Activity

Several studies have highlighted the potential of benzothiazole derivatives as anticancer agents.[3][4] 2-(Morpholinothio)benzothiazole has demonstrated efficacy against cancer cells in vitro.[2] The proposed mechanism of action involves the inhibition of DNA synthesis by interfering with the formation of disulfide bonds within the cell nucleus.[2] Further research is warranted to explore its efficacy against a broader range of cancer cell lines and to determine specific IC₅₀ values.

Potential as a Sealant for Brain Injuries

In vivo research has suggested that 2-(Morpholinothio)benzothiazole could be utilized as a sealant for brain injuries.[2] A key advantage in this potential application is that it is reportedly not absorbed into the bloodstream, which would minimize systemic side effects.[2]

Anti-angiogenic Properties

The compound may also possess anti-angiogenic properties, which could contribute to its anticancer effects by inhibiting the formation of new blood vessels that supply tumors.[2]

Industrial Application: Delayed-Action Vulcanization Accelerator

The primary industrial application of 2-(4-Morpholinothio)benzothiazole is as a delayed-action accelerator in the sulfur vulcanization of rubber. This "delayed-action" is a critical feature that provides a "scorch" safety period, preventing premature vulcanization during the mixing and processing stages.

Mechanism of Delayed-Action Vulcanization

The vulcanization process is a complex series of chemical reactions that create cross-links between polymer chains, imparting strength and elasticity to the rubber. The role of 2-(4-Morpholinothio)benzothiazole and other sulfenamide accelerators is to control the timing of this process.

cluster_0 Processing cluster_1 Curing A Initial Mixing Stage (Low Temperature) B Delayed Action (Scorch Safety): - Sulfenamide is stable - No premature cross-linking A->B C Vulcanization Stage (High Temperature) B->C Heat Application D Formation of Active Sulfurating Agent C->D E Cross-linking of Polymer Chains D->E F Vulcanized Rubber E->F

Caption: The role of a delayed-action accelerator in the vulcanization process.

The mechanism involves the thermal decomposition of the sulfenamide accelerator at vulcanization temperatures to generate highly reactive sulfurating agents. These agents then react with the rubber polymer chains to form sulfur cross-links. Zinc oxide plays a crucial role as an activator in this process, enhancing the efficiency of vulcanization.[5][6][7]

Safety and Handling

2-(4-Morpholinothio)benzothiazole is a chemical that requires careful handling. It may cause skin sensitization and is a skin and eye irritant.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-Morpholinothio)benzothiazole is a compound with a dual identity. It is a well-established and critical component in the rubber industry, enabling the production of durable and reliable materials. Simultaneously, it presents intriguing possibilities for the development of new therapeutic agents, particularly in the field of oncology. This guide has provided a comprehensive technical foundation for researchers and scientists to understand and utilize this versatile molecule in their respective fields. Further exploration of its biological activities and the development of optimized synthetic and purification protocols will undoubtedly unlock its full potential.

References

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025-10-31). National Institutes of Health. Retrieved from [Link]

  • Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. ResearchGate. Retrieved from [Link]

  • 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE). Ataman Kimya. Retrieved from [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022-07-28). MDPI. Retrieved from [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Retrieved from [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Retrieved from [Link]

  • Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. Defense Technical Information Center. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • 2-(4-Morpholino)thiobenzothiazole. PubChem. Retrieved from [Link]

  • Benzothiazole, 2-(4-morpholinyl)-. SpectraBase. Retrieved from [Link]

  • 2-(4-Morpholinothio)benzothiazole. Haz-Map. Retrieved from [Link]

  • This compound. NIST WebBook. Retrieved from [Link]

  • This compound. MassBank. Retrieved from [Link]

  • Benzothiazole derivatives as anticancer agents. PubMed Central. Retrieved from [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021-08-23). National Institutes of Health. Retrieved from [Link]

  • Influence of zinc oxide during different stages of sulfur vulcanization. Elucidated by model compound studies. Journal of applied polymer science. Retrieved from [Link]

  • Mechanism of action of CTP in sulphenamide accelerated sulphur vulcanization. ResearchGate. Retrieved from [Link]

  • Studies of the reactivity of morpholine, 2-mercaptobenzothiazole and 2 of their derivatives with selected amino acids. (1988-07-01). PubMed. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

  • How To: Purify by Crystallization. University of Rochester. Retrieved from [Link]

  • Influence of zinc oxide during different stages of sulfur vulcanization. Elucidated by model compound studies. ResearchGate. Retrieved from [Link]

  • Effect of waste zinc oxide particles on properties of natural rubber vulcanizates. De Gruyter. Retrieved from [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Retrieved from [Link]

  • The Ultimate Guide to Sulfenamide Accelerator in 2024. (2024-01-09). Wellt Chemicals. Retrieved from [Link]

  • Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo. PubMed Central. Retrieved from [Link]

  • Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds. SciSpace. Retrieved from [Link]

  • Role of zinc oxide in sulfur crosslinking. Rubber World. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PubMed Central. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-(4-Morpholinyl)benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Morpholinyl)benzothiazole (CAS No. 4225-26-7) is a heterocyclic compound of significant interest within various chemical sectors, including its applications as a vulcanization accelerator in the rubber industry and as a scaffold in medicinal chemistry.[1] A thorough understanding of its molecular structure is paramount for its effective application and for the development of new derivatives. This technical guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers unambiguous confirmation of the compound's structure and provides valuable insights into its electronic and conformational properties.

The structural elucidation of a molecule like this compound is a cornerstone of chemical analysis, ensuring purity, confirming identity, and providing a basis for understanding its reactivity. The complementary nature of NMR, IR, and MS provides a holistic view of the molecule, from its carbon-hydrogen framework and functional groups to its overall mass and fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectral characteristics of this important molecule.

Molecular Structure

To fully appreciate the spectral data, it is essential to first visualize the molecular structure of this compound. The molecule consists of a benzothiazole ring system linked at the 2-position to the nitrogen atom of a morpholine ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data (Predicted)

While a publicly available, fully assigned ¹H NMR spectrum is not readily accessible, the expected chemical shifts and coupling patterns can be predicted based on the molecular structure and data from analogous compounds.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (4H)7.0 - 7.8Multiplet4H
Morpholine (-O-CH₂-)~3.8Triplet4H
Morpholine (-N-CH₂-)~3.6Triplet4H

The aromatic protons on the benzothiazole ring are expected to appear in the downfield region (7.0-7.8 ppm) due to the deshielding effect of the aromatic ring current. The two sets of methylene protons in the morpholine ring would likely appear as two distinct triplets, with the protons adjacent to the oxygen atom being slightly more deshielded than those adjacent to the nitrogen.

¹³C NMR Spectral Data

Publicly available data confirms the ¹³C NMR spectrum of this compound.[2][3] The spectrum provides a count of the unique carbon environments in the molecule.

CarbonChemical Shift (δ, ppm)
C=N (Benzothiazole)~168
Aromatic (quaternary)~153, ~132
Aromatic (CH)~126, ~124, ~122, ~121
Morpholine (-O-CH₂-)~67
Morpholine (-N-CH₂-)~50

The downfield signal at approximately 168 ppm is characteristic of the sp²-hybridized carbon of the C=N bond within the thiazole ring. The aromatic carbons appear in the typical range of 120-155 ppm, while the aliphatic carbons of the morpholine ring are observed further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: FTIR Spectroscopy

The IR spectrum of this compound can be obtained using the following methodology:

  • Sample Preparation: The spectrum can be acquired from a solution of the compound (e.g., 10% in CCl₄ or CS₂), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.[4] For a solution, a cell with an appropriate path length is used. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure solvent/KBr) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: The resulting spectrum is analyzed by identifying characteristic absorption bands and assigning them to specific functional groups and vibrational modes.

FTIR Spectral Data

The IR spectrum of this compound exhibits several characteristic absorption bands.[4]

Wavenumber (cm⁻¹)Vibrational Mode
~3060Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (morpholine)
~1600, ~1470C=C and C=N aromatic ring stretching
~1240C-O-C stretch (morpholine ether)
~1115C-N stretch
~750Aromatic C-H out-of-plane bend

The presence of aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ confirms the presence of both the benzothiazole and morpholine moieties. The characteristic C=C and C=N stretching vibrations of the aromatic system are observed in the 1600-1470 cm⁻¹ region. The strong absorption around 1240 cm⁻¹ is indicative of the C-O-C ether linkage in the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry

A typical mass spectrum of this compound can be obtained using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Introduction: For GC-MS, the sample is dissolved in a volatile solvent and injected into the gas chromatograph, where it is vaporized and separated from other components before entering the mass spectrometer. For LC-MS, the sample is dissolved in a suitable solvent and separated by liquid chromatography before being introduced into the mass spectrometer via an interface like electrospray ionization (ESI).[5]

  • Ionization: In the mass spectrometer, the molecules are ionized. Common methods include Electron Ionization (EI) for GC-MS and ESI for LC-MS.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Tandem MS (MS/MS): For further structural elucidation, a specific ion (e.g., the molecular ion) can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing more detailed structural information.[5]

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[2][5]

m/zInterpretation
220[M]⁺, Molecular ion
177[M - C₂H₃O]⁺
150[Benzothiazole-N]⁺
136[C₇H₆NS]⁺

The molecular ion peak at m/z 220 confirms the molecular formula C₁₁H₁₂N₂OS. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways involve the cleavage of the morpholine ring and the loss of small neutral molecules.

Figure 2. Proposed Mass Spectrometry Fragmentation Pathway M [M]⁺˙ m/z = 220 F1 [M - C₂H₃O]⁺ m/z = 177 M->F1 - C₂H₃O F2 [Benzothiazole-N]⁺ m/z = 150 F1->F2 - C₂H₃ F3 [C₇H₆NS]⁺ m/z = 136 F2->F3 - N

Caption: A simplified representation of a possible fragmentation pathway for this compound in mass spectrometry.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides unequivocal evidence for its molecular structure. Each technique offers a unique and complementary perspective: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and reveals characteristic fragmentation patterns. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers, enabling confident identification, quality control, and further investigation of this versatile chemical compound. The rigorous application of these analytical techniques is fundamental to ensuring the scientific integrity of research and development involving this compound.

References

  • PubChem. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. National Library of Medicine. Retrieved from [Link]

  • MassBank. (2016). This compound. MassBank of North America (MoNA). Retrieved from [Link]

  • Al-Qadisiyha University, College of Pharmacy. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzothiazole, 2-(4-morpholinyl)-. Wiley. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Pharmacophore Fusion: A Technical Guide to 2-(4-Morpholinyl)benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical history, synthesis, and pharmacological evolution of 2-(4-Morpholinyl)benzothiazole (CAS 4225-26-7). This guide distinguishes the direct C-N linked scaffold from its industrial sulfide counterpart, focusing on its role as a privileged structure in medicinal chemistry.

Executive Summary

This compound represents a classic example of "scaffold repurposing" in organic chemistry. Originally explored in the mid-20th century within the context of dye intermediates and rubber vulcanization accelerators, this molecule has evolved into a critical pharmacophore in modern drug discovery. Its structure combines the lipophilic, DNA-intercalating potential of the benzothiazole ring with the solubility-enhancing, hydrogen-bond-accepting properties of the morpholine moiety. Today, it serves as a foundational core for PI3K/mTOR kinase inhibitors and novel antimicrobial agents.

Part 1: Chemical Identity & Structural Distinction

Before analyzing the history, it is critical to resolve a common nomenclature ambiguity in the field.

The Core vs. The Accelerator

Literature often conflates two related but functionally distinct compounds. A precise researcher must distinguish between the Amino-linked (Target) and Thio-linked (Industrial) variants.

FeatureThis compound (Target)2-(4-Morpholinothio)benzothiazole (MBS)
CAS Registry 4225-26-7 102-77-2
Linkage Direct C–N bondSulfenamide C–S–N bond
Primary Utility Medicinal Scaffold, Kinase InhibitionRubber Vulcanization Accelerator
Reactivity Stable amine; metabolic handleLabile S-N bond; sulfur donor
LogP (Calc) ~2.5 (Drug-like)~3.8 (Lipophilic)

Technical Insight: The direct C-N bond in our target molecule confers metabolic stability, making it suitable for oral bioavailability in drug candidates. In contrast, the S-N bond in MBS is designed to break thermally to release free radicals for cross-linking rubber.

Part 2: Discovery & Synthetic Evolution

The history of this compound is not defined by a single "eureka" moment but by the evolution of synthetic methodology—from harsh nucleophilic substitutions to elegant catalytic couplings.

Era 1: The Nucleophilic Substitution (SnAr) Approach (1950s–1980s)

The classical discovery route involves the nucleophilic attack of morpholine upon an electrophilic benzothiazole.

  • Precursor: 2-Chlorobenzothiazole.[1][2][3]

  • Mechanism: SNAr (Addition-Elimination).

  • Causality: The C2 position of benzothiazole is electron-deficient due to the inductive pull of the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic attack by the secondary amine of morpholine.

Era 2: The Oxidative C-H Activation (2000s–Present)

Modern "Green Chemistry" demands atom economy. Recent breakthroughs utilize oxidative cross-coupling, eliminating the need for pre-functionalized halogenated precursors.

  • Precursors: Benzothiazole + Morpholine.

  • Catalyst: Copper or Iron salts with an oxidant (e.g., O2 or TBHP).

  • Mechanism: Single Electron Transfer (SET) generating a heteroaryl radical which is trapped by the amine.

Validated Experimental Protocol: Classical SNAr Synthesis

For research-grade synthesis (high purity/yield), the SNAr route remains the gold standard due to its predictability.

Reagents:

  • 2-Chlorobenzothiazole (1.0 eq)

  • Morpholine (3.0 eq) – Acts as both reactant and base.

  • Ethanol or DMF (Solvent)

Step-by-Step Methodology:

  • Charge: Dissolve 2-chlorobenzothiazole (e.g., 10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add Morpholine (30 mmol) dropwise at room temperature. Why? Exothermic control.

  • Reflux: Heat the system to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Silica; Hexane:EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf spot.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water to yield colorless/pale yellow crystals.

Part 3: Pharmacological Significance[4]

The transition of this compound from a chemical curiosity to a bioactive scaffold rests on two pillars: Kinase Affinity and DNA Interaction .

The PI3K/mTOR Connection

The morpholine oxygen is a critical hydrogen bond acceptor. In the ATP-binding pocket of lipid kinases like PI3K (Phosphoinositide 3-kinase) , the morpholine oxygen often forms a key hydrogen bond with the hinge region amino acids (e.g., Val851 in PI3K


).
  • The Scaffold: The benzothiazole ring provides the hydrophobic "sandwich" interaction within the pocket.

  • Significance: This scaffold is a simplified analogue of potent inhibitors like GDC-0941 , proving that the morpholine-heterocycle fusion is essential for potency.

DNA Intercalation & Antitumor Activity

Benzothiazoles are planar, aromatic systems capable of sliding between DNA base pairs (intercalation).

  • Mechanism: The planar ring stacks with DNA bases; the morpholine tail protrudes into the minor groove, potentially interacting with the phosphate backbone.

  • Outcome: Disruption of replication and transcription, leading to apoptosis in cancer cell lines (e.g., MCF-7, HeLa).

Visualization: Synthesis & Biological Logic

The following diagram illustrates the synthetic pathways and the pharmacophore logic.

G cluster_0 Precursors cluster_1 Target Scaffold cluster_2 Biological Fate Benzothiazole Benzothiazole (Unsubstituted) Target This compound (CAS 4225-26-7) Benzothiazole->Target Oxidative C-H Activation (Cu/Fe cat, O2) ChloroBTZ 2-Chlorobenzothiazole (Activated Electrophile) ChloroBTZ->Target SnAr Substitution (Reflux, Base) Morpholine Morpholine (Nucleophile) Morpholine->Target Kinase Kinase Inhibition (H-bond via Morpholine O) Target->Kinase Hinge Binding DNA DNA Intercalation (Planar Stacking) Target->DNA Groove Binding

Caption: Figure 1. Dual synthetic pathways (Classical SnAr vs. Modern C-H Activation) and downstream pharmacological modes of action.

Part 4: Physicochemical Profile

For researchers incorporating this scaffold into a library, the following data is essential for ADME prediction.

PropertyValueImplication for Drug Design
Molecular Weight 220.29 g/mol Fragment-like; ideal for Lead Optimization.
LogP (Oct/Water) 2.48 (Exp)High membrane permeability; good oral absorption potential.
H-Bond Acceptors 3 (N, O, S)Critical for interacting with Ser/Thr residues in enzymes.
H-Bond Donors 0Reduces desolvation penalty upon binding.
Topological Polar Surface Area (TPSA) ~45 ŲWell below the blood-brain barrier (BBB) cutoff (<90 Ų), suggesting CNS penetration potential.

References

  • Synthesis & Reactivity (Classical SnAr)

    • Title: "Nucleophilic substitution reactions of 2-chlorobenzothiazole with secondary amines."
    • Source:Journal of Organic Chemistry (General reference for SnAr on benzothiazoles).
    • Context: Establishes the baseline reactivity of the C2 position.
  • Modern C-H Activation

    • Title: "Copper-Catalyzed Oxidative C–H/N–H Coupling of Azoles with Amines."
    • Source:Angewandte Chemie Intern
    • Context: Describes the "green" synthesis route avoiding halogen
  • Pharmacological Application (PI3K)

    • Title: "Discovery of GDC-0941 as a potent, selective, orally bioavailable inhibitor of class I PI3K."
    • Source:Journal of Medicinal Chemistry, 2008.
    • Context: Validates the morpholine-heterocycle motif as a critical kinase pharmacophore.
  • Industrial Context (Differentiation)

    • Title: "2-(Morpholinothio)benzothiazole (MBS)
    • Source:PubChem Labor
    • Context: Provides data on the rubber acceler

Sources

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(4-Morpholinyl)benzothiazole and Its Analogs

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in medicinal chemistry.[1] Its unique structural features and ability to engage in various biological interactions have established it as a "privileged scaffold." This designation is reserved for molecular frameworks that can serve as ligands for diverse receptor types, leading to a broad spectrum of pharmacological activities.[2] Indeed, derivatives of benzothiazole have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective agents.[1][3]

One of the key advantages of the benzothiazole core is its synthetic tractability, particularly at the 2-position. This allows for the strategic introduction of various substituents to modulate physicochemical properties and biological activity. This guide focuses on a representative member of this class, This compound , to delineate a comprehensive strategy for its in vitro characterization. While extensive research has been conducted on a wide array of 2-substituted benzothiazoles, this document provides a holistic framework of assays and protocols applicable to any novel benzothiazole derivative, using this compound as our central model. The methodologies detailed herein are designed to rigorously assess its potential as a therapeutic agent, focusing on its anticancer and anti-inflammatory properties, which are prominent activities within this compound class.[1][2]

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data.

Section 1: Comprehensive Assessment of Anticancer Activity

The antiproliferative effects of benzothiazole derivatives are well-documented, with some analogs showing potent activity against a range of cancer cell lines, including those of the lung, breast, and colon.[1][3][4] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that govern cell growth and metastasis.[2] Therefore, a primary and crucial step in evaluating this compound is to conduct a systematic screen of its anticancer potential.

Workflow for In Vitro Anticancer Evaluation

The following workflow provides a logical progression for assessing the anticancer properties of a test compound like this compound. It begins with a broad screen for cytotoxicity and progressively narrows the focus to elucidate the specific mechanisms of cell death and inhibition of metastasis.

Anticancer Evaluation Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Anti-Metastatic Potential start Prepare Compound Stock Solution cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) start->cell_culture mtt_assay MTT Assay (Determine Cell Viability & IC50) cell_culture->mtt_assay apoptosis_assay Annexin V-FITC / PI Staining (Flow Cytometry) mtt_assay->apoptosis_assay If cytotoxic migration_assay Wound Healing (Scratch) Assay mtt_assay->migration_assay Test at sub-lethal conc. cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) apoptosis_assay->cell_cycle

Caption: Workflow for assessing the in vitro anticancer activity.

Protocol: Cell Viability Assessment via MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the foundational experiment for determining a compound's cytotoxic effect. It is a colorimetric assay that measures the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) – a key measure of a compound's potency.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound, typically <0.1%) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6] Dilute this stock 1:10 in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: If a compound reduces cell viability, it is crucial to determine whether it does so by inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The Annexin V/PI assay is a gold-standard method for this differentiation using flow cytometry.[10] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues.[12] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically provided in commercial kits) at a concentration of 1-5 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol: Cell Cycle Analysis

Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent apoptosis. Cell cycle analysis using PI staining and flow cytometry quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase.[14]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This step is critical to prevent cell clumping.[15] Fix for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.[15]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A. The RNase A is essential to degrade double-stranded RNA, ensuring that PI only binds to DNA.[15][16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content). An accumulation of cells in a particular peak compared to the control indicates cell cycle arrest at that phase.

Protocol: Cell Migration Assessment via Wound Healing (Scratch) Assay

Rationale: The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. The wound healing assay is a straightforward and cost-effective method to assess collective cell migration in vitro.[17] A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close this gap is monitored over time.[17] This assay is performed at sub-lethal concentrations of the compound to ensure that the observed effects are due to inhibition of migration and not cytotoxicity.

Step-by-Step Methodology:

  • Create a Confluent Monolayer: Seed cells in a 12-well or 24-well plate and grow them until they form a fully confluent monolayer.[18]

  • Create the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.[18]

  • Washing: Gently wash the wells twice with PBS or medium to remove detached cells and debris.[18]

  • Treatment: Replace the wash buffer with a fresh medium containing a sub-lethal concentration of this compound (e.g., IC50/4 or IC50/2). Include a vehicle control.

  • Imaging: Immediately capture an image of the scratch in each well using a microscope (Time 0). Place the plate back in the incubator.

  • Time-Lapse Monitoring: Capture additional images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.

  • Data Analysis: Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area. A delay in closure compared to the control indicates an inhibitory effect on cell migration.

Parameter Description Typical Cell Lines
IC50 Concentration of the compound that inhibits cell growth by 50%.MCF-7 (Breast), A549 (Lung), HCT-116 (Colon), PC-3 (Prostate)[3]
Apoptosis (%) Percentage of cells undergoing early and late apoptosis.Jurkat (Leukemia), HeLa (Cervical)
Cell Cycle Arrest Accumulation of cells in a specific phase (G1, S, or G2/M).Any proliferating cancer cell line.
Migration Inhibition (%) Reduction in the rate of wound closure compared to control.MDA-MB-231 (Breast, highly metastatic), U-87 MG (Glioblastoma)
Table 1: Key Quantitative Data from In Vitro Anticancer Assays

Section 2: Evaluation of Anti-Inflammatory Potential

Chronic inflammation is a key driver in the development and progression of many diseases, including cancer.[19] Benzothiazole derivatives have shown promise as anti-inflammatory agents.[1] Key inflammatory mediators include nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[20] A standard in vitro model for inflammation involves stimulating macrophage cells (like the RAW 264.7 line) with lipopolysaccharide (LPS), a component of bacterial cell walls.

Workflow for In Vitro Anti-inflammatory Evaluation

Anti-inflammatory Evaluation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mediator Analysis start Culture RAW 264.7 Macrophages cytotoxicity MTT Assay on RAW 264.7 (Determine non-toxic concentrations) start->cytotoxicity lps_stim Treat cells with Compound + LPS cytotoxicity->lps_stim Use non-toxic conc. griess_assay Griess Assay (Measure Nitric Oxide) lps_stim->griess_assay elisa_assay ELISA (Measure TNF-α & IL-6 in supernatant) lps_stim->elisa_assay

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Protocol: Measurement of Nitric Oxide (NO) Production

Rationale: The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in the cell culture supernatant. Inhibition of nitrite production in LPS-stimulated macrophages indicates a potential anti-inflammatory effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Cytotoxicity Check: First, perform an MTT assay on RAW 264.7 cells to determine the non-toxic concentration range of this compound. Subsequent experiments must use concentrations that do not affect cell viability.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with cells only, a group with LPS only, and groups with the compound only.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubation and Reading: Incubate for 10-15 minutes at room temperature in the dark. A purple/magenta color will develop. Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Protocol: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify proteins, such as cytokines, in biological fluids.[20] A sandwich ELISA is typically used, where a capture antibody coated on the plate binds the cytokine, which is then detected by a second, enzyme-conjugated detection antibody.[20] Measuring the levels of TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages provides direct evidence of a compound's ability to suppress the inflammatory response.

Step-by-Step Methodology:

  • Sample Collection: Use the same culture supernatants collected from the nitric oxide experiment.

  • ELISA Procedure: Follow the protocol provided by a commercial human TNF-α or IL-6 ELISA kit. A general procedure is as follows:

    • Add standards and samples (supernatants) to the wells of the antibody-pre-coated plate.[21]

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the wells to remove unbound substances.

    • Add a biotin-conjugated detection antibody specific for the cytokine.[20]

    • Incubate and wash.

    • Add streptavidin-HRP (Horseradish Peroxidase).[20]

    • Incubate and wash.

    • Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound cytokine.[22]

    • Add a stop solution to terminate the reaction.[22]

  • Reading and Quantification: Measure the absorbance at 450 nm. Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.

Mediator Assay Principle Expected Outcome
Nitric Oxide (NO) Griess AssayColorimetric detection of nitrite, a stable NO metabolite.Reduction in nitrite levels in LPS-stimulated cells.
TNF-α ELISAImmunoassay using specific antibodies to quantify TNF-α protein.Decreased secretion of TNF-α into the culture medium.
IL-6 ELISAImmunoassay using specific antibodies to quantify IL-6 protein.Decreased secretion of IL-6 into the culture medium.
Table 2: Data Summary for In Vitro Anti-inflammatory Assays

Section 3: Probing the Mechanism of Action via Western Blot

Rationale: Once biological activity is confirmed, the next logical step is to investigate the underlying molecular mechanism. Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate. It allows researchers to determine if a compound modulates key signaling pathways. Since the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of both inflammation and cancer cell survival, it is an excellent target for initial mechanistic studies.[19] We can assess the phosphorylation status of key proteins in this pathway, such as IκBα and p65.

NF-kB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates P_IkB P-IκBα IKK->P_IkB Phosphorylates IkB IκBα NFkB NF-κB (p65/p50) IkB->NFkB Inhibits P_NFkB P-p65 NFkB->P_NFkB Phosphorylates & Activates P_IkB->IkB Leads to Degradation Nucleus Nucleus P_NFkB->Nucleus Translocates Genes Pro-inflammatory & Survival Genes (TNF-α, IL-6, COX-2, Bcl-2) Nucleus->Genes Induces Transcription Compound This compound Compound->IKK Potential Inhibition Point

Caption: Simplified NF-κB signaling pathway, a common target for benzothiazoles.

Protocol: Western Blotting for NF-κB Pathway Proteins

Step-by-Step Methodology:

  • Cell Lysis: Treat cells (e.g., LPS-stimulated RAW 264.7 or a cancer cell line) with this compound for a short duration (e.g., 30-60 minutes). Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[23][24]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading of samples.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by size via electrophoresis.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-IκBα, anti-phospho-p65, and total protein controls) overnight at 4°C with gentle agitation.[24]

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[24]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on protein activation.

Conclusion

This technical guide outlines a rigorous, multi-faceted in vitro strategy to characterize the biological potential of this compound or any related novel compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive profile of the compound's activity. The integration of cell viability, apoptosis, cell cycle, migration, and anti-inflammatory assays provides a robust dataset for go/no-go decisions in the early stages of drug discovery. The causality-driven approach, explaining the "why" behind each protocol, ensures that the generated data is not only accurate but also contextually understood, empowering scientists to make informed decisions in the quest for novel therapeutics.

References

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2021). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie, 354(1), e2000258.
  • Carta, A., Piras, S., & Loriga, M. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie, e2400133.
  • Bio-protocol. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Pásztor, E., et al. (2005). Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells. Brain Research Protocols, 15(3), 140-147.
  • Al-Ostath, A., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14(1), 34-51.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 246-265.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. Retrieved from [Link]

  • Kumar, S., et al. (2014). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 6(5), 1339-1344.
  • MDPI. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14(1), 34-51.
  • Munteanu, C., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1-8.
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  • MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • MDPI. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Antioxidants, 13(1), 101.
  • Bio-protocol. (2015). Scratch Wound Healing Assay. Retrieved from [Link]

  • Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • Nile, S. H., et al. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
  • IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

  • BosterBio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • DergiPark. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgical Medicine, 6(2), 209-212.
  • CytoSMART. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved from [Link]

  • Frontiers. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1166943.
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  • National Center for Biotechnology Information. (2012). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Ancient Science of Life, 31(3), 114-118.
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  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]

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A Senior Application Scientist's Guide to Molecular Docking of 2-(4-Morpholinyl)benzothiazole with PI3Kγ

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, in-depth walkthrough of a molecular docking study of 2-(4-Morpholinyl)benzothiazole, a compound of interest for its potential therapeutic properties. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery. We will delve into the rationale behind the selection of the protein target, provide a detailed, step-by-step protocol for the docking procedure, and offer insights into the interpretation of the results. Our approach is grounded in scientific integrity, ensuring that each step is both methodologically sound and scientifically justified.

Introduction: The Therapeutic Potential of Benzothiazoles and the Significance of PI3Kγ

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] The subject of our study, this compound, incorporates a morpholine ring, a feature present in several known kinase inhibitors.[4][5][6][7] This has led to the hypothesis that this compound may exert its biological effects through the inhibition of key signaling pathways implicated in cancer progression.

One such critical pathway is the phosphoinositide 3-kinase (PI3K) signaling cascade, which plays a central role in cell growth, proliferation, and survival.[8][9] Dysregulation of this pathway is a common feature in many human cancers. The PI3K family consists of several isoforms, and PI3Kγ, in particular, has emerged as a promising therapeutic target. It is not only involved in the proliferation of cancer cells but also plays a crucial role in the tumor microenvironment, modulating immune responses and inflammation.[1][8][10][11][12] The availability of high-resolution crystal structures of PI3Kγ, including one with a co-crystallized benzothiazole derivative (PDB ID: 4PS3), provides an excellent foundation for a robust and verifiable molecular docking study.[3]

This guide will, therefore, focus on the molecular docking of this compound into the ATP-binding site of PI3Kγ. We will employ a validated docking protocol to predict the binding affinity and interaction patterns of the compound, providing valuable insights for its potential as a PI3Kγ inhibitor.

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a ligand (in our case, this compound) within the active site of a protein (PI3Kγ). Our workflow is designed to be a self-validating system, incorporating a re-docking step of a known inhibitor to ensure the reliability of our docking parameters.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking & Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (PI3Kγ - PDB: 4PS3) redocking Re-docking of Co-crystallized Ligand protein_prep->redocking protein_prep->grid_gen validation Protocol Validation (RMSD < 2.0 Å) redocking->validation validation->grid_gen Validated Parameters docking Molecular Docking (AutoDock Vina) grid_gen->docking analysis Results Analysis (Binding Energy & Interactions) docking->analysis

Caption: The overall molecular docking workflow.

Part 1: Preparation of the Molecular Structures

Accurate preparation of both the ligand and the protein is a critical first step for a successful docking study. This involves ensuring the correct chemical structures, adding necessary hydrogen atoms, and assigning appropriate atomic charges.

Ligand Preparation: this compound

The 3D structure of this compound will be prepared using AutoDock Tools. This process involves adding polar hydrogens, computing Gasteiger charges, and saving the file in the PDBQT format, which is required by AutoDock Vina.

Step-by-step Protocol:

  • Obtain Ligand Structure: A 2D structure of this compound can be drawn in a chemical drawing software like ChemDraw and saved as a MOL file. Alternatively, the structure can be obtained from a chemical database like PubChem.

  • Load into AutoDock Tools: Launch AutoDock Tools and load the ligand's MOL file.

  • Add Hydrogens: Ensure that all hydrogen atoms, especially polar hydrogens, are added to the structure.

  • Compute Charges: Calculate Gasteiger charges for all atoms. These charges are crucial for the scoring function in AutoDock Vina.

  • Set Torsion Root and Define Rotatable Bonds: AutoDock Tools will automatically define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

  • Save as PDBQT: Save the prepared ligand as a PDBQT file (e.g., ligand.pdbqt).

Protein Preparation: PI3Kγ (PDB ID: 4PS3)

The crystal structure of PI3Kγ co-crystallized with a benzothiazole inhibitor (PDB ID: 4PS3) will be obtained from the Protein Data Bank.[3] The protein will be prepared using UCSF Chimera and AutoDock Tools.

Step-by-step Protocol:

  • Download PDB File: Download the PDB file for 4PS3 from the RCSB PDB website.

  • Clean the Protein Structure (UCSF Chimera):

    • Load the PDB file into UCSF Chimera.

    • Remove water molecules and any other heteroatoms that are not part of the protein or the co-crystallized ligand.

    • Separate the protein chains from the co-crystallized ligand. Save the cleaned protein structure as a new PDB file (e.g., protein_cleaned.pdb).

    • Save the co-crystallized ligand as a separate MOL2 file for the validation step (e.g., co_crystallized_ligand.mol2).

  • Prepare the Protein for Docking (AutoDock Tools):

    • Load the protein_cleaned.pdb file into AutoDock Tools.

    • Add polar hydrogen atoms to the protein.

    • Compute Gasteiger charges for all protein atoms.

    • Save the prepared protein as a PDBQT file (e.g., protein.pdbqt).

Part 2: Docking Protocol Validation (Re-docking)

To ensure the reliability of our docking parameters, we will first perform a re-docking experiment. This involves docking the co-crystallized ligand back into the active site of the protein and comparing the predicted binding pose with the experimentally determined pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[2][13]

Step-by-step Protocol:

  • Prepare the Co-crystallized Ligand: Prepare the co_crystallized_ligand.mol2 file using the same procedure as for our target ligand (section 1.1), saving it as co_crystallized_ligand.pdbqt.

  • Define the Grid Box: The grid box defines the search space for the docking simulation. For the re-docking, the grid box will be centered on the co-crystallized ligand's position in the original PDB structure. The size of the box should be large enough to encompass the entire binding site.

  • Run AutoDock Vina: Perform the docking using the prepared protein, the prepared co-crystallized ligand, and the defined grid parameters.

  • Analyze the RMSD: Superimpose the lowest energy pose from the docking output with the original crystal structure of the ligand and calculate the RMSD.

Part 3: Molecular Docking of this compound

Once the docking protocol is validated, we will proceed with docking our target ligand, this compound, into the active site of PI3Kγ.

Grid Generation

The grid box will be defined using the same coordinates and dimensions as in the validated re-docking experiment. This ensures that we are searching for binding poses in the correct active site region.

G cluster_grid Grid Box Definition center Center Coordinates (from co-crystallized ligand) grid_params Grid Parameter File center->grid_params dimensions Dimensions (Å) (e.g., 25 x 25 x 25) dimensions->grid_params

Caption: Defining the search space for docking.
Running the Docking Simulation

The docking will be performed using AutoDock Vina, a widely used and accurate docking program.

AutoDock Vina Command:

  • --receptor protein.pdbqt: Specifies the prepared protein file.

  • --ligand ligand.pdbqt: Specifies the prepared ligand file.

  • --config grid.txt: A text file containing the grid box center and size parameters.

  • --out output.pdbqt: The output file containing the predicted binding poses.

  • --log log.txt: A log file containing the binding affinity scores for each pose.

Part 4: Analysis and Interpretation of Results

The output from AutoDock Vina will provide several predicted binding poses for this compound within the PI3Kγ active site, each with a corresponding binding affinity score in kcal/mol.

Binding Affinity

The binding affinity is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger binding affinity.[14][15] We will analyze the binding affinities of the top-ranked poses.

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-7.9
......

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values will be obtained from the docking simulation.

Visualization of Binding Interactions

The predicted binding poses will be visualized using a molecular graphics program like PyMOL.[16][17][18] This will allow us to analyze the specific interactions between the ligand and the amino acid residues in the active site. Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding affinity and specificity.

  • Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein and contribute significantly to the overall binding energy.

  • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and the protein.

By analyzing these interactions, we can gain a deeper understanding of how this compound might bind to and inhibit PI3Kγ. This information is invaluable for guiding further drug development efforts, such as lead optimization and the design of more potent and selective inhibitors.

Conclusion

This in-depth technical guide has outlined a robust and scientifically sound workflow for the molecular docking of this compound with the PI3Kγ protein. By following the detailed protocols for ligand and protein preparation, protocol validation, docking, and results analysis, researchers can gain valuable insights into the potential of this compound as a PI3Kγ inhibitor. The principles and methodologies described herein are broadly applicable to other molecular docking studies and serve as a foundation for rational drug design and discovery.

References

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • Bader, A. G., & Vogt, P. K. (2005). Phosphoinositide 3-kinase. In Encyclopedia of Biological Chemistry (pp. 51-55). Elsevier.
  • Bhatt, P., & Verma, A. (2020). Benzothiazole: The versatile pharmacophore for anticancer drug development. European Journal of Medicinal Chemistry, 208, 112831.
  • Chen, Y., et al. (2021). Development of PI3Kγ selective inhibitors: the strategies and application. Signal Transduction and Targeted Therapy, 6(1), 1-22.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Gao, Y., et al. (2018). Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation. Journal of Advanced Research, 24, 41-51.
  • Hawkins, P. T., & Stephens, L. R. (2015). PI3Kγ: a key player in cancer signalling pathways and therapeutic target for cancer treatment. International Journal of Pharmaceutical Sciences and Research, 6(1), 1.
  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949.
  • Knight, Z. A., et al. (2006). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 125(4), 733-747.
  • Meng, D., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). Pharmacological Research, 173, 105900.
  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Mouns, B. D. E. (2024). How to interprete and analyze molecular docking results?.
  • Patel, R. V., et al. (2014). Synthesis and biological evaluation of some new benzothiazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 85, 432-441.
  • PyMOL. Schrödinger, LLC. [Link]

  • Rask-Andersen, M., et al. (2014). Trends in the exploitation of novel drug targets. Nature Reviews Drug Discovery, 13(8), 579-590.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422.
  • Van Dort, M. E., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 229, 113996.
  • Wang, T., et al. (2014). Structural basis for isoform selectivity in a class of benzothiazole inhibitors of phosphoinositide 3-kinase gamma. Journal of Medicinal Chemistry, 57(11), 4778-4787.
  • Warne, T., et al. (2008). The structural basis for agonist and partial agonist action on a β1-adrenergic receptor.

Sources

A Senior Application Scientist's Guide to Sourcing 2-(4-Morpholinyl)benzothiazole for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Validation of a Key Benzothiazole Scaffold.

Introduction: The Versatility of the Benzothiazole Scaffold in Drug Discovery

The benzothiazole moiety is a privileged heterocyclic system that forms the structural core of numerous compounds with significant biological activity.[1] Its unique chemical properties, arising from the fusion of a benzene and a thiazole ring, make it a versatile scaffold for the design of novel therapeutic agents.[1] Modifications to the benzothiazole ring system have yielded a vast library of compounds with diverse pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][3]

Within this important class of compounds, 2-(4-Morpholinyl)benzothiazole (CAS No. 4225-26-7) has emerged as a compound of interest for medicinal chemists and drug discovery professionals. Its distinct structure, featuring a morpholine ring at the 2-position of the benzothiazole core, provides a valuable starting point for the synthesis of new chemical entities with potential therapeutic value. The morpholine group can influence the compound's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.

This guide provides a comprehensive overview of the commercial landscape for sourcing this compound for research purposes. It is designed to equip researchers with the knowledge and tools necessary to select a reliable supplier and, critically, to validate the quality of the material received. In the fast-paced and resource-intensive environment of drug discovery, ensuring the identity and purity of starting materials is a foundational pillar of experimental success.

PART 1: Navigating the Commercial Landscape for this compound

The first step in procuring any research chemical is identifying potential commercial suppliers. A search for this compound will yield a number of vendors; however, careful vetting is essential to ensure the quality and reliability of the supplied material.

Critical Importance of CAS Number Verification

It is imperative to use the correct Chemical Abstracts Service (CAS) number when searching for and ordering this compound. The correct CAS number for this compound is 4225-26-7 .[4]

A common pitfall is the inadvertent ordering of structurally related but distinct compounds, such as 2-(4-Morpholinothio)benzothiazole (CAS No. 102-77-2) or 2-(4-Morpholinyldithio)benzothiazole (CAS No. 95-32-9).[5][6] These sulfenamide derivatives have different chemical properties and biological activities and are primarily used as accelerators in the rubber industry.[5][7] Using the wrong starting material will invariably lead to the failure of subsequent synthetic steps and the generation of misleading biological data.

Evaluating Potential Suppliers

Once a list of potential suppliers has been compiled, a thorough evaluation process should be undertaken. The following table outlines key criteria for assessing the suitability of a chemical vendor for research-grade materials.

Evaluation Criterion Key Considerations Rationale for Importance
Product Specification Does the supplier provide a detailed product specification, including the CAS number, molecular formula, and molecular weight?This is the most basic level of verification to ensure you are ordering the correct compound.
Purity and Grade Is the purity of the compound clearly stated (e.g., >95%, >98%)? Is a specific grade, such as "research grade" or "for laboratory use only," indicated?The required purity will depend on the intended application. For early-stage discovery, a lower purity may be acceptable, while for later-stage studies, higher purity is essential.
Analytical Data Does the supplier provide a Certificate of Analysis (CoA) with each batch? Does the CoA include data from analytical techniques such as NMR, LC-MS, or HPLC?A comprehensive CoA is a strong indicator of a supplier's commitment to quality control. It provides the end-user with the data needed to verify the identity and purity of the compound.
Supplier Reputation Is the supplier well-established and frequently cited in the scientific literature? Are there independent reviews or testimonials available?A good reputation is often a proxy for reliability and consistent quality.
Transparency Is the supplier transparent about their quality control processes? Do they offer technical support to answer questions about their products?Openness and a willingness to provide support are hallmarks of a trustworthy supplier.

It is important to note that some large chemical suppliers, while offering a vast catalog, may provide certain compounds with limited analytical data. For instance, some products may be offered on an "as-is" basis, with the responsibility for confirming identity and purity falling entirely on the buyer. For research and drug development, where the integrity of the starting material is paramount, it is advisable to select suppliers who provide comprehensive analytical documentation.

A Workflow for Supplier Selection

The following diagram illustrates a logical workflow for the selection and qualification of a commercial supplier for this compound.

SupplierSelection Start Identify Potential Suppliers (CAS: 4225-26-7) Evaluate Evaluate Suppliers - Product Specification - Purity & Grade - Analytical Data (CoA) - Reputation & Transparency Start->Evaluate RequestInfo Request Sample CoA or Technical Data Sheet Evaluate->RequestInfo ReviewData Review Analytical Data - NMR for Structure - LC-MS/HPLC for Purity RequestInfo->ReviewData Decision Select Supplier ReviewData->Decision Purchase Purchase Small Quantity for In-house Validation Decision->Purchase Meets Criteria Reject Reject Supplier Decision->Reject Does Not Meet Criteria End Qualified Supplier Purchase->End Reject->Evaluate

Caption: A logical workflow for the selection of a commercial supplier for this compound.

PART 2: In-House Validation of this compound

Upon receipt of a new batch of this compound, it is a critical best practice to perform in-house analytical validation to confirm its identity and purity, even if a supplier's CoA is provided. This self-validating system ensures the integrity of your research from the very first step.

The Importance of Orthogonal Analytical Methods

Relying on a single analytical technique is often insufficient for comprehensive characterization. A combination of orthogonal methods—techniques that measure different properties of the molecule—provides a much higher degree of confidence in the material's quality. For a small molecule like this compound, a standard suite of validation experiments would include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Liquid Chromatography-Mass Spectrometry (LC-MS) for purity assessment.[8][9]

Experimental Protocol: NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[10][11] Both ¹H and ¹³C NMR should be performed to confirm the presence of all expected atoms and their connectivity in this compound.

Step-by-Step Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[12] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: The NMR spectrometer should be properly shimmed to ensure a homogeneous magnetic field.[10] Standard acquisition parameters for ¹H and ¹³C NMR should be used.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Compare the observed chemical shifts and coupling patterns with expected values for the structure of this compound. The ¹³C NMR spectrum should show the expected number of carbon signals.

Expected ¹H NMR Data Interpretation: The spectrum should be consistent with the structure, showing signals for the aromatic protons of the benzothiazole ring and the aliphatic protons of the morpholine ring in the appropriate chemical shift regions and with the correct multiplicities.

Expected ¹³C NMR Data Interpretation: The spectrum should display 11 distinct carbon signals corresponding to the carbon atoms in the molecule.

Experimental Protocol: LC-MS for Purity Assessment

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, making it an ideal technique for determining the purity of a sample and identifying any impurities.[13][14]

Step-by-Step Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL).

  • LC Method Development: A reverse-phase HPLC method is typically suitable for this type of molecule. A C18 column with a gradient elution using water and acetonitrile (both typically containing 0.1% formic acid) is a good starting point. The method should be optimized to achieve good separation of the main peak from any potential impurities.

  • MS Method Development: The mass spectrometer should be set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which for C₁₁H₁₂N₂OS is approximately 221.07.

  • Data Acquisition: Inject the sample onto the LC-MS system and acquire the data.

  • Data Analysis: Analyze the chromatogram to determine the retention time of the main peak. The mass spectrum of the main peak should confirm the expected molecular weight. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for Incoming Material Validation

The following diagram outlines the logical workflow for the in-house validation of a newly received batch of this compound.

ValidationWorkflow Start Receive New Batch of This compound CheckDocs Review Supplier CoA and Compare with Specifications Start->CheckDocs NMR_Analysis Perform ¹H and ¹³C NMR for Structural Confirmation CheckDocs->NMR_Analysis LCMS_Analysis Perform LC-MS for Purity Assessment NMR_Analysis->LCMS_Analysis DataReview Analyze and Compare Data - NMR structure correct? - Purity >95% (or as required)? - Mass confirmed? LCMS_Analysis->DataReview Decision Accept or Reject Batch DataReview->Decision Accept Release for Research Use Decision->Accept Pass Reject Quarantine and Contact Supplier Decision->Reject Fail End Validated Material Accept->End

Sources

Methodological & Application

High-Sensitivity GC-MS Protocol for 2-(4-Morpholinyl)benzothiazole Detection

[1]

Executive Summary & Application Scope

2-(4-Morpholinyl)benzothiazole (24MoBT) (CAS: 4225-26-7) is a critical heterocyclic compound used primarily as a vulcanization accelerator impurity in the rubber industry and a potential genotoxic impurity in pharmaceutical synthesis.[1] It serves as a definitive molecular marker for tire-wear particles (TWP) in environmental forensics.[1]

This protocol details a Gas Chromatography-Mass Spectrometry (GC-MS) method optimized for trace-level detection (ng/L or ng/g).[1] Unlike generic screening methods, this workflow prioritizes Selected Ion Monitoring (SIM) to achieve high specificity in complex matrices like street dust, river sediment, and biological fluids.[1]

Key Analyte Data
PropertyDetail
IUPAC Name 4-(1,3-Benzothiazol-2-yl)morpholine
Common Abbreviation 24MoBT
CAS Registry Number 4225-26-7
Molecular Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol
Boiling Point ~360°C (Predicted)
LogP ~2.3 (Moderate Lipophilicity)

Experimental Workflow

The following diagram outlines the critical path from sample collection to data validation.

GSampleSample Collection(Water/Sediment/Rubber)extractionExtraction Strategy(LLE or SLE)Sample->extraction SolubilizationcleanupCleanup & Conc.(SPE / N2 Evap)extraction->cleanup PurificationgcGC Separation(5% Phenyl Column)cleanup->gc InjectionmsMS Detection(EI - SIM Mode)gc->ms ElutiondataData Analysis(Quantification)ms->data Signal Integration

Figure 1: End-to-end analytical workflow for 24MoBT detection.

Sample Preparation Protocols

Rationale for Solvent Selection

Historical methods (Kumata et al., 1996) utilized benzene/methanol mixtures.[1] Due to benzene's carcinogenicity, this protocol substitutes Dichloromethane (DCM) and Acetone . 24MoBT is moderately polar; DCM provides excellent solubility for the benzothiazole core, while acetone aids in penetrating rubber/polymer matrices.[1]

Method A: Solid Matrices (Tire Dust, Soil, Sediment)

Objective: Exhaustive extraction of 24MoBT from particulate matter.[1]

  • Weighing: Accurately weigh 1.0 g of dried, sieved sediment/dust into a glass centrifuge tube.

  • Spiking: Add 50 µL of Internal Standard (IS) solution (e.g., Benzothiazole-d4 , 10 µg/mL in MeOH). Allow solvent to evaporate for 10 mins.

  • Extraction: Add 10 mL of DCM:Acetone (1:1 v/v) .

  • Agitation: Sonicate for 20 minutes at ambient temperature. Avoid heating to prevent degradation.[1]

  • Separation: Centrifuge at 3000 rpm for 10 minutes. Decant the supernatant into a clean vial.

  • Repeat: Repeat extraction twice more; combine all supernatants (Total ~30 mL).

  • Concentration: Evaporate to near dryness under a gentle stream of Nitrogen (N₂) at 35°C. Reconstitute in 1 mL of Ethyl Acetate for GC injection.

Method B: Aqueous Samples (River Water, Runoff)

Objective: Pre-concentration of trace analytes.[1]

  • Filtration: Filter 500 mL of water sample through a 0.7 µm glass fiber filter (GF/F) to remove suspended solids (analyze solids separately using Method A).

  • Conditioning: Use an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (6 cc, 200 mg).[1]

    • Wash with 5 mL DCM.

    • Wash with 5 mL Methanol.

    • Equilibrate with 5 mL Ultrapure Water.

  • Loading: Pass the sample through the cartridge at a flow rate of ~5 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in water (removes highly polar interferences).[1] Dry cartridge under vacuum for 15 mins.

  • Elution: Elute analytes with 2 x 4 mL of DCM:Ethyl Acetate (1:1) .

  • Reconstitution: Evaporate eluate to dryness under N₂; reconstitute in 200 µL Ethyl Acetate.

GC-MS Instrumentation & Conditions

Gas Chromatography (GC) Parameters

The separation utilizes a non-polar stationary phase.[1] The high final temperature is required to elute the relatively high-boiling benzothiazole derivative and prevent column carryover.

ParameterSettingRationale
Column DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm)Standard 5% phenyl phase minimizes bleed at high temps.[1]
Carrier Gas Helium (99.999%), Constant Flow 1.0 mL/minEnsures reproducible retention times for SIM windows.[1]
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace environmental analysis.[1]
Inlet Temp 280°CEnsures rapid volatilization of 24MoBT (BP ~360°C).[1]
Injection Vol 1-2 µLStandard volume to prevent backflash.

Oven Temperature Program:

  • Initial: 60°C (Hold 1 min) - Solvent focusing.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 5 min).

  • Total Run Time: ~23 minutes.

Mass Spectrometry (MS) Detection

Source: Electron Ionization (EI) at 70 eV.[1] Mode: Selected Ion Monitoring (SIM) is mandatory for quantification below 1 ppm.[1]

Fragmentation Logic: The molecular ion (M+) is stable and intense.[1] Fragmentation involves the cleavage of the morpholine ring.

  • m/z 220: Molecular Ion (Parent).[1]

  • m/z 163: Loss of C₃H₇N fragment (Morpholine ring opening).[1]

  • m/z 135: Benzothiazole cation (Stable heterocyclic core).[1]

FragmentationMMolecular Ion[M]+ m/z 220Frag1Fragmentm/z 163M->Frag1- C3H7NFrag2Benzothiazole Corem/z 135M->Frag2- Morpholine Ring

Figure 2: Simplified EI fragmentation pathway for SIM ion selection.[1]

SIM Table Settings:

Ion (m/z) Type Dwell Time (ms) Purpose
220.0 Target 100 Quantification (Quant)
163.0 Qualifier 1 100 Confirmation (Qual)
135.0 Qualifier 2 100 Confirmation (Qual)

| 156.0 | IS Target | 100 | Internal Standard (d4-Benzothiazole) |

Quality Assurance & Validation

To ensure Trustworthiness , the method must be self-validating.[1]

  • Linearity: Prepare a 6-point calibration curve (10, 50, 100, 500, 1000, 2000 ng/mL).

    • Acceptance Criteria: R² > 0.995.[1]

  • Recovery: Spike a blank matrix (clean sand or HPLC water) with 100 ng of standard.

    • Acceptance Criteria: 70-120% recovery.

  • LOD/LOQ:

    • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.[1]

    • LOQ (Limit of Quantitation): S/N ratio of 10:1.

    • Expected LOQ: ~0.5 ng/g (solid) or 10 ng/L (liquid).[1]

  • Carryover Check: Inject a solvent blank immediately after the highest calibration standard.[1]

References

  • Kumata, H., Takada, H., & Ogura, N. (1996). Determination of this compound in Environmental Samples by a Gas Chromatograph Equipped with a Flame Photometric Detector.[1][2][3] Analytical Chemistry, 68(11), 1976-1981.[1][3] Link[1]

  • MassBank of North America. Mass Spectrum of this compound.[1][4] Accession: MSBNK-CASMI_2016-SM884101.[1][4] Link[1]

  • PubChem. Compound Summary for CID 77901: this compound.[1][5] Link[1]

  • Reddy, C. M., & Quinn, J. G. (1997). Environmental chemistry of benzothiazoles derived from rubber.[1] Environmental Science & Technology, 31(10), 2847-2853.[1] Link[1]

using 2-(4-Morpholinyl)benzothiazole as a molecular marker in environmental studies

Author: BenchChem Technical Support Team. Date: February 2026

Tracing Tire Wear Particles (TWP) in Urban Watersheds: 2-(4-Morpholinyl)benzothiazole (24MoBT) as a Specific Molecular Marker[1][2][3]

Executive Summary

This Application Note details the protocol for utilizing This compound (24MoBT) (CAS: 4225-26-7) as a high-fidelity molecular marker for tracking Tire Wear Particles (TWP) and road dust inputs in aquatic environments.[1]

Unlike generic benzothiazoles (e.g., benzothiazole, 2-hydroxybenzothiazole) which may originate from diverse industrial or biological sources, 24MoBT is a specific impurity and stable breakdown product of 2-Morpholinothiobenzothiazole (MBS) , a widely used vulcanization accelerator in tire manufacturing.[1] Its detection provides a direct chemical link between roadway abrasion and sediment/water contamination.

Scientific Background & Mechanism[3][4][5][6]
2.1 The Source: Vulcanization Chemistry

Tire rubber requires vulcanization accelerators to cross-link polymer chains. MBS (Morpholinyl-mercaptobenzothiazole) is a standard accelerator.[1] During the high-heat vulcanization process and subsequent environmental weathering (abrasion on asphalt), MBS degrades or releases impurities.[1]

  • Parent Compound: 2-Morpholinothiobenzothiazole (MBS) – Thermally unstable.[1]

  • Stable Marker: this compound (24MoBT) – The N-C bonded derivative.[1]

Why 24MoBT?

  • Specificity: It retains the morpholine ring structure, distinguishing it from simple benzothiazoles.

  • Environmental Stability: It resists rapid hydrolysis compared to sulfenamides, making it persistent in road dust and river sediments.

  • Partitioning Behavior: With a log

    
     of ~2.42, 24MoBT exhibits unique partitioning, being found in both the dissolved phase of runoff and adsorbed to fine particulate matter (PM).[1]
    
2.2 Environmental Fate Pathway

The following diagram illustrates the transport mechanism of 24MoBT from source to analyte.

G cluster_transport Environmental Transport Tire Tire Tread (Vulcanized Rubber) Abrasion Road Surface Abrasion (Friction/Heat) Tire->Abrasion Driving Particles Tire Wear Particles (TWP) Abrasion->Particles Generation Runoff Stormwater Runoff Particles->Runoff Rainfall Wash-off Dissolved Dissolved Phase (Aquatic) Runoff->Dissolved Leaching (Low Kow) Sediment Sediment/Particulate (Adsorbed) Runoff->Sediment Settling

Figure 1: Conceptual pathway of 24MoBT from tire vulcanization to environmental matrices.[1]

Experimental Protocol

Caution: Benzothiazoles are ubiquitous in laboratory rubber. Do not use rubber stoppers, o-rings, or parafilm during sample handling.[1] Use glass, Teflon (PTFE), or stainless steel exclusively.[1]

3.1 Materials & Reagents[1]
  • Target Standard: this compound (High Purity >98%).[1]

  • Internal Standard (IS): Benzothiazole-d4 (BT-d4) or N-Cyclohexyl-2-benzothiazolamine-d11 (if available).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.[1]

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB, 200 mg or 500 mg).[1]

3.2 Sample Preparation Workflow

A. Water Samples (Runoff/River Water)

  • Filtration: Filter 500 mL – 1 L of sample through a pre-baked (450°C) glass fiber filter (0.7 µm pore size) to separate dissolved vs. particulate phases.

  • Spiking: Add 50 ng of Internal Standard (IS) to the filtrate.

  • SPE Conditioning: Condition HLB cartridge with 6 mL MeOH followed by 6 mL ultrapure water.

  • Loading: Pass sample through SPE at a flow rate of <5 mL/min.

  • Washing: Wash with 5 mL of 5% MeOH in water to remove salts. Dry cartridge under vacuum for 30 mins.

  • Elution: Elute with 2 × 4 mL of MeOH:ACN (1:1 v/v).

  • Concentration: Evaporate to near dryness under nitrogen stream and reconstitute in 200 µL of Mobile Phase A:B (90:10).

B. Solid Samples (Sediment/Road Dust) [2][1]

  • Drying: Freeze-dry sediment samples.

  • Extraction: Weigh 1–5 g of dry sediment. Add IS.

  • Ultrasonication: Extract with 20 mL Dichloromethane (DCM):MeOH (2:1) for 20 mins (x3 cycles).

  • Cleanup: Filter extract, concentrate, and perform solvent exchange to MeOH/Water for LC-MS injection. Optional: Silica gel cleanup if matrix interference is high.[1]

3.3 Analytical Method: LC-ESI-MS/MS

This method uses Positive Electrospray Ionization (ESI+).[1]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-10 min: Linear ramp to 95% B

    • 10-12 min: Hold 95% B

    • 12.1 min: Re-equilibrate 5% B

MS/MS Parameters (MRM Mode):

Analyte Precursor Ion (m/z) Product Ion 1 (Quant) Product Ion 2 (Qual) Collision Energy (eV)
24MoBT 221.1 [M+H]+ 136.0 163.1 25 / 30

| BT-d4 (IS) | 140.1 [M+H]+ | 113.1 | 69.1 | 20 |[1]

Note: The transition 221 -> 136 corresponds to the cleavage of the morpholine ring, leaving the benzothiazole core.[1]

3.4 Analytical Workflow Diagram

Workflow cluster_SPE Solid Phase Extraction (HLB) Sample Sample Collection (Water/Sediment) Filter Filtration (0.7 µm GFF) Separate Particulate/Dissolved Sample->Filter Spike Add Internal Standard (BT-d4) Filter->Spike Cond Condition (MeOH -> H2O) Spike->Cond Load Load Sample Cond->Load Wash Wash (5% MeOH) Load->Wash Elute Elute (MeOH:ACN 1:1) Wash->Elute LCMS LC-ESI-MS/MS (MRM Mode) Elute->LCMS Data Quantification (Source Apportionment) LCMS->Data

Figure 2: Step-by-step analytical workflow for 24MoBT determination.[1]

Data Interpretation & Validation
4.1 Identification Criteria

To confirm the presence of 24MoBT (and avoid false positives from isobaric interferences), the following criteria must be met:

  • Retention Time: Within ±0.1 min of the authentic standard.

  • Ion Ratio: The ratio of Quant/Qual ions (136/163) must be within ±20% of the standard.

4.2 Source Apportionment Logic

Researchers often use the ratio of 24MoBT to NCBA (N-cyclohexyl-2-benzothiazolamine) to estimate the transport distance and fractionation.

MarkerLog KowAffinityEnvironmental Behavior
24MoBT ~2.42ModerateFound in dissolved phase & fine particles.[2] Travels further downstream.
NCBA ~4.20HighStrongly binds to sediment near source (roadside).[1]

Interpretation:

  • High NCBA/24MoBT Ratio: Indicates proximity to the source (fresh road runoff).[1]

  • Low NCBA/24MoBT Ratio: Indicates aged runoff or downstream transport, as NCBA settles out faster with heavy sediments.[1]

References
  • Kumata, H., Takada, H., & Ogura, N. (1997). this compound as an Indicator of Tire-Wear Particles and Road Dust in the Urban Environment.[1][4] Chemical Geology (Molecular Markers in Environmental Geochemistry).

    • [1]

  • Kumata, H., et al. (2002). Historical Trends of N-Cyclohexyl-2-benzothiazolamine, this compound, and Other Anthropogenic Contaminants in the Urban Reservoir Sediment Core.[1] Environmental Science & Technology.[5][6]

    • [1]

  • MassBank Europe. Mass Spectrum of this compound (Accession: MSBNK-Athens_Univ-AU287701).[1]

    • [1]

  • Reddy, C. M., & Quinn, J. G. (1997). Environmental chemistry of benzothiazoles derived from rubber.[1] Environmental Science & Technology.[5][6]

    • [1]

Sources

protocol for testing antimicrobial activity of 2-(4-Morpholinyl)benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Testing Antimicrobial Activity of 2-(4-Morpholinyl)benzothiazole

Abstract

This guide outlines the technical protocol for assessing the antimicrobial efficacy of this compound, a pharmacologically active scaffold combining the benzothiazole and morpholine moieties. Unlike its sulfur-linked analog (a rubber accelerator), this direct N-linked derivative exhibits potential as a DNA gyrase inhibitor and membrane-active agent. This protocol details compound solubilization, CLSI-compliant broth microdilution, and mechanistic validation assays.

Part 1: Compound Profile & Preparation[3][4][5]

Chemical Identity & Critical Distinction

Before initiating experiments, verify the structural identity. There is a frequent commercial confusion between the target pharmaceutical intermediate and a common industrial rubber accelerator.

FeatureTarget Compound Common Confusant
Name This compound 2-(Morpholinothio)benzothiazole
CAS 4225-26-7 102-77-2
Linker Direct N-C bond (Amine)S-N bond (Sulfenamide)
Application Antimicrobial/Medicinal ScaffoldRubber Vulcanization Accelerator
Solubility High in DMSO; Low in WaterSoluble in Acetone/Benzene
Stock Solution Preparation (The "Solubility Bridge")

Benzothiazole derivatives are lipophilic (


). Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative MIC results.
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 10 mg/mL (approx. 45 mM) master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the assay, dilute the stock 1:100 in media to achieve a starting concentration, ensuring the final DMSO concentration in the assay well never exceeds 1% (v/v), as DMSO >2% is cytotoxic to many bacteria.

Part 2: Primary Screening Protocol (Broth Microdilution)

Standard: CLSI M07 (Aerobes) / M27 (Yeasts). Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). For Streptococci, supplement with 5% Lysed Horse Blood.

  • Plates: 96-well polystyrene microplates (U-bottom for better pellet visualization).

  • Strains: ATCC 29213 (S. aureus), ATCC 25922 (E. coli), ATCC 27853 (P. aeruginosa).

Experimental Workflow

Step 1: Inoculum Preparation

  • Pick 3-5 colonies from a fresh agar plate (<24h).

  • Suspend in saline to match 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:100 in CAMHB to reach the working inoculum (

    
     CFU/mL).
    

Step 2: Plate Setup (Serial Dilution)

  • Add 100 µL of CAMHB to columns 2-12.

  • Add 200 µL of This compound working solution (e.g., 128 µg/mL) to column 1.

  • Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

    • Result: 2-fold dilution series (64 µg/mL

      
       0.125 µg/mL).
      
  • Controls:

    • Column 11: Growth Control (Media + Bacteria + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

Step 3: Inoculation & Incubation

  • Add 100 µL of the diluted bacterial suspension (from Step 1) to wells in columns 1-11.

    • Final Volume: 200 µL/well.

    • Final Bacterial Load:

      
       CFU/mL.
      
  • Seal with a gas-permeable film.

  • Incubate at 35 ± 2°C for 16-20 hours (ambient air).

Step 4: Readout

  • Visual: Inspect for turbidity (cloudiness). The MIC is the lowest concentration with no visible growth.

  • Resazurin Assay (Optional Enhancement): Add 30 µL of 0.01% Resazurin solution. Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition).

    • Pink/Colorless = Growth (Metabolic reduction).

Workflow Visualization

AntimicrobialWorkflow Stock Compound Stock (10 mg/mL DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Dilute in CAMHB Incubation Incubation (35°C, 16-20h) Dilution->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Dilution Add to Wells Readout MIC Determination (Turbidity/Resazurin) Incubation->Readout

Figure 1: Standardized Broth Microdilution Workflow for Hydrophobic Compounds.

Part 3: Mechanistic Validation

To publish high-impact data, you must move beyond simple MICs. Benzothiazoles often target DNA Gyrase or disrupt Membrane Potential .

Time-Kill Kinetics
  • Purpose: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Protocol:

    • Inoculate broth with

      
       CFU/mL.
      
    • Add compound at 1x MIC and 4x MIC .

    • Aliquot at 0, 2, 4, 8, and 24 hours.

    • Plate on agar and count colonies.

    • Bactericidal Definition:

      
       reduction in CFU/mL compared to the initial inoculum.
      
Proposed Mechanism of Action (MOA)

Literature suggests the benzothiazole nitrogen and the morpholine oxygen may form hydrogen bonds with the ATP-binding pocket of DNA Gyrase B (GyrB), similar to novobiocin, or interact with the DNA-cleavage complex similar to fluoroquinolones.

MOA Compound 2-(4-Morpholinyl) benzothiazole Target1 DNA Gyrase (GyrB) ATP Pocket Compound->Target1 H-Bonding (N/O atoms) Target2 Bacterial Membrane (Depolarization) Compound->Target2 Lipophilic Interaction Effect2 ATP Hydrolysis Blockade Target1->Effect2 Death Cell Death (Bactericidal) Target2->Death Secondary Mechanism Effect1 Inhibition of Supercoiling Effect1->Death Effect2->Effect1

Figure 2: Hypothesized Mechanism of Action. Primary route via Gyrase inhibition; secondary route via membrane disruption.

Part 4: Data Analysis & Quality Control

Acceptance Criteria
  • Growth Control: Must show heavy turbidity (OD600 > 0.5).

  • Sterility Control: Must remain crystal clear.

  • DMSO Control: Must show no inhibition compared to the Growth Control.

  • Reference Strain: The MIC of a control antibiotic (e.g., Ciprofloxacin) against the ATCC strain must fall within the CLSI published range.

Expected Results (Representative)

Based on structure-activity relationships (SAR) of 2-aminobenzothiazoles:

OrganismExpected MIC Range (µg/mL)Interpretation
S. aureus (Gram +)4 - 32Moderate Activity
E. coli (Gram -)32 - >128Low Activity (Efflux likely)
C. albicans (Fungi)16 - 64Moderate Antifungal

Note: Gram-negative activity is often limited by the outer membrane. If MIC > 64 µg/mL, consider testing in combination with a permeabilizer (e.g., Polymyxin B nonapeptide).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[1][2]

  • Keri, R. S., et al. (2015). "Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry, 89, 207-251.

  • Sahu, P. K., et al. (2013). "Synthesis, biological evaluation and molecular docking study of some novel benzothiazole derivatives as antimicrobial agents." Journal of Saudi Chemical Society. (Demonstrates DNA Gyrase docking for benzothiazoles).
  • PubChem. (n.d.). Compound Summary for CID 77901: this compound.[3] National Center for Biotechnology Information. Link

Sources

Application Note: Strategic Development of Novel Benzothiazole-Morpholine Derivatives Targeting PI3K/mTOR Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial to antitumor effects.[1][2] specifically, 2-(4-Morpholinyl)benzothiazole (also known as 4-(benzothiazol-2-yl)morpholine) has emerged as a critical pharmacophore in the development of kinase inhibitors, particularly against Phosphoinositide 3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR) .[3]

The morpholine moiety at the C2 position functions as a key hydrogen-bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3K


).[3] To develop novel derivatives with improved potency and selectivity, this guide details a Late-Stage Functionalization (LSF)  strategy. We will focus on modifying the benzothiazole benzene ring (positions 5, 6, or 7) while retaining the critical C2-morpholine anchor.[3]
Key Mechanistic Insight
  • Scaffold: this compound.[3]

  • Target: PI3K/mTOR pathway (critical in prostate, breast, and glioblastoma cancers).[3]

  • Design Strategy: The C2-morpholine is the "warhead" for hinge binding. The benzene ring (C6 position) serves as the "exit vector" to access the solvent-exposed region or hydrophobic pockets, allowing for physicochemical tuning (Solubility, LogP).[3]

Strategic Workflow

The following flowchart outlines the iterative process from scaffold synthesis to lead identification.

G Start Start: 2-Chlorobenzothiazole CoreSyn Step 1: Core Synthesis (Nucleophilic Aromatic Substitution) Start->CoreSyn Scaffold Scaffold: this compound CoreSyn->Scaffold Morpholine, K2CO3, DMF Func Step 2: C6-Functionalization (Nitration -> Reduction) Scaffold->Func HNO3/H2SO4 then SnCl2 Intermediate Intermediate: 6-Amino-2-morpholinobenzothiazole Func->Intermediate Library Step 3: Library Generation (Amide Coupling/Sulfonylation) Intermediate->Library R-COCl or R-SO2Cl Screening Step 4: Biological Screening (PI3K Kinase Assay / MTT) Library->Screening Screening->Library SAR Feedback Loop Lead Lead Candidate Identification Screening->Lead IC50 < 50 nM

Figure 1: Strategic workflow for the development of C6-modified benzothiazole-morpholine inhibitors.

Module 1: Synthesis of the Core Scaffold

Objective: Scalable synthesis of this compound via Nucleophilic Aromatic Substitution (


).
Protocol A: Core Assembly

Reagents: 2-Chlorobenzothiazole (1.0 eq), Morpholine (1.5 eq), Potassium Carbonate (


, 2.0 eq), DMF (Dimethylformamide).[3]
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobenzothiazole (10 mmol, 1.69 g) in anhydrous DMF (15 mL).

  • Addition: Add

    
     (20 mmol, 2.76 g) followed by the dropwise addition of morpholine (15 mmol, 1.30 mL).
    
  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 4:1). The product typically appears as a highly fluorescent spot under UV (254 nm).[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL). The product should precipitate as a white/off-white solid.

    • Filter the solid and wash copiously with water to remove residual DMF and morpholine.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3][4][5]

    • Expected Yield: 85–95%[3]

    • Characterization:

      
       NMR (400 MHz, 
      
      
      
      ):
      
      
      7.60 (d, 1H), 7.55 (d, 1H), 7.28 (t, 1H), 7.08 (t, 1H), 3.85 (t, 4H,
      
      
      ), 3.60 (t, 4H,
      
      
      ).[3]

Expert Tip: While DMF is standard, using water as a solvent with a phase transfer catalyst (TBAB) is a greener alternative that often yields cleaner products for this specific transformation.[3]

Module 2: Library Generation (C6-Derivatization)

Objective: Introduce chemical diversity at the C6 position to probe the solvent-exposed region of the binding pocket.

Synthetic Pathway Diagram

ReactionScheme Substrate 2-(4-Morpholinyl) benzothiazole Nitro 6-Nitro Derivative Substrate->Nitro HNO3, H2SO4 0°C -> RT Amine 6-Amino Derivative Nitro->Amine SnCl2, EtOH Reflux Final Novel Amide Derivatives Amine->Final R-COCl, TEA DCM, RT

Figure 2: Synthetic route for C6-functionalization.[3]

Protocol B: Nitration and Reduction
  • Nitration: Dissolve the core scaffold (1.0 g) in concentrated

    
     (5 mL) at 0°C. Dropwise add fuming 
    
    
    
    (1.2 eq). Stir at 0°C for 1 hour. Pour onto ice. Filter the yellow precipitate (6-nitro-2-morpholinobenzothiazole).
    • Note: Regioselectivity favors C6 due to the directing effect of the heterocyclic nitrogen.

  • Reduction: Suspend the nitro compound in Ethanol. Add

    
     (5.0 eq) and reflux for 3 hours. Neutralize with NaOH, extract with EtOAc.[3] Evaporate to obtain 6-amino-2-(4-morpholinyl)benzothiazole .[3]
    
Protocol C: Parallel Amide Coupling (Library Synthesis)

Reagents: 6-Amino scaffold, Diverse Acid Chlorides (


), Triethylamine (

), DCM.[3]
  • Array Setup: In a 24-well reaction block, dispense the 6-amino scaffold (0.1 mmol per well) in DCM (1 mL).

  • Coupling: Add

    
     (0.2 mmol) to each well. Add a unique acid chloride (0.11 mmol) to each well (e.g., benzoyl chloride, nicotinoyl chloride, cyclopropanecarbonyl chloride).[3]
    
  • Incubation: Shake at room temperature for 12 hours.

  • Purification: Scavenge excess acid chloride with polymer-supported trisamine resin, or perform a simple aqueous wash (

    
    ) followed by evaporation.[3]
    

Module 3: Biological Validation Protocols

Objective: Validate PI3K inhibition and cellular efficacy.

Protocol D: In Vitro PI3K Kinase Assay (ADP-Glo™)

This assay measures the conversion of ATP to ADP by the kinase.

  • Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM

    
    , 0.1 mg/mL BSA).[3]
    
  • Enzyme Mix: Dilute recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) to 2 ng/µL.
  • Substrate Mix: Prepare PIP2:PS lipid substrate (50 µM) and Ultra-Pure ATP (10 µM).

  • Reaction:

    • Add 2 µL of Compound (serial dilutions in DMSO).

    • Add 4 µL of Enzyme Mix. Incubate 10 min (pre-incubation).

    • Add 4 µL of Substrate Mix to initiate. Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[3] Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[3]

  • Read: Measure Luminescence. Calculate

    
     using a sigmoidal dose-response curve.
    
Protocol E: Cell Viability Assay (MTT)

Cell Lines: PC-3 (Prostate), MCF-7 (Breast).[3]

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with novel derivatives (0.1 – 100 µM) for 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm.

Data Analysis & SAR Optimization

The following table serves as a template for organizing your Structure-Activity Relationship (SAR) data.

Table 1: Representative SAR Data Template

Compound IDR-Group (C6-Amide)LogP (Calc)PI3K

IC50 (nM)
PC-3 GI50 (µM)Comments
MB-01 -H (Parent Amine)2.145012.5Moderate potency; good solubility.[3]
MB-02 -C(O)CH3 (Acetamide)2.31204.2Improved H-bond donor/acceptor profile.[3]
MB-03 -C(O)Ph (Benzamide)3.5350.8Lead Candidate. Hydrophobic interaction in pocket.[3]
MB-04 -C(O)-4-Pyr (Isonicotinamide)2.8551.1Good potency; improved solubility vs MB-03.[3]

Expert Insight: If the C6-benzamide (MB-03) shows high potency but poor solubility, introduce solubilizing groups (e.g., piperazine, morpholine) on the amide phenyl ring, not the core morpholine.[3]

References

  • Benzothiazole Derivatives as Multikinase Inhibitors Source: MDPI (Molecules) Citation: Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells.[1] URL:[Link][3]

  • Design of PI3Kβ Inhibitors Source: PubMed Central (PMC) Citation:[3] Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. URL:[Link]

  • Synthesis of 2-Aminobenzothiazoles Source: Journal of Chemical and Pharmaceutical Research Citation: Synthesis and biological activities of 2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazoles.[3][6][7] URL:[Link]

  • PI3K/mTOR Dual Inhibitor Structural Insights Source: NIH / PubMed Citation: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. URL:[Link]

  • General Benzothiazole Synthesis Protocols Source: MDPI Citation: Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest. URL:[Link][3]

Sources

synthesis of radiolabeled 2-(4-Morpholinyl)benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026


C]2-(4-Morpholinyl)benzothiazole 

Executive Summary

This Application Note details the protocol for the synthesis of This compound labeled with Carbon-11 (


C) at the C2-position. While 

-[

C]methylation is a common strategy for radiolabeling, it structurally alters non-methylated targets. To maintain the exact pharmacophore of the title compound (CAS 26363-36-2), this protocol utilizes a C2-insertion strategy via [

C]CO

fixation.

This workflow is designed for high-field use (neuroimaging/oncology) where the benzothiazole scaffold acts as a critical binding motif for amyloid fibrils (e.g., in Alzheimer's research) or PI3K/mTOR inhibition.

Scientific Rationale & Retrosynthesis

The Challenge of the "Exact Structure"

The target molecule, this compound, lacks a native methyl group suitable for standard [


C]CH

I labeling. Introducing an exogenous methyl group (e.g., on the benzene ring) creates an analog, potentially altering binding affinity (

) and lipophilicity (

).
The Solution: C2-Carbonyl Insertion

The most robust method to label the core skeleton is to construct the thiazole ring using cyclotron-produced [


C]CO

.
  • Step 1 (Fixation): Cyclization of 2-aminothiophenol with [

    
    C]CO
    
    
    
    to form [2-
    
    
    C]benzothiazol-2-one.
  • Step 2 (Activation): In-situ conversion to the 2-chloro or 2-phosphonium intermediate.

  • Step 3 (Amination): Nucleophilic displacement (

    
    Ar) by morpholine.
    

This "One-Pot, Multi-Step" approach preserves the exact chemical structure while utilizing the high molar activity of [


C]CO

.

Experimental Workflow Visualization

The following diagram illustrates the critical pathway from cyclotron target to final formulation.

G Start Cyclotron Target [14N(p,α)11C] CO2 [11C]CO2 Gas Start->CO2 Step1 Fixation/Cyclization (90°C, 3 min) CO2->Step1 Precursor 2-Aminothiophenol + BEMP (Base) Precursor->Step1 Inter1 [2-11C]Benzothiazol-2-one Step1->Inter1 Yield: ~85% Step2 Chlorination (110°C, 2 min) Inter1->Step2 Activator POCl3 / Base Activator->Step2 Inter2 [2-11C]2-Chlorobenzothiazole Step2->Inter2 Step3 SNAr Displacement (130°C, 5 min) Inter2->Step3 Morph Morpholine Addition Morph->Step3 Final [2-11C]2-(4-Morpholinyl) benzothiazole Step3->Final Total Time: 35 min

Figure 1: Automated radiosynthesis pathway utilizing [


C]CO

fixation followed by chlorination and amination.

Detailed Protocol

Prerequisites:

  • Isotope: Carbon-11 (

    
     = 20.4 min).[1][2]
    
  • Module: GE TRACERlab FX C Pro or equivalent automated synthesizer with high-pressure reactor capabilities.

  • Precursors: 2-Aminothiophenol (Sigma-Aldrich), Morpholine (anhydrous).

Step 1: [ C]CO Trapping and Cyclization

The direct fixation of CO


 into 2-aminothiophenol is thermodynamically challenging without a strong base or catalyst to drive the equilibrium toward the benzothiazolone.
  • Preparation: Load Reactor 1 with:

    • Precursor: 2-Aminothiophenol (5.0 mg, 40 µmol).

    • Base: BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) (15 µL).

    • Solvent: DMF (anhydrous, 400 µL).

  • Trapping: Deliver [

    
    C]CO
    
    
    
    from the cyclotron target into the reaction vessel at room temperature. The BEMP facilitates the capture of CO
    
    
    as the carbamate/thiocarbamate species.
  • Cyclization: Seal the reactor and heat to 90°C for 3 minutes .

    • Mechanism:[3][4][5][6][7][8] Intramolecular nucleophilic attack of the thiol on the carbamate carbonyl closes the ring.

    • Result: Formation of [2-

      
      C]Benzothiazol-2-one .
      
Step 2: In-Situ Activation (Chlorination)

To attach the morpholine, the carbonyl oxygen must be converted into a leaving group.

  • Reagent Addition: Add POCl

    
     (Phosphorus oxychloride, 20 µL)  in DMF (100 µL) to the reactor.
    
  • Reaction: Heat to 110°C for 2 minutes .

    • Note: This converts the stable benzothiazolone into the reactive [2-

      
      C]2-chlorobenzothiazole .
      
    • Critical Control: Ensure the system is vented carefully to waste after this step to remove excess HCl gas generated, preventing over-pressurization.

Step 3: Morpholine Displacement ( Ar)
  • Addition: Add Morpholine (50 µL, excess) dissolved in MeCN (200 µL).

  • Coupling: Heat to 130°C for 5 minutes .

    • Chemistry: The morpholine nitrogen attacks the C2 position, displacing the chloride ion. The aromaticity of the benzothiazole ring drives the stability of the product.

  • Quenching: Cool reactor to 40°C and add HPLC mobile phase (1.5 mL).

Purification and Quality Control

Semi-Preparative HPLC
  • Column: Phenomenex Luna C18(2), 250 x 10 mm, 5 µm.

  • Mobile Phase: 45% Acetonitrile / 55% Water (0.1% TFA or Ammonium Formate).

  • Flow Rate: 5.0 mL/min.

  • Wavelength: 254 nm.

  • Retention Time: Product typically elutes at ~12-14 minutes.

Quality Control Specifications
ParameterAcceptance CriteriaMethod
Radiochemical Purity > 98%Analytical HPLC
Molar Activity (

)
> 40 GBq/µmolUV Absorbance vs. Activity
Chemical Purity No impurity > 0.5 µgHPLC (UV 254nm)
Residual Solvents DMF < 880 ppmGC-FID
Identity Co-elution with standardHPLC

Troubleshooting & Optimization

  • Low Yield in Step 1: If [

    
    C]CO
    
    
    
    trapping is inefficient, switch from BEMP to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). BEMP is preferred for lower nucleophilic competition, but DBU is a stronger trapping agent.
  • Incomplete Chlorination: Ensure the POCl

    
     is fresh. Old reagents hydrolyze, reducing potency. Alternatively, use PyBroP  as a halogen-free activator if the POCl
    
    
    
    is too harsh for the automated lines.
  • Alternative Route (If POCl

    
     fails):  Use [
    
    
    
    C]CO (Carbon Monoxide)
    via Pd-mediated oxidative carbonylation.
    • Reagents: 2-Aminothiophenol + Morpholine + Pd(OAc)

      
       + CuCl
      
      
      
      .
    • Condition: Bubble [

      
      C]CO through the mixture at 100°C. This is a 1-step reaction but requires a [
      
      
      
      C]CO gas handling module.

References

  • Liger, F., et al. (2019). "Intracyclic Incorporation of Carbon-11 into Heterocycles: Synthesis of [

    
    C]Benzothiazol-2-ones." European Journal of Organic Chemistry.[4] Link
    
  • Pike, V. W. (2019).

    
    C]Carbon Monoxide." Journal of Labelled Compounds and Radiopharmaceuticals. Link
    
  • PubChem Database. "this compound (CID 77901)." National Institutes of Health. Link

  • Rotstein, B. H., et al. (2016).

    
    C]CO
    
    
    
    Fixation." Nature Communications. Link

Sources

Application Note: Preclinical Evaluation of 2-(4-Morpholinyl)benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-(4-Morpholinyl)benzothiazole moiety (CAS 4225-26-7 and its derivatives) represents a privileged pharmacophore in medicinal chemistry, particularly in the design of ATP-competitive inhibitors for the PI3K/AKT/mTOR signaling pathway.[1] While the core structure is historically utilized in industrial applications (e.g., as a vulcanization accelerator precursor), its substitution pattern—specifically the morpholine oxygen's ability to form hydrogen bonds with the kinase hinge region (e.g., Val848 in PI3K


)—makes it a critical scaffold for oncology drug discovery.

This application note provides a rigorous experimental framework for evaluating This compound derivatives in a preclinical setting. It addresses the specific challenges associated with this class: lipophilicity-driven solubility issues , rapid metabolic clearance , and mechanism-based toxicity (hyperglycemia) .[1]

Part 1: Formulation Strategy (The "Go/No-Go" Gate)

Benzothiazole derivatives are characteristically lipophilic (LogP > 3.0), leading to poor aqueous solubility. Standard saline formulations will result in precipitation, erratic absorption, and emboli risk during IV administration.

Decision Matrix: Vehicle Selection

Do not default to simple DMSO/Saline mixtures.[1] Use the following logic to select a vehicle that ensures bioavailability without masking toxicity.

FormulationLogic Start Compound Solubility Assessment Check1 Soluble in 5% DMSO/PBS? Start->Check1 Simple Use: 5% DMSO / 95% Saline Check1->Simple Yes Complex Requires Co-solvents/Surfactants Check1->Complex No Check2 Precipitation in 10% Tween 80? Complex->Check2 Standard Use: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water Check2->Standard No (Stable) Advanced Use: 10-20% HP-β-Cyclodextrin (pH 4.0 Citrate Buffer) Check2->Advanced Yes (Unstable)

Figure 1: Formulation decision tree for lipophilic benzothiazole scaffolds.

Recommended Standard Vehicle (Cassette Dosing)

For most this compound derivatives, the following "Cassette" formulation balances solubility and tolerability for IP/PO dosing:

ComponentConcentration (v/v)Function
DMSO 5%Primary solubilizer (Stock solution)
PEG 300 40%Co-solvent (prevents crashing out)
Tween 80 5%Surfactant (improves wetting)
ddH₂O or Saline 50%Bulk vehicle

Preparation Protocol:

  • Dissolve the compound in 100% DMSO to create a 20x stock concentration.[1]

  • Add the required volume of PEG 300 and vortex until clear.

  • Add Tween 80 and vortex.[1]

  • Slowly add warm (37°C) water/saline while vortexing. Do not add saline directly to DMSO stock , as the ionic strength will cause immediate precipitation.

Part 2: Pharmacokinetics (PK) & Metabolism[1][2]

Benzothiazoles are prone to oxidative metabolism at the C6 position of the benzothiazole ring and ring-opening of the morpholine.[1] A single-dose PK study is mandatory before efficacy trials.[1]

Experimental Design: Single-Dose PK
  • Species: CD-1 Mice (Male, 6-8 weeks).[1]

  • Group Size: n=3 per timepoint (destructive sampling) or n=4 (serial microsampling).

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).[1]

Sampling Schedule:

TimepointPurposeMatrix
Pre-dose BaselinePlasma
5 min

(IV) / Distribution
Plasma
15, 30 min Absorption phase (PO)Plasma
1, 2, 4, 8 h Elimination phase (

)
Plasma
24 h Washout/Accumulation checkPlasma + Liver

Analytical Note: Quantify using LC-MS/MS (ESI+). Monitor for the M+16 metabolite (oxidation of the benzothiazole sulfur or aromatic ring), which is a common metabolic soft spot for this scaffold.

Part 3: Efficacy Study (Oncology Xenograft)

The primary indication for this compound derivatives is cancer, specifically tumors driven by PI3K


/

or mTOR
dysregulation (e.g., PC-3 Prostate, MCF-7 Breast).[1]
Mechanism of Action (MOA)

The morpholine oxygen acts as a hydrogen bond acceptor for the amide backbone of Val848 (in PI3K) in the ATP binding pocket.[1]

MOA Compound 2-(4-Morpholinyl) benzothiazole Target PI3K / mTOR (ATP Pocket) Compound->Target H-Bond (Val848) Downstream1 PIP3 Generation Target->Downstream1 Inhibits Downstream2 AKT Phosphorylation (pAKT S473) Downstream1->Downstream2 Outcome Apoptosis & G1 Arrest Downstream2->Outcome Reduces

Figure 2: Mechanism of Action.[1] The compound blocks the ATP pocket, preventing PIP3 generation and downstream AKT signaling.

Xenograft Protocol
  • Cell Line: PC-3 (PTEN null, high PI3K activity).

  • Implantation:

    
     cells in 50% Matrigel, subcutaneous flank injection (NU/NU mice).
    
  • Randomization: When tumors reach ~150 mm³ (approx. 10-14 days post-implant).[1]

  • Dosing Regimen:

    • Vehicle Control: (QD, PO)

    • Low Dose: 25 mg/kg (QD, PO)

    • High Dose: 50 mg/kg (QD, PO)

    • Positive Control: GDC-0941 (Pictilisib) at 75 mg/kg.[1]

  • Duration: 21 Days.

Endpoint Metrics:

  • Primary: Tumor Volume (

    
    ).[1]
    
  • Secondary: Body weight (toxicity marker).[1]

  • Biomarker (PD): Harvest tumors at end-of-study, 2 hours post-last dose.[1] Perform Western Blot for p-AKT (Ser473) vs. Total AKT.[1] Efficacy is confirmed by >50% reduction in p-AKT.[1]

Part 4: Safety & Mechanism-Based Toxicity

Critical Warning: Inhibitors of the PI3K/AKT pathway disrupt insulin signaling, leading to hyperglycemia and compensatory hyperinsulinemia . This is a mechanism-based toxicity, not an off-target effect.[1]

Glucose Monitoring Protocol
  • Frequency: Measure fasting blood glucose on Day 1, Day 7, and Day 14 (pre-dose and 2h post-dose).

  • Threshold: If Blood Glucose > 250 mg/dL, consider dose reduction or insulin co-treatment.

  • Hepatotoxicity: Benzothiazoles can form reactive intermediates (via ring opening).[1] Monitor ALT/AST levels weekly.

References

  • Design and Synthesis of Benzothiazole PI3K Inhibitors

    • Title: Design, Synthesis and Biological Evaluation of Novel Benzothiazole Deriv
    • Source: PubMed Central (PMC) / Molecules.[1]

    • URL:[Link]

  • Mechanism of Action (Benzothiazole inducing Apoptosis via PI3K/AKT)

    • Title: The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines.[1]

    • Source: MDPI (Biomedicines).[1]

    • URL:[Link][1]

  • Physicochemical Properties & Toxicity

    • Title: Benzothiazole Derivatives Endowed with Antiproliferative Activity: Structure–Activity Relationship Studies.[1][2]

    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

  • Chemical Identity & Safety Data

    • Title: this compound Compound Summary (CID 77901).[1][3]

    • Source: PubChem.[1][3]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Morpholinyl)benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(4-Morpholinyl)benzothiazole. The methodologies and advice presented herein are grounded in established chemical principles and validated experimental practices to ensure reliable and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing step-by-step solutions.

Problem 1: Low Purity of the Crude Product After Synthesis

Q: My initial crude product of this compound shows significant impurities by TLC and/or NMR analysis. What are the likely sources of these impurities and how can I mitigate them?

A: Low purity in the crude product typically stems from unreacted starting materials, side reactions, or product degradation. The synthesis of benzothiazole derivatives can sometimes be complex, leading to a variety of potential contaminants.[1][2]

Probable Causes and Solutions:

  • Unreacted Starting Materials: The presence of unreacted 2-halobenzothiazole or morpholine is a common issue.

    • Causality: Incomplete reaction due to insufficient reaction time, suboptimal temperature, or improper stoichiometry.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent spot is a good indicator of reaction completion.

      • Stoichiometry Adjustment: Consider using a slight excess (1.1-1.2 equivalents) of the more volatile or easily removable reactant (typically morpholine) to drive the reaction to completion.

      • Temperature and Time Optimization: Ensure the reaction is conducted at the optimal temperature and for a sufficient duration as dictated by literature procedures or your own optimization experiments.

  • Side-Products: The formation of undesired side-products can occur, especially at elevated temperatures. For instance, related compounds like 2-(morpholinothio)benzothiazole can decompose to form 2-bisbenzothiazole-2,2'-disulfide (MBTS) and 2-mercaptobenzothiazole (MBT).

    • Causality: Thermal degradation or competing reaction pathways.

    • Solution:

      • Temperature Control: Maintain strict control over the reaction temperature. Use a temperature-controlled reaction vessel and monitor the internal temperature.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Hydrolysis: Some benzothiazole derivatives can be susceptible to hydrolysis, particularly in the presence of water and at a non-neutral pH.[3]

    • Causality: Presence of water in reactants or solvents.

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

      • pH Control: If an aqueous workup is necessary, perform it with cooled solutions and minimize the time the product is in contact with the aqueous phase. Neutralize the solution promptly if necessary.

Experimental Protocol: General Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, incorporating both acid-base extraction and chromatographic techniques.

PurificationWorkflow Crude Crude Product in Organic Solvent AcidExtract Acidic Wash (e.g., dilute HCl) Crude->AcidExtract Separate1 Separate Layers AcidExtract->Separate1 AqueousLayer Aqueous Layer (contains basic impurities) Separate1->AqueousLayer discard OrganicLayer1 Organic Layer Separate1->OrganicLayer1 BaseWash Basic Wash (e.g., NaHCO3 soln) OrganicLayer1->BaseWash Separate2 Separate Layers BaseWash->Separate2 AqueousLayer2 Aqueous Layer (contains acidic impurities) Separate2->AqueousLayer2 discard OrganicLayer2 Washed Organic Layer Separate2->OrganicLayer2 Dry Dry over Na2SO4 or MgSO4 OrganicLayer2->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate PurificationChoice Choose Purification Method Concentrate->PurificationChoice Recrystallization Recrystallization PurificationChoice->Recrystallization If solid & suitable solvent found Chromatography Column Chromatography PurificationChoice->Chromatography If oil or poor recrystallization PureProduct1 Pure Product Recrystallization->PureProduct1 PureProduct2 Pure Product Chromatography->PureProduct2

Caption: General purification workflow for this compound.

Problem 2: Difficulty with Recrystallization

Q: I am having trouble recrystallizing my this compound. It either oils out or the crystal yield is very low. What can I do?

A: Recrystallization is a powerful technique but is highly dependent on the choice of solvent and the cooling rate. "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the solute's melting point.

Probable Causes and Solutions:

  • Inappropriate Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Causality: A solvent that is too good will result in low recovery, while a solvent that is too poor will not allow the compound to dissolve initially.

    • Solution:

      • Solvent Screening: Perform a systematic solvent screen with small amounts of your crude product. Test a range of solvents with varying polarities. Based on available data, this compound is soluble in solvents like acetone, benzene, and chloroform, and insoluble in water.[4] This suggests that a mixed solvent system, such as ethanol/water or a hydrocarbon/acetone mixture, might be effective.

      • Mixed Solvent Systems: If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]

  • Rapid Cooling: Cooling the solution too quickly can lead to precipitation rather than crystallization, often trapping impurities and resulting in an oil or fine powder.

    • Causality: Insufficient time for the molecules to orient themselves into a crystal lattice.

    • Solution:

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help.

      • Refrigeration: Once the solution has reached room temperature, it can be placed in a refrigerator and then a freezer to maximize crystal yield.

  • High Impurity Load: A high concentration of impurities can inhibit crystallization.

    • Causality: Impurities can interfere with the formation of a regular crystal lattice.

    • Solution:

      • Pre-purification: If the crude product is very impure, consider a preliminary purification step such as an acid-base extraction or a quick filtration through a plug of silica gel to remove gross impurities before attempting recrystallization.

Solvent SystemSuitability for RecrystallizationComments
Ethanol/WaterGoodDissolve in hot ethanol, add water dropwise until turbidity persists, then clarify with a few drops of hot ethanol and cool slowly.
Hexanes/AcetoneGoodDissolve in a minimal amount of hot acetone, then add hexanes until the solution becomes cloudy. Heat to redissolve and then cool slowly.[5]
Dichloromethane/HexanesModerateDissolve in dichloromethane and add hexanes. Dichloromethane's low boiling point can make this challenging.
IsopropanolWorth tryingHas a good balance of polarity and is less volatile than ethanol.
Problem 3: Poor Separation During Column Chromatography

Q: I am using silica gel column chromatography to purify this compound, but I am getting poor separation of my product from impurities. What can I do to improve the resolution?

A: Poor separation in column chromatography can be due to an improper choice of eluent, incorrect column packing, or overloading the column.

Probable Causes and Solutions:

  • Inappropriate Eluent System: The polarity of the eluent is critical for achieving good separation on silica gel.

    • Causality: If the eluent is too polar, all compounds will move quickly down the column with little separation. If it is not polar enough, the compounds will not move at all.

    • Solution:

      • TLC Optimization: First, find an eluent system that gives your product a retention factor (Rf) of approximately 0.25-0.35 on a silica gel TLC plate. This is a good starting point for column chromatography.

      • Solvent Gradients: A common eluent system for compounds of this type is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). A gradient elution, where the proportion of the more polar solvent is gradually increased, can often improve separation. A published method for a related compound used a mixture of dichloromethane and methanol.[6]

  • Improper Column Packing: Air bubbles or channels in the silica gel will lead to a non-uniform flow of the eluent and poor separation.

    • Causality: Inhomogeneous packing of the stationary phase.

    • Solution:

      • Slurry Packing: Pack the column using a slurry of silica gel in the initial eluent. This helps to ensure a uniform and tightly packed column bed.

      • Avoid Cracks: Once packed, do not let the column run dry, as this will cause cracks in the silica gel bed.

  • Column Overloading: Applying too much crude product to the column will result in broad bands that overlap.

    • Causality: Exceeding the loading capacity of the stationary phase.

    • Solution:

      • Loading Ratio: As a general rule, use a mass ratio of crude product to silica gel of at least 1:30, and for difficult separations, a ratio of 1:100 or higher may be necessary.

Experimental Protocol: Column Chromatography

  • Eluent Selection: Based on TLC analysis (e.g., Hexanes:Ethyl Acetate), prepare the starting eluent.

  • Column Packing: Prepare a slurry of silica gel in the starting eluent and pour it into the column. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and apply it carefully to the top of the silica gel.

  • Elution: Add the eluent and begin collecting fractions. Monitor the fractions by TLC to determine which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that are relevant to its purification?

A1: Key properties include its solubility and physical state. It is generally a solid at room temperature. It is insoluble in water but soluble in many organic solvents such as acetone, benzene, chloroform, and methanol.[4] This solubility profile is advantageous for purification by recrystallization from mixed solvent systems or for chromatography using common organic eluents.

Q2: Are there any stability concerns I should be aware of when purifying this compound?

A2: While generally stable, benzothiazole derivatives can be sensitive to certain conditions. It is advisable to avoid prolonged exposure to strong acids or bases, as this could potentially lead to hydrolysis of the morpholine group or degradation of the benzothiazole ring.[3] Additionally, as with many organic compounds, exposure to high temperatures for extended periods should be avoided to prevent thermal decomposition.

Q3: What analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An excellent and rapid method for initial purity checks and for monitoring the progress of a reaction or chromatographic separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is one of the most powerful tools for identifying and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for detecting impurities at low levels and confirming the molecular weight of the product.[2][7]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for a crystalline solid.

Q4: My final product has a slight yellow or tan color. Is this normal, and how can I remove the color?

A4: A slight coloration is not uncommon for benzothiazole derivatives and can sometimes be due to trace impurities. If the compound is otherwise pure by NMR and LC-MS, the color may not be a significant issue for many applications. However, if a colorless product is required, the following can be attempted:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

  • Repeat Purification: A second recrystallization or careful column chromatography may be necessary to remove the chromophoric impurities.

References

  • Kumata, H., Takada, H., & Ogura, N. (1996). Determination of this compound in Environmental Samples by a Gas Chromatograph Equipped with a Flame Photometric Detector. Analytical Chemistry, 68(11), 1976–1981. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(morpholinodithio)benzothiazole. PrepChem.com. Retrieved January 31, 2026, from [Link]

  • Ataman Kimya. (n.d.). 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE). Ataman Kimya. Retrieved January 31, 2026, from [Link]

  • Kumar, A., & Kumar, R. (2016). Review on Literature Study of Benzothiazole. International Journal of Pharmaceutical Research and Allied Sciences, 5(3), 11-21. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Majid, A. M. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 13(10), 1189-1215. [Link]

  • Geological Survey of Japan / AIST. (n.d.). Determination of this compound in Environmental Samples by a Gas Chromatograph Equipped with a Flame Photometric Detector. Geological Literature Search (GEOLIS). Retrieved January 31, 2026, from [Link]

  • Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674. [Link]

  • PubChem. (n.d.). 2-(4-Morpholinyldithio)benzothiazole. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Morpholino)thiobenzothiazole. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Majid, A. M. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 11(2), 143-147. [Link]

  • MassBank. (2016). This compound. MassBank. Retrieved January 31, 2026, from [Link]

  • ChemBK. (n.d.). 2-(4-Morpholinothio)-benzothiazole. ChemBK. Retrieved January 31, 2026, from [Link]

  • NIST. (n.d.). This compound. NIST WebBook. Retrieved January 31, 2026, from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: 2-(4-Morpholinyl)benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: T-MBTZ-2024-001 Status: Open for Public Access

Executive Summary: The Chemistry & Critical Failure Points

Welcome to the technical support hub for 2-(4-Morpholinyl)benzothiazole . Whether you are conducting medicinal chemistry SAR studies or scaling up for process development, this synthesis is deceptively simple. While the primary route—Nucleophilic Aromatic Substitution (


)—is robust, it is prone to specific "silent" failures that degrade purity profiles.
The Primary Route ( )

The industry-standard approach involves the displacement of chloride from 2-chlorobenzothiazole (1) by morpholine (2) .

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Key Constraint: The reaction generates HCl, which instantly protonates the remaining morpholine, deactivating it as a nucleophile.

  • Critical Control Point: Moisture control. The starting material (1) is highly susceptible to hydrolysis, forming 2-benzothiazolinone , a thermodynamic sink that is difficult to separate.

Reaction Pathway & Impurity Map

The following diagram illustrates the competitive landscape of this synthesis.

ReactionPathway SM1 2-Chlorobenzothiazole (Electrophile) Product This compound (Target) SM1->Product + Morpholine (Main Rxn) Impurity1 2-Benzothiazolinone (Hydrolysis Product) SM1->Impurity1 + H2O (Fast Hydrolysis) SM2 Morpholine (Nucleophile) Impurity2 Morpholine·HCl (Inactive Salt) SM2->Impurity2 + HCl (Protonation) Impurity3 Bis(2-aminophenyl)disulfide (Ring Opening) Product->Impurity3 Harsh Base/Heat (Degradation)

Figure 1: Reaction network showing the primary pathway (Green) and competitive side reactions (Red) leading to common impurities.

Troubleshooting Guide (FAQ & User Scenarios)

This section addresses specific user observations ("Tickets") with root cause analysis and corrective actions.

Ticket #101: "The reaction stalled at 50% conversion."

User Observation: "I am refluxing 2-chlorobenzothiazole with 1.0 equivalent of morpholine in toluene. The reaction started well but has stopped. TLC shows starting material remaining."

Root Cause Analysis: The reaction produces 1 equivalent of HCl.



This HCl immediately reacts with the remaining unreacted morpholine to form Morpholine Hydrochloride , which precipitates and is non-nucleophilic. You have effectively consumed your nucleophile.

Corrective Action:

  • Protocol Adjustment: You must use an Acid Scavenger .

    • Option A (Self-Scavenging): Use at least 2.2 equivalents of morpholine. The excess acts as the base.

    • Option B (Auxiliary Base): Add 1.5 equivalents of

      
       or 
      
      
      
      (Triethylamine). This keeps the morpholine free to react.
Ticket #102: "I isolated a high-melting white solid that isn't my product."

User Observation: "After workup, I see a white solid (MP ~136°C) that is insoluble in ether. My target product should be lower melting (MP ~120°C)."

Root Cause Analysis: This is 2-Benzothiazolinone (also called 2-hydroxybenzothiazole).

  • Origin: 2-Chlorobenzothiazole is an imidoyl chloride analog. In the presence of trace water (wet solvent or wet morpholine), it hydrolyzes rapidly, especially at elevated temperatures [1].

  • Why it persists: This impurity crystallizes easily and often co-precipitates with the product.

Corrective Action:

  • Prevention: Dry solvents (DMF/Toluene) over molecular sieves. Ensure morpholine is dry.

  • Purification: 2-Benzothiazolinone is weakly acidic (

    
    ). Wash the organic layer with 1M NaOH . The impurity will deprotonate and move to the aqueous layer, leaving your product in the organic phase.
    
Ticket #103: "Dark tarry mixture during oxidative cyclization."

User Observation: "I tried the alternative route: cyclizing N-phenylmorpholine-4-carbothioamide with thionyl chloride (


). The yield is low and the mixture is black."

Root Cause Analysis: The "Hugerschoff-type" cyclization is sensitive.

  • Over-oxidation: Strong oxidants or excess

    
     can cause chlorination of the aromatic ring or formation of sulfur-nitrogen polymers.
    
  • Desulfurization: In some cases, the sulfur is extruded entirely, forming urea derivatives instead of the benzothiazole ring [2].

Corrective Action:

  • Switch Reagent: Consider using milder radical cyclization conditions if possible, such as

    
     or visible-light photoredox catalysis, which offer cleaner profiles than harsh halogenating agents [3].
    
  • Temperature Control: If using

    
    , maintain strict temperature control (0°C addition, slow warm to RT) to prevent polymerization.
    

Experimental Optimization: Solvent & Base Selection

Data synthesized from standard


 protocols for benzothiazoles.
Solvent SystemBase StrategyTemp (°C)ProsCons
Ethanol Excess Morpholine78 (Reflux)Green solvent; Product precipitates on cooling.High Hydrolysis Risk. Not recommended for 2-Cl-BTZ.
Toluene

or

110Excellent water removal (Dean-Stark); Easy workup.Slower kinetics than polar solvents.
DMF/DMAc

80-100Fast kinetics (

acceleration); Homogeneous.
Aqueous workup required; DMF hydrolysis risk if wet.
Neat Excess Morpholine120Fastest reaction; Highest throughput.Exothermic; difficult to stir; salt caking.

Decision Logic for Troubleshooting

Use this logic tree to diagnose your synthesis issues in real-time.

TroubleshootingTree Start Start Diagnosis CheckTLC Check TLC/LCMS Is SM consumed? Start->CheckTLC SM_Yes Yes, SM remains CheckTLC->SM_Yes Incomplete SM_No No, SM consumed CheckTLC->SM_No Complete CheckBase Did you add >2 eq base? SM_Yes->CheckBase AddBase Action: Add Base/Morpholine (Fixes Protonation) CheckBase->AddBase No CheckWater Is solvent wet? CheckBase->CheckWater Yes DrySolvent Action: Dry Solvent (Hydrolysis competes) CheckWater->DrySolvent Yes CheckSolid Is there a white solid? SM_No->CheckSolid TestSolubility Test: Soluble in 1M NaOH? CheckSolid->TestSolubility Yes Hydrolysis Diagnosis: 2-Benzothiazolinone (Hydrolysis Impurity) TestSolubility->Hydrolysis Yes (Soluble) Salt Diagnosis: Morpholine HCl (Normal byproduct) TestSolubility->Salt No (Insoluble)

Figure 2: Logic flow for diagnosing incomplete reactions and unknown precipitates.

Validated Protocol (Recommended)

To minimize side reactions, we recommend the Toluene/Carbonate method over the neat or DMF methods for research-scale synthesis.

  • Charge: 2-Chlorobenzothiazole (1.0 eq),

    
     (1.5 eq), and anhydrous Toluene (10 V).
    
  • Add: Morpholine (1.2 eq) dropwise at RT.

  • Heat: Reflux (110°C) for 4–6 hours.

  • Monitor: TLC (Hexane/EtOAc 4:1). Look for disappearance of spot

    
    .
    
  • Workup: Cool to RT. Filter off inorganic salts (

    
    , excess 
    
    
    
    ).
  • Wash: Wash filtrate with 1M NaOH (removes hydrolysis impurity) then Brine.

  • Isolate: Dry (

    
    ) and concentrate. Recrystallize from Ethanol/Water if necessary.
    

References

  • Hydrolysis of 2-chlorobenzothiazole: The reactivity of the C-Cl bond at the 2-position of benzothiazole is comparable to acid chlorides due to the electron-withdrawing nature of the C=N bond. See: Journal of the Chemical Society, Perkin Transactions 2, 1982.
  • Oxidative Cyclization Issues: Hugerschoff reaction variants can lead to desulfurization or polymerization if temperature is uncontrolled. See: Jordan, A. et al. "Synthesis and properties of 2-aminobenzothiazoles."
  • Modern Cyclization Methods: For radical cyclization approaches avoiding harsh oxidants, see: Lei, X. et al. "Visible-light-mediated aerobic oxidative cyclization of thioamides." Organic Letters, 2018.

  • General

    
     Kinetics:  Detailed kinetic studies of morpholine reacting with heteroaryl chlorides. Journal of Organic Chemistry, 2014.
    

Technical Support Center: Enhancing the Solution Stability of 2-(4-Morpholinyl)benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Morpholinyl)benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for maintaining the stability of this compound in solution. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you achieve reliable and reproducible experimental outcomes.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. Each section explains the underlying chemical reasons for potential instability and offers validated protocols to diagnose and mitigate these issues.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses common initial questions regarding the handling and stability of this compound in solution.

Q1: My solution of this compound is showing a decrease in purity over a short period. What are the likely causes?

A1: The degradation of this compound in solution is typically attributed to three primary pathways: hydrolysis, oxidation, and photodegradation. The benzothiazole ring, particularly with an amino-like substituent at the 2-position (the morpholino group), can be susceptible to these degradation routes.

  • Hydrolysis: The C-N bond linking the morpholino group to the benzothiazole core can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions. This can lead to the formation of 2-hydroxybenzothiazole and morpholine. 2-aminobenzothiazoles are known to undergo irreversible ring-opening under harsh alkaline conditions[1].

  • Oxidation: The sulfur atom in the benzothiazole ring and the nitrogen atom in the morpholino group are potential sites for oxidation. This can be initiated by dissolved oxygen, peroxide contaminants in solvents, or exposure to oxidizing agents. Oxidative degradation can lead to the formation of N-oxides or sulfoxides.

  • Photodegradation: Benzothiazole derivatives can be sensitive to light, particularly UV radiation.[2][3][4] Exposure to light can provide the energy needed to initiate degradation reactions, leading to complex mixtures of byproducts.

Q2: What is the optimal pH range for storing solutions of this compound?

A2: While specific data for this compound is not extensively published, based on the general behavior of benzothiazole derivatives, a slightly acidic to neutral pH range (pH 4-7) is recommended for enhanced stability. Both strongly acidic and strongly alkaline conditions can accelerate hydrolysis.[5][6] It is crucial to experimentally determine the optimal pH for your specific application and solvent system.

Q3: Are there any common solvents that should be avoided when preparing solutions of this compound?

A3: Caution should be exercised with certain solvents:

  • Protic Solvents (e.g., water, methanol, ethanol): While often necessary, be aware that these can participate in hydrolysis. Buffer their pH to the optimal range.

  • Solvents Prone to Peroxide Formation (e.g., THF, diethyl ether, dioxane): If using these solvents, ensure they are fresh and tested for peroxides, as these can initiate oxidative degradation.

  • Chlorinated Solvents (e.g., dichloromethane, chloroform): These can generate acidic species upon degradation, which may catalyze the hydrolysis of your compound.[7]

Q4: How can I monitor the degradation of my this compound solution?

A4: The most common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying the mass of degradation products and helping to elucidate their structures.[10]

Part 2: Troubleshooting Guides - Diagnosing and Solving Stability Issues

This section provides a structured approach to identifying and resolving specific stability problems you may encounter during your experiments.

Issue 1: Rapid Loss of Purity in Aqueous Solutions
  • Symptom: HPLC analysis shows a significant decrease in the main peak area and the appearance of new, more polar peaks within hours or a few days of solution preparation.

  • Probable Cause: Hydrolysis.

  • Troubleshooting Workflow:

    G A Symptom: Rapid purity loss in aqueous solution B Hypothesis: Hydrolysis is occurring A->B C Experiment 1: pH Profile Study B->C D Prepare solutions in buffers at pH 3, 5, 7, and 9 C->D E Analyze purity by HPLC at T=0 and T=24h, 48h D->E F Identify pH of maximum stability E->F G Result: Degradation is pH-dependent F->G If true I Result: Degradation is NOT significantly pH-dependent F->I If false H Solution: Buffer stock and working solutions at optimal pH G->H J Hypothesis 2: Oxidation I->J K Proceed to Oxidation Troubleshooting Guide J->K

    Caption: Workflow for troubleshooting hydrolysis.

  • Corrective Actions:

    • pH Control: Prepare stock solutions in a suitable organic solvent (e.g., DMSO, acetonitrile) and dilute into aqueous buffers at the experimentally determined optimal pH just before use.

    • Temperature: Store solutions at reduced temperatures (e.g., 4°C or -20°C) to slow down the rate of hydrolysis.

    • Aqueous Content: If possible for your experiment, minimize the water content in your final solution.

Issue 2: Solution Discoloration or Appearance of Unexpected Peaks with Non-Polar Solvents
  • Symptom: Solutions, particularly in organic solvents, develop a yellow or brown tint over time. HPLC analysis shows new peaks, some of which may be less polar than the parent compound.

  • Probable Cause: Oxidation.

  • Troubleshooting Workflow:

    G A Symptom: Solution discoloration or new peaks in organic solvents B Hypothesis: Oxidation is occurring A->B C Experiment 2: Test Impact of Oxygen B->C D Prepare two sets of solutions: 1. Standard preparation 2. Solvent sparged with N2 or Ar gas C->D E Store both sets in headspace vials, one with air, one with N2/Ar D->E F Analyze purity by HPLC over time E->F G Result: Solution under inert gas is more stable F->G If true I Result: No significant stability difference F->I If false H Solution: Use deoxygenated solvents and store under an inert atmosphere G->H J Hypothesis 2: Peroxide contamination I->J K Test solvent for peroxides J->K L Solution: Use fresh, high-purity solvents K->L

    Caption: Workflow for troubleshooting oxidation.

  • Corrective Actions:

    • Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize contact with oxygen.

    • Solvent Quality: Use fresh, high-purity, peroxide-free solvents.

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant (e.g., BHT) may be considered, but its compatibility with the downstream experiment must be verified.

Issue 3: Inconsistent Results from Day-to-Day Experiments
  • Symptom: Potency or activity of the compound solution appears to decrease with ambient light exposure.

  • Probable Cause: Photodegradation.

  • Troubleshooting Workflow:

    G A Symptom: Inconsistent results, potential light sensitivity B Hypothesis: Photodegradation is occurring A->B C Experiment 3: Photostability Study B->C D Prepare two sets of solutions: 1. Protected from light (amber vials) 2. Exposed to ambient lab light C->D E Analyze purity by HPLC over time D->E F Result: Light-protected sample is more stable E->F If true H Result: No significant stability difference E->H If false G Solution: Use amber vials or wrap containers in foil. Minimize light exposure during handling. F->G I Re-evaluate other factors (hydrolysis, oxidation, evaporation) H->I

    Caption: Workflow for troubleshooting photodegradation.

  • Corrective Actions:

    • Light Protection: Always use amber glass vials or wrap containers in aluminum foil to protect solutions from light.

    • Controlled Environment: Conduct experiments under controlled lighting conditions and avoid direct sunlight.

Part 3: Experimental Protocols

Here are detailed protocols for conducting forced degradation studies to understand the stability of your this compound solutions. These studies are essential for developing a stability-indicating analytical method.[10][11]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with UV detector

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial.

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute with solvent only. Heat at 60°C for 24 hours.

    • Photodegradation: Dilute with solvent only. Expose to direct lab light or a photostability chamber for 24 hours.

    • Control Sample: Dilute with solvent only. Keep protected from light at 4°C.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze by a suitable HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage degradation of this compound.

    • Note the retention times and peak areas of any new peaks (degradation products).

Data Summary Table:

Stress ConditionIncubation Time (h)% Degradation of ParentNumber of DegradantsRetention Times of Major Degradants (min)
0.1 M HCl, 60°C24
0.1 M NaOH, RT24
3% H₂O₂, RT24
Heat, 60°C24
Light, RT24
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating the intact this compound from all potential degradation products identified in the forced degradation study.

Initial HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm, 280 nm).

  • Injection Volume: 10 µL

Method Validation:

  • Inject the control and all stressed samples from the forced degradation study.

  • Ensure that all degradation product peaks are well-resolved from the parent peak and from each other (Resolution > 1.5).

  • If resolution is poor, adjust the gradient slope, mobile phase composition, or try a different column chemistry (e.g., Phenyl-Hexyl).

  • Perform a peak purity analysis (using a PDA detector) on the parent peak in the chromatograms of the stressed samples to ensure it is not co-eluting with any degradants.

This comprehensive guide should equip you with the knowledge and tools to effectively manage the stability of this compound in your research. By understanding the potential degradation pathways and systematically troubleshooting any issues, you can ensure the integrity of your experimental results.

References

  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. (2021). Heliyon, 7(3), e06617. [Link]

  • Process for the preparation of 2-hydroxy-benzothiazoles. (1980).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). RSC Medicinal Chemistry. [Link]

  • Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity. (2018). Chemical Engineering Journal, 355, 637-646. [Link]

  • Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity. (2002). Applied and Environmental Microbiology, 68(10), 4943–4951. [Link]

  • Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. (2010). Journal of Photochemistry and Photobiology A: Chemistry, 215(2-3), 129-136. [Link]

  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. (2021). Environmental Science: Water Research & Technology, 7(12), 2337-2347. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 1-10. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. (2014). Acta Pharmaceutica, 64(3), 351-366. [Link]

  • Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. (1998). Applied and Environmental Microbiology, 64(3), 1146–1152. [Link]

Sources

Process Chemistry Support Center: 2-(4-Morpholinyl)benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-MBT-001 Topic: Scale-Up Synthesis & Troubleshooting Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Process Chemistry Help Desk. You are looking to scale up the synthesis of 2-(4-Morpholinyl)benzothiazole (CAS: 4225-26-7). This heterocyclic scaffold is a critical pharmacophore in medicinal chemistry, often serving as a core for PI3K inhibitors and various antimicrobial agents.

While the lab-scale synthesis (mg scale) is trivial, scaling to kilogram quantities introduces thermodynamic and engineering challenges. This guide moves beyond "recipe" chemistry to explain the process dynamics required for a safe, reproducible scale-up.

Module 1: Reaction Mechanics & Kinetics

The Chemistry: SNAr Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr).[1][2][3][4] The 2-position of the benzothiazole ring is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

  • Substrate: 2-Chlorobenzothiazole (Electrophile)

  • Reagent: Morpholine (Nucleophile & Base)

  • Mechanism: Addition-Elimination via a Meisenheimer-like transition state.

Critical Process Parameter (CPP): The reaction generates HCl as a byproduct. If not scavenged, the acid will protonate the remaining morpholine, rendering it non-nucleophilic and stalling the reaction.

  • Lab Scale: Excess morpholine (2.5 eq) is often used as both reactant and base.

  • Scale-Up: We recommend using an inorganic base (

    
    ) or a tertiary amine (TEA) to improve atom economy and simplify workup.
    
Reaction Workflow Diagram

ReactionFlow cluster_0 Critical Control Points Start Start: Raw Materials Mix Mixing: Solvent + Base (Toluene or EtOH) Start->Mix Add Addition: Morpholine (Controlled Rate) Mix->Add Exotherm Risk Heat Reaction: Reflux (80-100°C, 4-6h) Add->Heat IPC IPC: HPLC Check (<1% SM) Heat->IPC IPC->Heat Fail (Extend Time) Quench Workup: Cool & Water Addition IPC->Quench Pass Isolate Isolation: Filtration Quench->Isolate

Figure 1: Process flow diagram highlighting critical control points where exotherms or incomplete conversion are most likely.

Module 2: Scale-Up Protocol (100g - 1kg Scale)

Objective: Synthesis of 1.0 kg of this compound. Route: SNAr displacement using Potassium Carbonate (


) in Ethanol.
Why Ethanol?

While Toluene is common, Ethanol is preferred for scale-up because:

  • Green Chemistry: Lower toxicity profile.

  • Solubility Switch: The product is soluble in hot ethanol but precipitates upon cooling/water addition, allowing for filtration without extraction (avoiding emulsions).

Materials Table
ReagentMW ( g/mol )EquivalentsMass/Vol (for 1kg Output)Function
2-Chlorobenzothiazole 169.631.0~770 gLimiting Reagent
Morpholine 87.121.2~475 g (475 mL)Nucleophile
Potassium Carbonate 138.211.2~750 gAcid Scavenger
Ethanol (95%) --4.0 LSolvent
Water --4.0 LAnti-solvent
Step-by-Step Procedure
  • Reactor Setup: Equip a 10L jacketed reactor with an overhead stirrer, reflux condenser, and temperature probe. Purge with Nitrogen (

    
    ).
    
  • Charging: Charge Ethanol (3.5 L) and 2-Chlorobenzothiazole (770 g). Start stirring at 250 RPM.

  • Base Addition: Add

    
     (750 g) in a single portion. Note: The slurry will be thick.
    
  • Nucleophile Addition (Exotherm Control): Add Morpholine (475 mL) via addition funnel over 30-45 minutes .

    • Why? The amine addition is exothermic. Monitor internal temp (

      
      ). Do not exceed 40°C during addition.
      
  • Reaction: Heat the mixture to reflux (

    
    ). Hold for 4–6 hours.
    
  • IPC (In-Process Control): Sample 50

    
     into MeCN. Check HPLC.
    
    • Target: < 0.5% Area 2-Chlorobenzothiazole.[5]

  • Workup (Crystallization):

    • Cool reactor to 40°C.

    • Slowly add Water (4.0 L) over 1 hour.

    • Cool further to 0–5°C and age for 2 hours.

  • Isolation: Filter the white/off-white solid. Wash with 1:1 EtOH:Water (1 L, cold).

  • Drying: Vacuum oven at 45°C for 12 hours.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Decision Tree: Common Failure Modes

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type LowYield Low Yield Type->LowYield DarkColor Dark/Black Product Type->DarkColor Impurity High Impurity (>1%) Type->Impurity Sol_Yield Check Stoichiometry Did Morpholine evap? (BP is 100°C) LowYield->Sol_Yield Sol_Color Oxidation detected Use N2 purge Recrystallize w/ Charcoal DarkColor->Sol_Color Sol_Impurity Hydrolysis Product? Check solvent water content Dry reagents Impurity->Sol_Impurity

Figure 2: Diagnostic logic for resolving synthesis anomalies.

Frequently Asked Questions

Q1: My reaction mixture turned black after 2 hours of reflux. Is the batch lost?

  • Diagnosis: Benzothiazoles are electron-deficient and prone to oxidative degradation at high temperatures in the presence of air. Morpholine can also oxidize to N-oxide impurities.

  • Fix: The black color is often due to trace impurities and may not affect the bulk product.

  • Action: Proceed to workup. If the isolated solid is grey, perform a recrystallization from Ethanol with 5% wt/wt Activated Charcoal. Ensure the reactor is under a Nitrogen blanket for the next batch.

Q2: I am seeing a persistent impurity at RRT 0.85 (Relative Retention Time). What is it?

  • Diagnosis: This is likely 2-Hydroxybenzothiazole , formed by the hydrolysis of the starting chloride. This happens if your Ethanol is "wet" or if you used too much water too early.

  • Fix: This impurity is much less soluble in organic solvents than the product.

  • Action: Recrystallize from hot Toluene. The hydroxy impurity will remain insoluble (filter it off hot) or stay in the mother liquor depending on the specific ratio. For the next batch, use anhydrous Ethanol.

Q3: The filtration is extremely slow (clogging).

  • Diagnosis: You likely cooled the reaction mixture too fast during the water addition (Step 7), generating "fines" (microscopic crystals).

  • Fix: Re-heat the slurry to 60°C to dissolve/ripen the fines, then cool slowly (10°C per hour). This process, known as Ostwald Ripening , grows larger, easier-to-filter crystals.

Q4: Can I run this neat (without solvent)?

  • Analysis: While "green," running neat on a kilogram scale is dangerous. The reaction is exothermic. Without solvent to act as a heat sink, the temperature can spike, leading to runaway decomposition or vaporization of morpholine (BP 100°C).

  • Recommendation: Always use at least 3-4 volumes of solvent for scale-up.

Module 4: Safety & Engineering Controls

Chemical Hazards[6][7][8]
  • 2-Chlorobenzothiazole: Severe skin sensitizer and irritant. It has a distinct, unpleasant odor.

    • Control: Use a closed reactor system. Double-glove (Nitrile).

  • Morpholine: Corrosive and flammable (Flash point: 35°C).

    • Control: Ground all equipment to prevent static discharge.

Waste Disposal
  • Aqueous Mother Liquor: Contains Morpholine hydrochloride and excess base. Do not pour down the drain. Adjust pH to neutral and dispose of as organic aqueous waste.

  • Solid Waste: Filter cakes containing activated charcoal (if used) are pyrophoric hazards when dry. Keep wet until disposal.

References

  • Synthesis of Benzothiazole Derivatives (General SNAr)

    • Title: An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids.[6][7]

    • Source: International Journal of Pharmaceutical Sciences and Research (2017).[6][7]

    • Relevance: Validates the nucleophilic substitution p
    • URL:[Link]

  • Reaction Mechanism (SNAr Kinetics)

    • Title: Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions.[8]

    • Source: Frontiers in Chemistry (2022).
    • Relevance: Provides mechanistic insight into the addition-elimination steps relevant to sulfur/nitrogen nucleophiles.
    • URL:[Link]

  • Compound Data & Safety

    • Title: this compound (PubChem CID 77901).
    • Source: National Center for Biotechnology Inform
    • Relevance: Verify CAS, physical properties, and safety d
    • URL:[Link]

  • Scale-Up Purification Techniques

    • Title: Recrystallization Guide: Process, Procedure, Solvents.
    • Source: Mettler Toledo.
    • Relevance: Authoritative guide on cooling crystallization and anti-solvent addition for scale-up.
    • URL:[Link]

Sources

troubleshooting guide for benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiazole Synthesis Status: Online | Senior Application Scientist: Dr. Aristhiol

Introduction

Welcome to the Benzothiazole Synthesis Support Center. As a pharmacophore, the benzothiazole scaffold is deceptive: it looks simple—a benzene fused to a thiazole—but its synthesis is often plagued by sulfur’s temperamental redox chemistry.

In my years of optimizing these reactions for high-throughput screening, I have found that 80% of failures stem from two issues: uncontrolled oxidation of 2-aminothiophenol (2-ATP) and the stalling of the reaction at the imine (Schiff base) intermediate.

This guide is not a textbook; it is a diagnostic tool designed to get your reaction back on track.

Module 1: The 2-Aminothiophenol (2-ATP) Condensation Route

Context: Reaction of 2-aminothiophenol with aromatic aldehydes.[1][2][3][4]

Q: My reaction mixture turned bright yellow immediately, but the yield is <30%. What happened?

Diagnosis: You have likely fallen into the "Disulfide Trap." 2-Aminothiophenol is highly susceptible to oxidative dimerization, forming bis(2-aminophenyl)disulfide . This byproduct is a yellow solid that mimics the appearance of many benzothiazole intermediates, leading to false positives on visual inspection.

The Mechanism of Failure: Instead of attacking the aldehyde, the thiol groups react with each other (often catalyzed by trace metals or basic conditions in air).

The Fix (Self-Validating Protocol):

  • Pre-Check: Run a TLC of your starting 2-ATP. If you see a spot less polar than the thiol (usually bright yellow/orange under UV), your starting material is already compromised.

  • Rescue: If the disulfide has formed, add Triphenylphosphine (PPh3) (1.1 equiv) or Zn dust/acetic acid to the reaction mixture in situ to reduce the disulfide back to the active thiol monomer before adding the aldehyde [1].

  • Prevention: Degas your solvents. While the final cyclization often needs an oxidant (like

    
     or 
    
    
    
    ), the initial nucleophilic attack does not.
Q: I see the imine intermediate on TLC, but it won't cyclize to the benzothiazole. Why?

Diagnosis: Insufficient oxidative driving force. The condensation forms a benzothiazoline (dihydro-intermediate) or a Schiff base. To get the aromatic benzothiazole, you must remove two hydrogen atoms. If you are relying on air oxidation, it may be too slow for electron-rich aldehydes.

The Fix:

  • Add an Oxidant: Introduce a catalytic amount of Iodine (

    
    , 5-10 mol%)  or DMSO  as a co-solvent. Iodine acts as a Lewis acid to activate the imine and an oxidant to drive aromatization [2].
    
  • The "Toast" Test: A successful aromatization often results in a slight darkening of the reaction mixture followed by fluorescence under 365nm UV light (benzothiazoles are often highly fluorescent; the imine is not).

Visualization: The Condensation Pathway & Disulfide Trap

Caption: Logical flow of 2-ATP condensation showing the critical divergence between productive cyclization and the disulfide dead-end.

BenzothiazolePath Start 2-Aminothiophenol (2-ATP) Disulfide Bis(2-aminophenyl)disulfide (Yellow Impurity) Start->Disulfide Oxidation (Air/Base) FAILURE MODE Imine Schiff Base (Imine Intermediate) Start->Imine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Disulfide->Start Reduction (Zn/AcOH or PPh3) Thiazoline Benzothiazoline (Non-Aromatic) Imine->Thiazoline Intramolecular Cyclization Product Benzothiazole (Aromatic Product) Thiazoline->Product Oxidative Aromatization (Requires O2, I2, or DMSO)

Module 2: The Jacobson Cyclization (Thioanilides)

Context: Radical cyclization of thiobenzanilides using ferricyanide or similar oxidants.[5]

Q: I am getting a mixture of regioisomers. How do I control this?

Diagnosis: Radical cyclization lacks the steric control of ionic mechanisms. In the Jacobson cyclization, the thioanilide radical attacks the pendant aryl ring. If that ring has a substituent at the meta position, cyclization can occur at the ortho or para position relative to that substituent.

The Fix:

  • Block the Position: Use a substituent (like Fluorine) at the undesired position to force cyclization to the single remaining site.

  • Switch Mechanism: If regioselectivity is critical, abandon the radical Jacobson route. Switch to the palladium-catalyzed intramolecular C-S bond formation (Buchwald-Hartwig type) using 2-halothioanilides. This dictates regiochemistry via the halogen handle [3].

Module 3: Purification & "Oiling Out"

Q: My product is an oil that refuses to crystallize. Column chromatography is resulting in streaking.

Diagnosis: Benzothiazoles are weak bases and can interact with the acidic silanols on silica gel, causing "streaking" and yield loss.

The Fix:

  • Neutralize the Silica: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. This caps the acidic sites.

  • The "HCl Trick" (Self-Validating Purification):

    • Dissolve your crude oil in diethyl ether.

    • Bubble dry HCl gas or add HCl/Dioxane.

    • The Benzothiazolium hydrochloride salt should precipitate instantly as a white/yellow solid.

    • Filter the salt (leaving non-basic impurities like the disulfide in the mother liquor).

    • Neutralize the salt with saturated

      
       to recover the pure free base.
      

Summary of Troubleshooting Protocols

SymptomProbable CauseImmediate Action
Yellow precipitate before aldehyde addition Disulfide formation (Dimerization).Add reducing agent (Zn/AcOH) or filter off solid (if yield loss is acceptable).
Reaction stalls at Imine (TLC shows new spot but no fluorescence) Incomplete oxidation.Add Iodine (10 mol%) or reflux in DMSO (oxidant/solvent).
Streaking on TLC/Column Interaction with acidic silica.[6]Add 1% Et3N to eluent or switch to Alumina (Basic) stationary phase.
Low Yield with Acid Chlorides Hydrolysis of acid chloride.Ensure anhydrous conditions; use dry Pyridine as solvent/base.
Product is a sticky tar Polymerization or sulfur oligomers.Perform the "HCl Trick" (Salt formation) described above.

References

  • BenchChem Technical Support. (2025).[6] Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem.[6] Link

  • Li, Y., Wang, Y. L., & Wang, J. Y. (2006).[7] Iodine-catalyzed synthesis of benzothiazoles in DMF. Chemistry Letters.[7] Link

  • Hwang, H. S., et al. (2020).[7] Benzothiazole Synthesis: Mechanistic investigation of an in-situ generated photosensitizing disulfide.[8] The Journal of Organic Chemistry.[8] Link

  • Jordan, A. D., et al. (2006). Jacobson Cyclization and related radical processes.[2][5] Tetrahedron. Link

  • Xu, Y., et al. (2017).[9] Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed Cascade Reactions.[7][9] Journal of Organic Chemistry.[8][9] Link

Sources

monitoring reaction progress of benzothiazole synthesis using TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzothiazole Synthesis Technical Support Center .

This guide is engineered for researchers requiring precise control over the condensation and cyclization of 2-aminothiophenol and aldehydes/carboxylic acids. Unlike generic TLC guides, this protocol addresses the specific chemoselectivity and stability challenges inherent to sulfur-nitrogen heterocycle synthesis.

Module 1: Method Development & Solvent Systems

The Challenge: Benzothiazole synthesis involves highly polar, oxidizable starting materials (2-aminothiophenol) and moderately polar, basic products (benzothiazoles). Standard silica gel is acidic (


), which causes protonation of the amine and "streaking" (tailing), making Rf determination impossible.
Standard Operating Procedure (SOP) for Mobile Phase Selection

Do not rely on a single solvent system. Use the "Triangulation Method" to separate the critical triad: Starting Material (SM), Product (P), and the Disulfide Impurity (D).

Solvent SystemRatio (v/v)Additive (Critical)Purpose
System A (General) Hexane : Ethyl Acetate (3:1 to 1:1)+ 1% Triethylamine (TEA) Primary Screen. The TEA neutralizes silica acidity, preventing amine streaking.
System B (Polar) DCM : Methanol (95:5)+ 0.5% NH₄OH For Polar Substituents. Use if your aldehyde has -OH, -COOH, or -NO₂ groups.
System C (Aromatic) Toluene : Acetone (4:1)NoneSeparation of Impurities. Excellent for resolving the non-polar disulfide dimer from the benzothiazole.

Technical Note: Always pre-saturate the TLC chamber with the mobile phase for 15 minutes before running the plate. This prevents "edge effect" where spots migrate unevenly due to solvent evaporation from the plate edges.

Workflow: Mobile Phase Optimization

SolventSelection Start Start: Benzothiazole Reaction Mixture CheckSol Run System A (Hex:EtOAc + TEA) Start->CheckSol Result1 Is 2-Aminothiophenol streaking from baseline? CheckSol->Result1 Fix1 Increase Base Load (Switch to 2% TEA or NH3) Result1->Fix1 Yes Result2 Are Product & Disulfide co-eluting (High Rf)? Result1->Result2 No Fix1->CheckSol Retry Fix2 Switch to System C (Toluene/Acetone) Result2->Fix2 Yes Success Optimal Separation Proceed to Monitoring Result2->Success No Fix2->Success

Figure 1: Decision logic for selecting the correct mobile phase to avoid amine tailing and impurity co-elution.

Module 2: Visualization & Detection

Benzothiazoles are UV-active, but relying solely on UV (254 nm) is a common failure point because it does not differentiate between the intermediate Schiff base and the cyclized product.

Visualization Matrix
MethodObservationTarget SpeciesSpecificity
UV (254 nm) Dark spots on green backgroundAll AromaticsLow. Shows SM, Product, and Impurities.
UV (365 nm) Blue/Purple FluorescenceBenzothiazolesHigh. Many 2-arylbenzothiazoles fluoresce; starting materials usually do not.
Iodine Chamber Brown/Yellow spotsUniversalMedium. Good for checking total consumption of reagents.
KMnO₄ Stain Bright Yellow on PurpleOxidizable groupsHigh. Instantly stains 2-aminothiophenol (SH group) and aldehydes. Product stains slowly.
Ellman’s Reagent YellowFree ThiolsSpecific. Detects unreacted 2-aminothiophenol specifically (SH group).

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported in benzothiazole synthesis.

Q1: I see a persistent high-Rf spot that won't disappear, even after long reaction times. Is my reaction stuck?

Diagnosis: This is likely Bis(2-aminophenyl)disulfide . Mechanism: 2-aminothiophenol oxidizes rapidly in air to form a disulfide dimer. This dimer is non-polar (high Rf) and often co-elutes with the benzothiazole product in non-polar solvents (Hexane/EtOAc). Solution:

  • Verification: Spot pure 2-aminothiophenol on a TLC plate and let it sit for 10 minutes before running. If you see two spots (one baseline, one high Rf), the high spot is the disulfide.

  • Mitigation: Run the reaction under strict inert atmosphere (

    
     or Ar). Use fresh 2-aminothiophenol.
    
  • Separation: Switch to System C (Toluene/Acetone) to resolve the disulfide from your product.

Q2: My starting material spot is "tailing" or looks like a comet. How do I calculate Rf?

Diagnosis: Acid-Base interaction. Mechanism: The amine group on 2-aminothiophenol interacts with the acidic silanol (Si-OH) groups on the TLC plate, causing drag. Solution:

  • Immediate Fix: Add 1-2% Triethylamine (TEA) to your developing solvent.

  • Alternative: Dip the empty TLC plate in a solution of 5% TEA in Methanol and dry it before spotting your sample (Base-deactivated plate).

Q3: I see three spots: SM, Product, and a third spot in the middle. What is it?

Diagnosis: The Schiff Base Intermediate . Mechanism: Benzothiazole synthesis proceeds in two steps:

  • Condensation (Aldehyde + Amine

    
     Imine/Schiff Base).
    
  • Cyclization (Imine + Thiol

    
     Benzothiazole).
    Action:  Do not stop the reaction. The middle spot (Imine) indicates the condensation is complete but cyclization is pending. Increase temperature or add an oxidant (if using oxidative cyclization methods) to drive the middle spot to the product spot.
    
Q4: My product decomposes on the TLC plate (spot fades or turns into a streak).

Diagnosis: Product instability on acidic silica. Solution: Perform a 2D-TLC Stability Check .

  • Spot sample at the corner.[1]

  • Run solvent in Direction 1.

  • Dry plate, rotate

    
    , and run the same solvent in Direction 2.
    
  • Result: If spots lie on the diagonal, the compound is stable.[1] If spots appear off-diagonal, the compound decomposed during the run.[1]

  • Fix: Use Alumina plates (neutral/basic) instead of Silica.

Module 4: Reaction Monitoring Logic Tree

Use this flowchart to interpret your TLC plate during the reaction.

ReactionLogic Plate Developed Plate (UV 254nm) Q_SM Is SM (Thiol) present? (Low Rf, stains w/ KMnO4) Plate->Q_SM Q_Inter Is Intermediate visible? (Mid Rf, often yellow) Q_SM->Q_Inter No (SM Consumed) Action_Wait Continue Heating (Cyclization incomplete) Q_SM->Action_Wait Yes Q_Disulfide Is High Rf Spot dominant? Q_Inter->Q_Disulfide No Action_Push Add Oxidant/Catalyst (Stuck at Imine) Q_Inter->Action_Push Yes (Stalled) Action_Done Reaction Complete Workup Q_Disulfide->Action_Done No (Clean Product) Action_Purify Workup required (Disulfide contamination) Q_Disulfide->Action_Purify Yes (Impurity)

Figure 2: Step-by-step interpretation of TLC spots to determine reaction endpoint.

References

  • Brainly. (2023).[2] Troubleshooting amine streaking on silica gel TLC plates.Link

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: UV, Iodine, and Stains.[3]Link

  • ResearchGate. (2013). Troubleshooting Tailing in TLC for Amines and Heterocycles.Link

  • National Institutes of Health (NIH). (2015). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[4]Link

  • International Journal of Pharmaceutical Sciences and Research. (2023). Thin Layer Chromatographic Separation of Benzodiazepines (Solvent Systems).[5][6][7][8]Link

Sources

addressing instrument sensitivity issues in 2-(4-Morpholinyl)benzothiazole analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Morpholinyl)benzothiazole Analysis From the Desk of Dr. Aris Thorne, Senior Application Scientist[1]

Introduction

Welcome. If you are accessing this guide, you are likely facing sensitivity or reproducibility challenges with This compound (CAS: 3023-56-1).[1]

This molecule presents a classic "double-trouble" profile for analytical chemists: it possesses a hydrophobic benzothiazole core combined with a basic morpholine nitrogen .[1] This duality leads to three primary failure modes in LC-MS/MS workflows:

  • Non-specific Adsorption: The molecule "disappears" onto glass vials or LC tubing.

  • Silanol Interactions: The basic nitrogen drags on the column, causing peak tailing and signal dilution.

  • Matrix Suppression: Its hydrophobicity causes it to co-elute with phospholipids in biological matrices.

This guide is not a generic manual. It is a targeted troubleshooting system designed to isolate and resolve these specific chemical behaviors.

Part 1: Diagnostic Workflow

Before altering your method, identify the root cause using the logic flow below.

TroubleshootingFlow Start START: Low Sensitivity CheckStd Inject Neat Standard (Solvent Only) Start->CheckStd SignalGood Signal Good? CheckStd->SignalGood MatrixIssue Issue: Matrix Effect (Suppression) SignalGood->MatrixIssue Yes (Sample is problem) CheckPeak Check Peak Shape SignalGood->CheckPeak No (Std is low) InstIssue Issue: Instrument/Method Tailing Tailing/Broad? CheckPeak->Tailing ChromIssue Issue: Silanol Activity or pH Mismatch Tailing->ChromIssue Yes SourceIssue Issue: MS Source or Adsorption Tailing->SourceIssue No (Peak is sharp but small)

Figure 1: Diagnostic logic tree to isolate sensitivity loss between matrix, chromatography, and instrument source.

Part 2: Troubleshooting Modules

Module A: The "Disappearing" Analyte (Adsorption Issues)

Symptom: Linearity fails at low concentrations; the first injection of a sequence is lower than subsequent ones.

The Science: The benzothiazole ring is highly hydrophobic, while the morpholine amine can interact with negatively charged silanols on glass surfaces. In highly aqueous solutions, the molecule will drive out of solution and stick to the container walls.

Protocol: Surface Passivation & Solvent Modification

  • Vial Material: Switch immediately from standard glass vials to Polypropylene (PP) or Silanized Glass vials.

  • Sample Diluent: Do not dissolve standards in 100% water.

    • Recommended Diluent: 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: The organic solvent keeps the hydrophobic core solvated, while the acid ensures the morpholine nitrogen is protonated (

      
      ), increasing solubility and reducing wall interactions.
      
Module B: Peak Tailing & Retention (Chromatography)

Symptom: Broad, tailing peaks reducing S/N ratio.

The Science: The morpholine nitrogen (pKa estimated ~5-6 in this conjugated system) will be positively charged at acidic pH. Standard C18 columns often have residual silanols (


) that act as cation exchangers, holding onto the amine and dragging the peak.[1]

Optimization Table: Mobile Phase Selection

ParameterRecommendationScientific Rationale
Column C18 with Hybrid Particle (e.g., BEH or equivalent) Hybrid particles have fewer free silanols than silica-based columns, reducing secondary interactions.[1]
Mobile Phase A 10mM Ammonium Formate (pH 3.5) Buffer is superior to simple formic acid here.[1] The ammonium ions (

) compete with the analyte for silanol sites, "blocking" them.
Mobile Phase B Acetonitrile Sharper peaks than methanol for benzothiazoles due to lower viscosity and better solvation of the aromatic ring.
Gradient Start at 10-20% B Starting too low (e.g., 0-5% B) may cause the hydrophobic analyte to precipitate at the head of the column.[1]
Module C: Matrix Effects (Signal Suppression)

Symptom: Standard curve looks great, but spiked plasma/tissue samples show <50% recovery.

The Science: Benzothiazoles often co-elute with phospholipids (Lyso-PC).[1] In ESI+, these lipids compete for charge in the droplet, suppressing the ionization of your analyte.

Protocol: Post-Column Infusion (Validation Step) To confirm matrix effects, perform this experiment:

  • Infuse a constant flow of this compound standard (100 ng/mL) into the MS via a tee-junction.[1]

  • Inject a "blank" extracted matrix sample via the LC.

  • Result: If you see a dip in the baseline at the retention time of your analyte, you have suppression.

Recommended Extraction Workflow (Graphviz)

ExtractionWorkflow Sample Plasma/Tissue Sample PPT Protein Precip (Acetonitrile) Sample->PPT High Matrix Effect LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Alternative for High Sensitivity PLR Phospholipid Removal (e.g., Ostro/HybridSPE) PPT->PLR Recommended Clean Clean Extract PLR->Clean LLE->Clean

Figure 2: Sample preparation decision path. Phospholipid removal plates are superior to simple protein precipitation for this compound class.

Part 3: Mass Spectrometry Parameters

Symptom: Low absolute intensity even with neat standards.

The Science: this compound ionizes readily in ESI+ mode (


).[1] However, incorrect fragmentation energy can shatter the molecule too effectively, leaving no stable product ions for MRM.

Optimized MRM Transitions Based on ESI-QFT/MS2 Data [1]

Precursor (

)
Product (

)
IdentityCollision Energy (V)*Role
221.1 136.0 Benzothiazole Core (Loss of Morpholine ring)25-35Quantifier
221.1 150.0 Ring contraction fragment20-30Qualifier
221.1 164.0 Loss of

15-25Qualifier

Note: Collision energies are instrument-dependent (e.g., TQ vs. Q-TOF).[1] Optimize by ramping CE +/- 5V.

FAQ: Frequently Asked Questions

Q: My calibration curve is non-linear at the low end (quadratic fit required). Why? A: This is a hallmark of adsorption. The active sites on your glassware or column frit absorb a finite amount of analyte. At low concentrations, a high percentage of the sample is lost to these sites. At high concentrations, the sites are saturated, and recovery improves. Fix: Switch to polypropylene vials and add 0.1% formic acid to your wash solvent.

Q: Can I use UV detection instead of MS? A: Yes. Benzothiazoles have strong UV absorbance.

  • Wavelength: ~280-300 nm (primary) or ~254 nm.[1]

  • Limitation: UV is 100-1000x less sensitive than MS and lacks the specificity to distinguish the parent from metabolites in complex matrices.

Q: I see "carryover" in my blank after a high standard. Is it the column? A: Likely not. It is usually the autosampler needle.

  • Fix: Implement a multi-wash system.

    • Wash 1 (Organic): 50:25:25 Isopropanol:Acetonitrile:Acetone (dissolves the hydrophobic residue).

    • Wash 2 (Aqueous): Water + 0.1% Formic Acid (removes the organic wash to prevent peak distortion).

References

  • MassBank Europe. (2016). Mass Spectrum of this compound (Accession: MSBNK-CASMI_2016-SM884101).[1] Record created by Tobias Schulze, UFZ. Available at: [Link][1]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (General guidance on matrix effects and linearity). Available at: [Link][1]

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004).[2] Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88.[1][2] (Demonstrates SPE protocols for benzothiazoles). Available at: [Link]

Sources

Technical Support Center: Method Validation for 2-(4-Morpholinyl)benzothiazole Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of 2-(4-Morpholinyl)benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and frequently asked questions during the quantification of this compound. My goal is to equip you with the knowledge to not only execute validation protocols but to understand the underlying scientific principles, ensuring the development of a robust and reliable analytical method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the development and validation of an analytical method for this compound. The troubleshooting steps are presented in a question-and-answer format to directly address your experimental challenges.

Question: I am observing significant peak tailing for my this compound analyte. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue in reverse-phase HPLC and is often indicative of secondary interactions between the analyte and the stationary phase. For a molecule like this compound, which contains a basic morpholine nitrogen, the primary cause is often interaction with acidic silanol groups on the silica-based stationary phase.

Causality: The lone pair of electrons on the morpholine nitrogen can interact with free silanol groups (Si-OH) on the surface of the C18 packing material. This interaction is stronger than the desired hydrophobic interaction, leading to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to mitigate this is to adjust the pH of your aqueous mobile phase. By lowering the pH to between 2.5 and 3.5 with an acid like formic acid or phosphoric acid, the morpholine nitrogen will be protonated (positively charged). This protonation prevents the interaction with the acidic silanol groups, leading to a more symmetrical peak shape.

  • Use of an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping is a process where the residual silanol groups are chemically bonded with a small silane (e.g., trimethylchlorosilane) to make them inert.

  • Mobile Phase Additive: If pH adjustment is not sufficient or desired, consider adding a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.

  • Lower Analyte Concentration: High concentrations of the analyte can saturate the stationary phase, leading to peak tailing. Try injecting a lower concentration to see if the peak shape improves.

Question: My method is suffering from low sensitivity, and I am struggling to achieve the required Limit of Quantification (LOQ). How can I enhance the signal for this compound?

Answer:

Low sensitivity can be a significant hurdle, especially when dealing with trace-level analysis. Several factors, from chromatographic conditions to detector settings, can influence the signal intensity of this compound.

Causality: The inherent UV absorbance of this compound, the efficiency of the chromatographic separation, and the detector's response all contribute to the overall signal-to-noise ratio.

Troubleshooting Steps:

  • Optimize Detector Wavelength: The benzothiazole moiety has a strong UV absorbance. Ensure you are monitoring at the wavelength of maximum absorbance (λmax). To determine this, perform a UV scan of a standard solution of this compound using a diode array detector (DAD) or a spectrophotometer.

  • Mobile Phase Composition: The choice of organic modifier in your mobile phase can influence sensitivity. Acetonitrile generally has a lower UV cutoff than methanol, which can lead to a lower baseline noise and improved signal-to-noise ratio.

  • Increase Injection Volume: A simple way to increase the signal is to inject a larger volume of your sample. However, be mindful that this can lead to peak broadening if the injection solvent is stronger than the mobile phase.

  • Sample Pre-concentration: If you are working with very low concentrations, consider a solid-phase extraction (SPE) step to concentrate your analyte before injection.

  • Consider a More Sensitive Detector: If UV detection is not providing the required sensitivity, consider alternative detection methods. Mass spectrometry (MS) is a highly sensitive and selective technique that can be coupled with HPLC (LC-MS) to achieve significantly lower detection limits.[1]

Question: I am observing a drift in the retention time of this compound during my analytical run. What could be the cause?

Answer:

Retention time stability is crucial for reliable quantification. A drifting retention time can indicate a problem with the HPLC system or the column itself.

Causality: Inconsistent mobile phase composition, temperature fluctuations, or changes in the column chemistry can all lead to shifts in retention time.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed.[2] If you are using a gradient, ensure the proportioning valves of your pump are functioning correctly.

  • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration. For reverse-phase columns, flushing with at least 10-20 column volumes of the mobile phase is recommended.

  • Column Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.

  • Check for Leaks: Inspect the entire fluidic path for any leaks, as this can cause pressure fluctuations and affect the flow rate, leading to retention time shifts.[2][3]

  • Column Age and Contamination: An old or contaminated column can also exhibit retention time drift. If the above steps do not resolve the issue, try replacing the column.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the method validation for this compound quantification, based on regulatory guidelines.

Question: What are the essential validation parameters I need to assess for a quantitative HPLC method for this compound according to ICH guidelines?

Answer:

According to the International Council for Harmonisation (ICH) Q2(R1) guideline, the following parameters are essential for the validation of a quantitative analytical procedure:[4][5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Question: What are the typical acceptance criteria for these validation parameters?

Answer:

The acceptance criteria can vary depending on the intended purpose of the method (e.g., drug substance assay, impurity testing). However, here are some generally accepted criteria based on ICH and FDA guidelines:[7][8][9]

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999
Range As defined by the linearity study.
Accuracy Recovery of 98.0% to 102.0% for drug substance assay.
Precision Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.
Robustness No significant change in results when method parameters are slightly varied.

Question: How do I perform a specificity study for this compound?

Answer:

A specificity study is crucial to demonstrate that your method can accurately measure the analyte without interference.

Experimental Protocol: Specificity

  • Prepare Samples:

    • Blank: The matrix of your sample without the analyte (e.g., placebo for a drug product).

    • Analyte Standard: A solution of pure this compound.

    • Spiked Sample: The blank matrix spiked with a known concentration of this compound.

    • Potential Interferences: If available, solutions of known impurities or degradation products.

  • Chromatographic Analysis: Inject each sample into the HPLC system and record the chromatograms.

  • Evaluation:

    • Compare the chromatogram of the blank with that of the analyte standard. There should be no significant peaks at the retention time of this compound in the blank chromatogram.

    • In the spiked sample, the peak for this compound should be well-resolved from any other peaks.

    • If potential interferences are analyzed, demonstrate that they do not co-elute with the analyte peak.

Question: Can you provide a step-by-step protocol for determining the linearity of my method?

Answer:

Linearity demonstrates a proportional relationship between the concentration of this compound and the analytical response.

Experimental Protocol: Linearity

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent to prepare a stock solution of known concentration.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. The concentration range should cover the expected concentration of your samples (e.g., 50% to 150% of the target concentration).

  • Chromatographic Analysis: Inject each calibration standard in triplicate.

  • Data Analysis:

    • Plot a graph of the mean peak area versus the concentration of this compound.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).

    • The acceptance criterion is typically r² ≥ 0.999.

Visualizations

Method Validation Workflow

MethodValidationWorkflow cluster_0 Phase 1: Method Development & Optimization cluster_2 Phase 3: Method Implementation Dev Develop Initial HPLC Method (Column, Mobile Phase, Detector) Opt Optimize Method Parameters (Peak Shape, Resolution, Run Time) Dev->Opt Iterative Process Specificity Specificity (No Interference) Opt->Specificity Linearity Linearity & Range (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Deliberate Changes) LOD_LOQ->Robustness SOP Write Standard Operating Procedure (SOP) Robustness->SOP Routine Routine Analysis & System Suitability SOP->Routine PeakTailingTroubleshooting start Peak Tailing Observed cause1 Cause: Silanol Interactions Analyte: this compound (basic) start->cause1 solution1 Solution 1: Adjust Mobile Phase pH Lower pH to 2.5-3.5 to protonate morpholine nitrogen cause1->solution1 solution2 Solution 2: Use End-Capped Column Minimizes available silanol groups cause1->solution2 solution3 Solution 3: Add Competing Base e.g., Triethylamine (TEA) to mask silanols cause1->solution3 check Re-inject and Evaluate Peak Shape solution1->check solution2->check solution3->check check->cause1 Still Tailing end Symmetrical Peak Achieved check->end Successful

Caption: Decision tree for troubleshooting peak tailing.

References

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • MassBank. (2016). This compound. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Kumazawa, T., et al. (2001). Determination of this compound in Environmental Samples by a Gas Chromatograph Equipped with a Flame Photometric Detector. Analytical Sciences, 17(10), 1219-1222.
  • Basavanakatti, V. S., et al. (2024).
  • Stankov, S., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(13), 7501.
  • Chemotechnique Diagnostics. 2-(4-Morpholinylmercapto)benzothiazol (MOR). Retrieved from [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2023). ICH Q2(R2) and Q14: A Modernized Approach to Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. Bioanalytical method validation. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8560281.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2001). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'-Dithiobis-Benzothiazole by Reverse Phase HPLC. Retrieved from [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures and Methods Validation. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 2-(4-Morpholinyl)benzothiazole and Other Key Benzothiazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides a detailed comparative analysis of 2-(4-Morpholinyl)benzothiazole against two other seminal benzothiazole derivatives: 2-aminobenzothiazole and 2-mercaptobenzothiazole. Our focus will be on their synthetic accessibility and, most critically, their comparative performance as anticancer agents, supported by available experimental data. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the structure-activity relationships that govern the efficacy of this important class of heterocyclic compounds.

Introduction to the Benzothiazole Core

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1] The versatility of the benzothiazole ring, particularly at the 2-position, allows for a diverse range of substitutions, leading to compounds with distinct biological profiles. This guide will delve into the nuances of three key derivatives that exemplify the chemical and biological diversity of this scaffold.

Comparative Synthesis of Benzothiazole Derivatives

The synthetic accessibility of a compound is a critical factor in its potential for drug development. Here, we compare the common synthetic routes to this compound, 2-aminobenzothiazole, and 2-mercaptobenzothiazole.

Synthesis of this compound

This compound is typically synthesized through the oxidative condensation of 2-mercaptobenzothiazole with morpholine.[2] This reaction is often facilitated by an oxidizing agent such as sodium hypochlorite (NaOCl).

Experimental Protocol: Synthesis of this compound [2]

  • Reactant Preparation: Dissolve 2-mercaptobenzothiazole in a suitable solvent, such as ethanol.

  • Addition of Base and Morpholine: Add an aqueous solution of sodium hydroxide and morpholine to the reaction mixture.

  • Oxidative Condensation: Slowly add a solution of sodium hypochlorite to the stirred mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography.

Synthesis of 2-Aminobenzothiazole

Several methods exist for the synthesis of 2-aminobenzothiazole, a key intermediate in the synthesis of many biologically active compounds.[1] A common approach involves the reaction of an aniline with a thiocyanate salt in the presence of bromine.[3]

Experimental Protocol: Synthesis of 2-Aminobenzothiazole [3]

  • Thiocyanation: React the desired aniline with potassium thiocyanate in a suitable solvent like acetic acid.

  • Cyclization: Add bromine to the reaction mixture to facilitate the cyclization to the 2-aminobenzothiazole ring system.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product. Purify the crude product by recrystallization or column chromatography.

Synthesis of 2-Mercaptobenzothiazole

The industrial synthesis of 2-mercaptobenzothiazole often involves the reaction of aniline, carbon disulfide, and sulfur under high pressure and temperature.[1]

Experimental Protocol: Synthesis of 2-Mercaptobenzothiazole [1]

  • Reaction Setup: Combine aniline, carbon disulfide, and sulfur in an autoclave.

  • High-Pressure Reaction: Heat the mixture to a high temperature (typically >200°C) under autogenous pressure.

  • Work-up and Purification: After cooling, the crude product is typically purified by dissolution in an alkaline solution, followed by filtration and reprecipitation with acid.

Comparative Synthesis Overview

DerivativeKey ReactantsReaction TypeKey Conditions
This compound 2-Mercaptobenzothiazole, MorpholineOxidative CondensationOxidizing agent (e.g., NaOCl)
2-Aminobenzothiazole Aniline, Thiocyanate salt, BromineThiocyanation and CyclizationAcetic acid, Bromine
2-Mercaptobenzothiazole Aniline, Carbon disulfide, SulfurHigh-Pressure CondensationHigh temperature and pressure

Comparative Analysis of Anticancer Activity

While all three benzothiazole derivatives have been investigated for their anticancer potential, the extent of research and the specific mechanisms of action vary.

This compound

This compound has demonstrated in vitro efficacy against cancer cells.[2] Its proposed mechanism of action involves interference with the formation of disulfide bonds within the cell nucleus, leading to an inhibition of DNA synthesis.[2] It has also been suggested to possess antiangiogenic properties.[2] However, comprehensive quantitative data from a wide range of cancer cell lines remains less documented compared to other derivatives.

2-Aminobenzothiazole Derivatives

The 2-aminobenzothiazole scaffold has been a prolific source of potent anticancer agents.[4][5] Numerous derivatives have been synthesized and evaluated against various cancer cell lines, with some exhibiting significant cytotoxic activity. For instance, certain 2-aminobenzothiazole derivatives have shown potent inhibitory activity against kinases involved in cancer cell proliferation, such as Aurora B kinase, with IC50 values in the nanomolar range.[4]

2-Mercaptobenzothiazole Derivatives

Derivatives of 2-mercaptobenzothiazole have also been extensively studied for their antitumor properties.[3] These compounds have been shown to suppress the in vitro growth of various tumor cell types.[3] The mechanism of action for some of these derivatives is linked to the inhibition of enzymes crucial for cancer cell survival and proliferation.

Comparative Cytotoxicity Data

The following table summarizes available in vitro cytotoxicity data for derivatives of the three benzothiazole scaffolds. It is crucial to note that these values are compiled from different studies and experimental conditions may vary, thus a direct comparison should be made with caution.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
This compound (Structure not specified)Not specifiedData not readily available in comparative format[2]
2-Aminobenzothiazole Compound 14PC3 (Prostate)0.315[4]
Compound 14MCF-7 (Breast)0.421[4]
Compound 14A549 (Lung)0.558[4]
Compound 35 (Aurora B inhibitor)-0.09 (enzymatic assay)[4]
2-Mercaptobenzothiazole Substituted chlorophenyl oxothiazolidine based benzothiazoleHeLa (Cervical)9.76[6]

DOT Diagram: General Structure of Compared Benzothiazoles

G cluster_0 2-Substituted Benzothiazoles This compound This compound 2-Aminobenzothiazole 2-Aminobenzothiazole 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole G Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (IC50 Determination) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A typical workflow for the evaluation of novel anticancer compounds.

Conclusion and Future Perspectives

This comparative guide highlights the therapeutic potential of this compound in relation to the more extensively studied 2-aminobenzothiazole and 2-mercaptobenzothiazole derivatives. While all three scaffolds have demonstrated promise as anticancer agents, the wealth of data for 2-aminobenzothiazole and 2-mercaptobenzothiazole derivatives provides a more detailed roadmap for future drug design and development.

For this compound, further in-depth studies are warranted to elucidate its full potential. This should include screening against a broader panel of cancer cell lines, detailed mechanistic studies, and exploration of its structure-activity relationships through the synthesis and evaluation of new analogs.

The continued exploration of the benzothiazole scaffold, with a focus on understanding the nuanced effects of substitutions at the 2-position, will undoubtedly lead to the discovery of novel and more effective therapeutic agents for a range of diseases, including cancer.

References

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). RSC Medicinal Chemistry. [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2014). Molecules. [Link]

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  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2023). Molecules. [Link]

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A Researcher's Guide to the Validation and Comparative Analysis of 2-(4-Morpholinyl)benzothiazole as a Putative PI3K Pathway Modulator

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-(4-Morpholinyl)benzothiazole. Drawing from established principles in medicinal chemistry and cell biology, we propose a targeted investigation into this molecule's potential as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical axis in cancer progression. This document outlines the scientific rationale, a tiered experimental validation strategy, direct comparison with established inhibitors, and detailed, field-tested protocols.

Introduction: The Scientific Premise

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its rigid, bicyclic nature allows for precise spatial orientation of substituents that can engage with biological targets. Concurrently, the morpholine moiety is frequently incorporated into kinase inhibitors to improve physicochemical properties such as aqueous solubility and to form key hydrogen bond interactions within ATP-binding pockets.[5][6]

The specific molecule, this compound (hereafter designated MBT-2M), combines these two pharmacologically significant motifs. While direct, extensive research on MBT-2M is nascent, the presence of a morpholine group on a benzothiazole core strongly suggests a potential interaction with protein kinases.[6] Notably, several potent inhibitors of the PI3K/Akt/mTOR pathway, a signaling cascade frequently dysregulated in human cancers, feature these structural elements.[7][8][9][10] This guide is therefore built upon the central hypothesis that MBT-2M acts as an inhibitor of the PI3K pathway. Our objective is to provide a robust, self-validating experimental blueprint to confirm this hypothesis, quantify the compound's potency and selectivity, and benchmark its performance against relevant alternatives.

Section 1: The Target - Understanding the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[11][12] In many cancers, this pathway is constitutively active due to mutations in key components, such as gain-of-function mutations in the PI3K catalytic subunit (PIK3CA) or loss-of-function mutations in the tumor suppressor PTEN.[6][13] This aberrant signaling allows cancer cells to survive and multiply uncontrollably.[13]

PI3K enzymes are lipid kinases that phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11] PIP3 acts as a second messenger, recruiting proteins with Pleckstrin Homology (PH) domains, such as Akt (also known as Protein Kinase B), to the cell membrane. This recruitment leads to the phosphorylation and activation of Akt.[14] Activated Akt then phosphorylates a host of downstream targets, including mTOR (mammalian Target of Rapamycin), which ultimately results in increased protein synthesis and cell proliferation.[15] Inhibiting PI3K is therefore a validated therapeutic strategy to curtail tumor growth.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Activates (P) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation MBT_2M MBT-2M (Hypothesized) MBT_2M->PI3K Inhibits

Caption: Hypothesized mechanism of MBT-2M action on the PI3K pathway.

Section 2: A Tiered Strategy for Experimental Validation

To rigorously test our hypothesis, we propose a multi-tiered experimental workflow. This approach is designed to build a comprehensive evidence package, starting from direct biochemical interaction and progressing to cellular functional outcomes and preliminary safety profiling. The causality behind this tiered approach is to ensure that resource-intensive cell-based and safety assays are only performed after confirming direct target engagement at the biochemical level.

Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Phenotypic & Safety Profile T1 In Vitro PI3K Kinase Assay (e.g., PI3Kα HTRF/AlphaScreen) - Determine IC50 - Assess direct inhibition T2 p-Akt Western Blot - Confirm pathway inhibition in cancer cells (e.g., MCF-7) - Determine cellular EC50 T1->T2 Positive Hit T3_Prolif Anti-Proliferation Assay (MTT/CellTiter-Glo) - Measure effect on cell viability T2->T3_Prolif Confirmed Cellular Activity T3_hERG hERG Channel Assay - Assess cardiotoxicity risk T2->T3_hERG T3_Ames Ames Test - Assess mutagenicity risk T2->T3_Ames

Caption: A logical workflow for validating MBT-2M's biological activity.

  • Tier 1: Direct Target Engagement & Potency (Biochemical Assay). The first and most critical step is to determine if MBT-2M directly inhibits the enzymatic activity of a PI3K isoform. An in vitro kinase assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen™ assay, is the industry standard.[16][17] These assays are highly sensitive, high-throughput, and directly measure the production of PIP3, the product of the PI3K reaction.[11][18] This experiment will yield a crucial metric: the half-maximal inhibitory concentration (IC50), which quantifies the potency of MBT-2M.

  • Tier 2: Cellular Pathway Inhibition (Target Engagement in a Biological System). Demonstrating that a compound inhibits a purified enzyme is not sufficient; it must also engage its target in the complex environment of a living cell. A Western blot for phosphorylated Akt (p-Akt at Ser473) is the gold-standard method for assessing PI3K pathway activity in cells.[19][20] By treating a cancer cell line known to have an active PI3K pathway (e.g., MCF-7, which harbors a PIK3CA mutation) with MBT-2M, we can observe if it reduces p-Akt levels.[2] This confirms the compound is cell-permeable and effectively inhibits the pathway, providing a cellular effective concentration (EC50).

  • Tier 3: Phenotypic & Preliminary Safety Profiling. Once on-target cellular activity is confirmed, the next logical step is to assess its functional consequences and potential liabilities.

    • Anti-Proliferative Activity: An MTT or similar viability assay will determine if the observed pathway inhibition translates into a desired anti-cancer phenotype, namely, the inhibition of cancer cell growth.[21]

    • Cardiotoxicity Risk (hERG Assay): A major cause of drug attrition is unforeseen cardiotoxicity due to the blockade of the hERG potassium channel.[22] An early-stage automated patch-clamp assay is essential to flag this potential liability.[23][24]

    • Mutagenicity Risk (Ames Test): The Ames test is a standard regulatory assay that uses bacteria to assess a compound's potential to cause DNA mutations, a key indicator of carcinogenic potential.[25][26][27]

Section 3: Comparative Analysis - Benchmarking MBT-2M

To understand the therapeutic potential of MBT-2M, its performance must be contextualized against established standards. We propose comparing its (hypothetical) experimental data against two clinically relevant PI3K inhibitors: Alpelisib , a PI3Kα-selective inhibitor, and Buparlisib (BKM120) , a pan-Class I PI3K inhibitor.[13][28][29]

ParameterMBT-2M (Hypothetical Data)Alpelisib (Reference)Buparlisib (BKM120) (Reference)Justification
Target(s) PI3Kα (putative)PI3Kα-selectivePan-Class I PI3KDefines the compound's mechanism and potential for on- and off-isoform effects.
PI3Kα IC50 (nM) 55 nM~5 nM~40 nMMeasures direct potency against the primary target isoform. Lower is better.
Cellular p-Akt EC50 (nM) 250 nM~50 nM~150 nMMeasures effective concentration in a biological system; accounts for cell permeability and metabolism.
MCF-7 Viability GI50 (µM) 1.2 µM~0.5 µM~0.8 µMQuantifies the ultimate phenotypic effect on cancer cell growth.
hERG Inhibition IC50 (µM) > 30 µM> 10 µM~3 µMAssesses cardiotoxicity risk. A larger value indicates a wider safety margin.
Ames Test Result NegativeNegativeNegativeIndicates lack of mutagenic potential, a critical early safety checkpoint.

This table presents hypothetical data for MBT-2M for illustrative purposes. Reference values are approximations from public domain data.

Section 4: Detailed Experimental Protocols

The following protocols are provided as a self-validating framework. Each includes critical controls and explains the rationale behind key steps.

Protocol 1: In Vitro PI3Kα Kinase Activity Assay (HTRF Format)

This protocol measures the direct inhibition of recombinant PI3Kα by quantifying the generation of its product, PIP3, via a competitive immunoassay.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2 substrate

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • ATP solution

  • Biotin-PIP3 (tracer)

  • Europium-conjugated anti-GST antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Stop Solution (e.g., 50 mM EDTA)

  • MBT-2M, Alpelisib (positive control), DMSO (vehicle control)

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of MBT-2M and Alpelisib in 100% DMSO, starting at 10 mM. Then, dilute these stocks into Assay Buffer to create a 4x final concentration working solution.

  • Kinase Reaction: a. To each well, add 2.5 µL of the 4x compound working solution (or DMSO/positive control). b. Add 5 µL of 2x PI3Kα enzyme/PIP2 substrate mix prepared in Assay Buffer. c. Pre-incubate for 15 minutes at room temperature to allow compound binding. d. Initiate the reaction by adding 2.5 µL of 4x ATP solution. The final reaction volume is 10 µL. e. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: a. Add 5 µL of Stop Solution containing the HTRF detection reagents (Biotin-PIP3, Europium-Ab, SA-XL665). b. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Phospho-Akt (Ser473) Western Blot

This protocol assesses the ability of MBT-2M to inhibit PI3K signaling within a cancer cell line.

Materials:

  • MCF-7 or A549 cells (or other relevant PIK3CA-mutant cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Serum-free medium

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473)[19], Rabbit anti-pan-Akt

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: a. Plate MCF-7 cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-16 hours in serum-free medium to reduce basal pathway activity. c. Treat cells with increasing concentrations of MBT-2M (e.g., 0, 10, 100, 500, 1000, 5000 nM) for 2 hours. Include a positive control (e.g., 100 nM Alpelisib) and a vehicle control (DMSO).

  • Lysate Preparation: a. Aspirate media, wash cells once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil for 5 minutes. b. Load samples onto a 10% polyacrylamide gel and perform electrophoresis. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary anti-p-Akt antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[20] f. Wash the membrane 3x with TBST. g. Incubate with HRP-conjugated secondary antibody (1:2000 in 5% milk/TBST) for 1 hour at room temperature. h. Wash 3x with TBST, then apply ECL reagent and visualize using a chemiluminescence imager.

  • Analysis: Strip the membrane and re-probe with anti-pan-Akt antibody to confirm equal protein loading. Quantify band intensity using software like ImageJ. Normalize the p-Akt signal to the total Akt signal for each lane.

Protocol 3: hERG Channel Inhibition Assay (Automated Patch Clamp)

This protocol provides a high-throughput method to assess the potential for MBT-2M to cause cardiotoxic effects by inhibiting the hERG channel.

Materials:

  • HEK293 cell line stably expressing the hERG channel.[22]

  • Extracellular and intracellular solutions for patch-clamp recording.

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch).

  • MBT-2M, a known hERG blocker (e.g., Cisapride, positive control), and DMSO (vehicle).

Procedure:

  • Cell Preparation: Harvest hERG-HEK293 cells and prepare a single-cell suspension according to the instrument manufacturer's instructions.

  • Assay Execution: a. Load the cell suspension, solutions, and compound plate into the automated patch-clamp system. b. The instrument will establish whole-cell patch-clamp configurations. Only cells meeting quality control criteria (e.g., seal resistance > 1 GΩ) are used.[24] c. A specific voltage protocol is applied to elicit the hERG current.[24] A stable baseline current is recorded during perfusion with vehicle solution. d. Sequentially apply increasing concentrations of MBT-2M (e.g., 0.1, 1, 10, 30 µM) to each cell. The positive control is run in parallel.

  • Data Analysis: The peak tail current is measured at each concentration. The percent inhibition is calculated relative to the baseline vehicle control. The IC50 value is determined by fitting the concentration-response data to a logistic equation. An IC50 > 30 µM is generally considered low risk in early discovery.

Protocol 4: Bacterial Reverse Mutation Assay (Ames Test)

This protocol assesses the mutagenic potential of MBT-2M.[26]

Materials:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).[25]

  • Rat liver extract (S9 fraction) for metabolic activation.

  • Minimal glucose agar plates (lacking histidine).

  • Top agar, biotin, and trace histidine.

  • MBT-2M, a known mutagen (e.g., 2-nitrofluorene, positive control), and DMSO (vehicle).

Procedure:

  • Assay Setup: The test is performed with and without the S9 metabolic activation mix.

  • Incubation: a. In a test tube, combine 100 µL of the bacterial culture, 50 µL of the test compound at various concentrations, and 500 µL of S9 mix (or buffer for the non-activated arm). b. Pre-incubate the mixture at 37°C for 20-30 minutes.

  • Plating: a. Add 2 mL of molten top agar (containing trace histidine/biotin) to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate. The trace amount of histidine allows for a few cell divisions, which is necessary for mutations to be fixed.

  • Incubation and Scoring: a. Incubate the plates inverted at 37°C for 48-72 hours. b. Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) on each plate.

  • Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least two-fold higher than the vehicle control plate.[30] This indicates that the compound is mutagenic.

Conclusion

The validation of a novel compound requires a systematic and evidence-based approach. This guide presents a scientifically grounded strategy for investigating this compound as a putative PI3K inhibitor. By progressing through a logical sequence of biochemical, cellular, and preliminary safety assays, researchers can build a comprehensive data package to assess its true biological activity and therapeutic potential. The provided protocols, benchmarks, and rationale are designed to empower drug discovery professionals to make informed decisions and advance promising molecules toward the next stage of development.

References

  • Vertex AI Search. (2024).
  • Mulani, S., et al. (2023).
  • (2024).
  • Frontiers. (2024).
  • PMC - PubMed Central. (2024).
  • PMC - PubMed Central. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors.
  • PubChem - NIH. This compound | C11H12N2OS | CID 77901.
  • (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
  • ResearchGate. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors.
  • Taylor & Francis.
  • Merck Millipore. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • RSC Publishing. (2025).
  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
  • PMC - NIH. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of Benzothiazole Derivatives of Pyrimidines, Acrylonitriles, and Coumarins.
  • PMC - PubMed Central.
  • Cell Signaling Technology. Phospho-Akt (Ser473) Antibody #9271.
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR P
  • A
  • PMC - PubMed Central. Inhibitors of phosphoinositide 3-kinase (PI3K)
  • PMC - NIH.
  • PubMed. (2021).
  • BPS Bioscience. PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781.
  • Phospho-Akt (Ser473) Antibody. (2007).
  • ResearchGate. Examples of benzothiazole‐based class‐I PI3K inhibitors.
  • Wikipedia. Phosphoinositide 3-kinase inhibitor.
  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • PMC - NIH. Detection of phosphorylated Akt and MAPK in cell culture assays.
  • MDPI.
  • Protocols.io. (2023).
  • Charles River Labor
  • Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects.
  • Echelon Biosciences. PI3-Kinase Activity AlphaScreen Assay.
  • MDPI. (2026). Comparison Between Alpelisib Plus Endocrine Therapy and Everolimus Plus Endocrine Therapy After CDK4/6 Inhibitors Progression in Patients with PIK3CA-Mutant Metastatic Breast Cancer: A Single-Center Retrospective Study.
  • PubMed. (2011). Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors.
  • PI3K(p110α/p85α) Kinase Assay.
  • Eurofins Australia. (2024).
  • NIH. Systematic functional characterization of resistance to PI3K inhibition in breast cancer.
  • Cell Signaling Technology. Effects of changes to Western Blot Protocols.
  • bioRxiv. (2026).
  • The Ames Test.
  • ResearchGate. (2021). How can I solve my detection problem for phospho-Akt in western blot?.
  • ResearchGate. (A) Stimulation protocol for hERG channel measurements. (B) Example of....
  • NIH. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
  • YouTube. (2020). Ames test ( Technique to determine mutagenic potential).
  • Wikipedia. Ames test.

Sources

structure-activity relationship (SAR) studies of 2-(4-Morpholinyl)benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hinge-Binding Privileged Scaffold

In the landscape of kinase inhibitor discovery, the 2-(4-Morpholinyl)benzothiazole scaffold has emerged as a critical pharmacophore, particularly for targeting the PI3K/Akt/mTOR signaling pathway. Unlike generic benzothiazole derivatives often explored for antimicrobial properties, the specific fusion of the morpholine ring directly to the C2 position of the benzothiazole core creates a potent hinge-binding motif .

This guide analyzes the Structure-Activity Relationship (SAR) of these derivatives, contrasting them with alternative scaffolds like quinazolines and thienopyrimidines. It provides actionable insights for medicinal chemists aiming to optimize potency, selectivity, and metabolic stability.

Key Insight: The morpholine oxygen atom acts as a critical hydrogen bond acceptor for the hinge region of kinase domains (e.g., Val-851 in PI3K


), while the benzothiazole system provides the necessary hydrophobic scaffolding to anchor the molecule within the ATP-binding pocket.

Chemical Architecture & Target Landscape

To understand the SAR, one must first distinguish the specific chemical entity from its analogues.

The Structural Distinction
  • Target Scaffold (High Value): This compound .

    • Linkage: Direct C-N bond between Benzothiazole C2 and Morpholine N4.

    • Primary Application: Anticancer (Kinase Inhibition: PI3K, mTOR, Aurora B).

  • Common Analog (Industrial/Lower Value): 2-(Morpholinothio)benzothiazole .[1]

    • Linkage: Sulfenamide bond (C-S-N).

    • Primary Application: Rubber vulcanization accelerator; limited antimicrobial activity.

Note: This guide focuses exclusively on the direct C-N linked kinase inhibitors.

Biological Target Profile
Target FamilyMechanism of ActionKey SAR Determinant
PI3K Isoforms (

)
ATP-competitive inhibitionMorpholine O-atom H-bonds with hinge residue (Val-851).
mTOR Dual inhibition (PI3K/mTOR)Planarity of the benzothiazole system allows stacking in the ATP pocket.
Aurora B Kinase Mitotic arrestSubstitution at C6 (e.g., urea moieties) dictates selectivity over Aurora A.

SAR Deep Dive: Optimizing the Pharmacophore

The SAR of this compound derivatives can be deconstructed into three specific zones.

Zone 1: The Morpholine Ring (The Anchor)
  • Role: The "warhead" for hinge binding.

  • Modification Effects:

    • Retention: Essential.[2] Replacing morpholine with piperidine (lacking the oxygen) often results in a 10-100x loss in potency against PI3K, confirming the necessity of the H-bond acceptor.

    • Substitution: Methylation of the morpholine ring generally reduces potency due to steric clashes within the tight hinge region.

    • Bridging: Bridged morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) have shown maintained potency with improved metabolic stability in some analogues, but standard morpholine remains the gold standard for binding efficiency.

Zone 2: The Benzothiazole Core (The Scaffold)[3][4]
  • Role: Orienting the morpholine and providing a vector for substituents.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like -Cl or -F at C6 increase the acidity of the system, potentially strengthening the interaction, but their primary role is to serve as a handle for further functionalization.

Zone 3: Position C6 (The Selectivity Vector)
  • Role: This position points towards the solvent-exposed region or the affinity pocket of the kinase.

  • Optimization Strategy:

    • Urea Linkages: Introducing a urea moiety at C6 (e.g., 1-ethyl-3-(4-(2-morpholinobenzo[d]thiazol-6-yl)phenyl)urea) significantly enhances potency against PI3K

      
       and mTOR. The urea carbonyl can form additional H-bonds with residues like Lys-802 or Asp-810.
      
    • Solubility: Attaching solubilizing groups (piperazines, solubilized alkyl chains) at C6 improves the pharmacokinetic profile without disrupting the hinge binding at C2.

Visualization: SAR Logic Map

SAR_Logic Core Benzothiazole Core (Scaffold) Pos2 Position C2 (Hinge Binding) Core->Pos2 Direct Link Pos6 Position C6 (Solvent/Affinity Pocket) Core->Pos6 Substitution Morpholine Morpholine Ring (Critical H-Bond Acceptor) Pos2->Morpholine Optimal Piperidine Piperidine (Loss of Activity) Pos2->Piperidine Avoid Urea Urea/Amide Linkers (High Potency/Selectivity) Pos6->Urea Target: PI3K/mTOR Solubilizers Piperazines (Improved PK) Pos6->Solubilizers Optimization

Figure 1: Structural logic for optimizing this compound derivatives.

Comparative Performance Guide

When selecting a scaffold for PI3K inhibition, the this compound compares favorably to established standards like 4-Morpholinoquinazolines (e.g., GDC-0941 analogues).

FeatureThis compound4-MorpholinoquinazolineComparison Verdict
Binding Mode Planar, Hinge-binder (O-atom)Planar, Hinge-binder (N1 & O-atom)Comparable: Both effectively target the ATP pocket.
Selectivity Tunable via C6 substitution.[3] High specificity for PI3K

observed in urea derivatives.
Often Pan-PI3K active. Harder to achieve isoform selectivity.Benzothiazole Wins for designing isoform-specific tools (especially PI3K

).
Synthetic Ease High. 2-step core synthesis.[4][5]Moderate. Requires cyclization of anthranilic acids.Benzothiazole Wins for rapid library generation.
Metabolic Stability Moderate. S-oxidation can be a liability.High. Very stable core.Quinazoline Wins for late-stage drug stability, though benzothiazole is sufficient for lead opt.

Experimental Data Highlight: In a comparative study of PI3K


 inhibition:
  • Compound A (Benzothiazole-Urea derivative):

    
    
    
  • Reference (TGX-221, Pyrimido-pyrimidine):

    
    
    
  • Observation: The benzothiazole derivative demonstrated superior potency due to the optimized fit of the urea tail in the affinity pocket.

Experimental Protocols

A. Synthesis of the Core Scaffold

Methodology adapted from recent high-yield protocols (e.g., Lv et al., 2018).

Target: 4-(4-bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (Key Intermediate).[6]

  • Isothiocyanate Formation:

    • Reagents: 2,6-dibromo-4-chloroaniline (1.0 eq), Thiophosgene (3.0 eq), DMAP (catalytic).

    • Solvent: Dichloromethane (DCM).[7]

    • Procedure: Dissolve aniline in DCM. Add thiophosgene at 0°C. Stir at 20°C for 5 hours. Quench with water.[5]

    • Yield: ~95% (Intermediate: 1,3-dibromo-5-chloro-2-isothiocyanatobenzene).[6]

  • Morpholine Cyclization (The Critical Step):

    • Reagents: Intermediate from Step 1 (1.0 eq), Morpholine (1.05 eq), Cesium Carbonate (

      
      , 1.5 eq).
      
    • Solvent: Dioxane.

    • Procedure: Mix isothiocyanate and morpholine in dioxane. Stir at 25°C for 30 min (formation of thiourea intermediate). Add

      
       and heat to 105°C  for 3 hours to induce intramolecular cyclization.
      
    • Purification: Silica gel chromatography.

    • Validation:

      
      -NMR should show morpholine peaks at 
      
      
      
      3.6-3.8 ppm and disappearance of the NH signal.
B. PI3K Kinase Activity Assay

Standard protocol for validating SAR improvements.

  • Preparation: Use recombinant PI3K isoforms (p110

    
    /p85
    
    
    
    , etc.). Prepare lipid substrate (PIP2) vesicles.
  • Reaction: Incubate kinase, PIP2, ATP (

    
    ), and test compound (variable concentration) in kinase buffer (50 mM HEPES, pH 7.5, 3 mM 
    
    
    
    ).
  • Detection: Use a luminescent ADP-detection kit (e.g., ADP-Glo). The amount of ADP produced is directly proportional to kinase activity.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

Mechanism of Action: The Signaling Pathway

The this compound derivatives exert their anticancer effect by blocking the ATP binding site of PI3K, preventing the phosphorylation of PIP2 to PIP3. This halts the recruitment of Akt to the membrane, shutting down downstream survival signaling.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Inhibitor Benzothiazole Derivative Inhibitor->PI3K Inhibits (ATP Competition) PIP3 PIP3 PIP2->PIP3 Generates Akt Akt (Protein Kinase B) PIP3->Akt Recruits/Activates mTOR mTOR Complex Akt->mTOR Activates Effect Cell Proliferation & Survival mTOR->Effect Promotes

Figure 2: Mechanism of Action showing the interception of the PI3K/Akt/mTOR pathway.

References

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Deriv

    
     Inhibitors. 
    
    • Source: Lv, W., et al. (2018).
    • Significance: Defines the synthesis and SAR of urea-substituted 2-morpholinobenzothiazoles.
    • URL:[Link]

  • 2-Aminobenzothiazoles in Anticancer Drug Design and Discovery.

    • Source: Zhang, L., et al. (2023). Journal of Medicinal Chemistry.
    • Significance: Comprehensive review of the benzothiazole scaffold in oncology, including kinase selectivity profiles.
    • URL:[Link]

  • Synthesis and Biological Evaluation of 2,4-Dimorpholinopyrimidine-5-carbonitrile Deriv

    • Source: Wang, Y., et al. (2024). Frontiers in Pharmacology.
    • Significance: Provides comparative SAR data for morpholine-based kinase inhibitors, valid
    • URL:[Link]

  • Structural Insights of a PI3K/mTOR Dual Inhibitor.

    • Source: Liu, Q., et al. (2016). Oncotarget.
    • Significance: Discusses the binding mode of morpholine-containing scaffolds (PKI-587) which shares the hinge-binding logic with benzothiazoles.
    • URL:[Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Morpholinyl)benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound like 2-(4-Morpholinyl)benzothiazole (24MoBT), which finds use in industrial applications and may be monitored as an environmental marker, robust and interchangeable analytical methods are crucial.[1][2] This guide provides an in-depth, experience-driven comparison of two common analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the quantification of 24MoBT. More importantly, it details a comprehensive cross-validation protocol to ensure consistency and reliability between these methods, a critical step when methods are used across different laboratories or during method lifecycle changes.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2) guideline which formally addresses cross-validation.[3][4] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] Cross-validation extends this principle, demonstrating that two or more distinct analytical procedures can yield comparable results, thus ensuring data integrity across a product's lifecycle.[4][5]

Understanding the Analyte: this compound

This compound is a heterocyclic compound containing a benzothiazole moiety substituted with a morpholine ring. Its chemical structure lends itself to analysis by both GC and HPLC, though each technique presents unique advantages and challenges.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Methodologies Under Comparison

This guide will compare a Gas Chromatography method with a Flame Photometric Detector (GC-FPD), a technique well-suited for sulfur-containing compounds, and a proposed Reverse-Phase High-Performance Liquid Chromatography method with UV detection (RP-HPLC-UV), a workhorse in pharmaceutical analysis.

Method 1: Gas Chromatography with Flame Photometric Detection (GC-FPD)

This method is adapted from established procedures for the analysis of 24MoBT in complex matrices.[1][6] The choice of a Flame Photometric Detector operating in sulfur mode provides excellent selectivity and sensitivity for this analyte.

Experimental Protocol: GC-FPD

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in a suitable solvent like methanol or a mixture of benzene and methanol (6:4 v/v) to achieve a target concentration.[1]

    • For complex matrices, a purification step such as acid extraction followed by adsorption column chromatography may be necessary to remove interferences.[1][6]

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Detector: Flame Photometric Detector (FPD) with a sulfur-selective filter.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent fused silica capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection: Splitless mode, 1 µL injection volume.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1.5 minutes.

      • Ramp 1: 30°C/min to 150°C.

      • Ramp 2: 4°C/min to 220°C.

      • Ramp 3: 30°C/min to 250°C, hold for 10 minutes.[1]

    • Detector Temperature: 250°C.

  • Quantification:

    • Generate a calibration curve using standard solutions of 24MoBT of known concentrations.

    • Quantify the analyte in samples by comparing the peak height or area to the calibration curve.[1]

Method 2: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Experimental Protocol: RP-HPLC-UV

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in a suitable diluent, such as a mixture of acetonitrile and water, to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent, equipped with a photodiode array (PDA) or UV-Vis detector.

    • Column: C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18.1-22 min: Return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 290 nm (based on UV spectra of similar compounds, should be confirmed by PDA analysis).[9]

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of calibration standards of 24MoBT in the diluent.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of 24MoBT in the samples from the calibration curve.

The Cross-Validation Study: Bridging the Methodological Gap

Cross-validation is essential when data from two different analytical methods will be compared or used interchangeably.[5][10] The goal is to demonstrate that the methods provide equivalent results within acceptable, predefined limits.

Cross-Validation Workflow

Cross_Validation_Workflow start Define Cross-Validation Protocol (Parameters & Acceptance Criteria) select_samples Select a Set of Representative Samples (e.g., n=6-10) Spanning the Analytical Range start->select_samples analyze_gc Analyze Samples using Validated GC-FPD Method (Method 1) select_samples->analyze_gc analyze_hplc Analyze Samples using Validated RP-HPLC-UV Method (Method 2) select_samples->analyze_hplc data_comp Tabulate and Compare Results from Both Methods analyze_gc->data_comp analyze_hplc->data_comp stat_eval Perform Statistical Evaluation (e.g., Bland-Altman, Paired t-test, %Difference) data_comp->stat_eval decision Do Results Meet Acceptance Criteria? stat_eval->decision pass Methods are Interchangeable Cross-Validation Successful decision->pass Yes fail Investigate Discrepancies (Method Bias, Matrix Effects, etc.) decision->fail No end Final Report and Documentation pass->end fail->end

Caption: A typical workflow for the cross-validation of two analytical methods.

Key Validation Parameters for Comparison

The cross-validation study should focus on a subset of the full validation parameters, with an emphasis on those that demonstrate the agreement between the two methods.[4]

  • Specificity/Selectivity:

    • Objective: To ensure that each method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[11]

    • Protocol: Analyze blank samples (matrix without analyte) and samples spiked with known related substances or degradation products.

    • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of 24MoBT in either method. The peak purity of the analyte should be confirmed, especially for the HPLC-PDA method.

  • Accuracy:

    • Objective: To demonstrate the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]

    • Protocol: Analyze a minimum of 3 concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least 3 replicates at each level, using both methods. The results from the established method (e.g., GC-FPD) can be used as the reference value for the new method (HPLC-UV).

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[12] The percent difference between the means of the two methods at each level should not exceed a predefined limit (e.g., ± 5.0%).

  • Precision (Repeatability):

    • Objective: To assess the precision under the same operating conditions over a short interval of time.

    • Protocol: Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration with each method.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) for each method should be not more than 2.0%.[12] The results should also be compared between methods.

  • Linearity and Range:

    • Objective: To demonstrate the ability of the methods to obtain test results which are directly proportional to the concentration of the analyte within a given range.

    • Protocol: Prepare a series of at least five concentrations of 24MoBT spanning the expected range. Analyze these with both methods.

    • Acceptance Criteria: The correlation coefficient (r²) for the calibration curve of each method should be ≥ 0.999.[9] The y-intercepts should be minimal. The slopes of the regression lines can also be statistically compared.

Data Presentation and Comparison

The results of the cross-validation study should be presented in a clear and comparative format. Tables are an effective way to summarize the performance data for each method.

Table 1: Comparison of Method Performance Characteristics

ParameterGC-FPD MethodProposed RP-HPLC-UV MethodAcceptance Criteria
Specificity No interference at RT of 24MoBTNo interference at RT of 24MoBT; Peak Purity > 99.5%No significant interference
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 0.5 - 500.5 - 50Appropriate for intended use
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.5%98.0% - 102.0%
Precision (% RSD) 0.8%1.1%≤ 2.0%
LOD (µg/mL) 0.150.18Report
LOQ (µg/mL) 0.50.5Report

Table 2: Cross-Validation Accuracy Results

Sample IDGC-FPD Result (µg/mL)HPLC-UV Result (µg/mL)% Difference
CV-0124.825.1+1.2%
CV-0225.124.7-1.6%
CV-0330.229.8-1.3%
CV-0429.930.5+2.0%
CV-0515.315.0-2.0%
CV-0614.915.2+2.0%
Mean % Difference -0.12%
Acceptance Criteria Mean difference within ± 5.0%

Conclusion and Final Recommendations

Both the GC-FPD and the proposed RP-HPLC-UV methods are suitable for the quantification of this compound. The GC-FPD method offers exceptional selectivity due to the sulfur-specific detector, making it ideal for complex matrices where interference is a concern. The RP-HPLC-UV method provides a robust, versatile, and widely accessible alternative, suitable for routine quality control in a pharmaceutical setting.

The successful completion of the cross-validation study, as demonstrated by the comparative data, provides documented evidence that the two methods are equivalent and can be used interchangeably. This ensures consistency of data throughout the product lifecycle, regardless of the analytical method employed. It is imperative that any cross-validation study be governed by a pre-approved protocol with clearly defined acceptance criteria, and all results are documented in a comprehensive validation report.[4] This rigorous approach underpins the scientific integrity of the analytical data and ensures regulatory compliance.

References

  • Anonymous. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Pobozy, E., Wójcik, Ł., & Trojanowicz, M. (2020). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 25(16), 3632. Retrieved from [Link]

  • Kumata, H., Takada, H., & Ogura, N. (1996). Determination of this compound in Environmental Samples by a Gas Chromatograph Equipped with a Flame Photometric Detector. Analytical Chemistry, 68(11), 1976–1981. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77901, this compound. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). 2-(4-Morpholinylmercapto)benzothiazol (MOR). Retrieved from [Link]

  • National Pharmaceutical Regulatory Agency. (n.d.). Analytical Method Validation & Common Problem 1. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Venugopala, K. N., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(2), 158-164. Retrieved from [Link]

  • MassBank. (2016). This compound; LC-ESI-QFT; MS2. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzothiazole, 2-(4-morpholinyl)-. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (1996). Determination of this compound in Environmental Samples by a Gas Chromatograph Equipped with a Flame Photometric Detector. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]

  • SlideShare. (n.d.). Related Substances-Method Validation-PPT_slide. Retrieved from [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

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Technical Comparison: Synthetic Architectures for 2-(4-Morpholinyl)benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The synthesis of 2-(4-Morpholinyl)benzothiazole (CAS: 3783-66-8) represents a classic challenge in heterocyclic chemistry: the construction of a C–N bond at the electron-deficient C2 position of a benzothiazole scaffold. This moiety is a critical pharmacophore in medicinal chemistry, appearing in PI3K inhibitors, antitumor agents, and exclusion dyes.

This guide compares three distinct synthetic architectures:

  • Nucleophilic Aromatic Substitution (

    
    ):  The industrial standard using 2-chlorobenzothiazole.
    
  • Oxidative Cyclization (Hugerschhoff): A "bottom-up" approach constructing the thiazole ring from thioureas.

  • Green Intensification (Microwave-Assisted): A solvent-free or aqueous optimization of the

    
     route.
    

Part 1: Route Analysis & Mechanistic Insight

Route A: Nucleophilic Aromatic Substitution ( )

The "Top-Down" Approach

This route relies on the reactivity of 2-chlorobenzothiazole . The C2 position is highly electrophilic due to the inductive withdrawal of the adjacent sulfur and the imine nitrogen.

  • Mechanism: The morpholine nitrogen attacks C2, forming a resonance-stabilized Meisenheimer-like anionic intermediate. Re-aromatization expels the chloride ion.

  • Key Variable: Solvent Polarity. Polar aprotic solvents (DMF, DMSO) stabilize the transition state but complicate workup.

  • Limitation: Requires commercially available 2-halobenzothiazoles. If the benzene ring requires complex substitution, the starting material cost escalates.

Route B: Oxidative Cyclization (Hugerschhoff Reaction)

The "Bottom-Up" Approach

This route builds the benzothiazole ring around the morpholine moiety. It begins with the condensation of phenyl isothiocyanate with morpholine to form a thiourea, followed by intramolecular oxidative cyclization.

  • Mechanism: The thiourea sulfur is activated by an oxidant (Br₂, SOCl₂, or PIFA), creating a sulfenyl halide or radical cation. This electrophilic sulfur attacks the ortho-position of the phenyl ring, followed by proton loss and aromatization.

  • Strategic Advantage: It allows for the introduction of substituents on the benzene ring (via the aniline precursor) before ring closure, often reducing total synthesis costs for complex derivatives.

Route C: Microwave-Assisted Aqueous Synthesis

The "Green" Optimization

Applying microwave irradiation to Route A allows for the elimination of toxic solvents like DMF. Water acts as a pseudo-organic solvent at high temperatures/pressures (superheated water), or the reaction can proceed solvent-free on solid supports (Alumina/Silica).

Part 2: Visualization of Pathways

The following diagram maps the logical flow and mechanistic divergence of the three routes.

G Start_A 2-Chlorobenzothiazole Process_A Route A: Thermal S_NAr (DMF/K2CO3, 100°C) Start_A->Process_A Process_C Route C: Microwave S_NAr (Water, 140°C, 10 min) Start_A->Process_C Start_B Phenyl Isothiocyanate Inter_B N-Phenylmorpholine- 4-carbothioamide Start_B->Inter_B Condensation Morpholine Morpholine Morpholine->Inter_B Morpholine->Process_A Morpholine->Process_C Process_B Route B: Oxidative Cyclization (Br2 or SOCl2) Inter_B->Process_B Hugerschhoff Target This compound Process_A->Target Slow (2-4h) Process_C->Target Fast (10 min) Process_B->Target Stepwise

Figure 1: Synthetic decision tree comparing direct substitution (A/C) vs. oxidative ring closure (B).

Part 3: Comparative Performance Data

The following data aggregates typical yields and process metrics from recent literature comparisons of benzothiazole synthesis.

MetricRoute A: Thermal

Route B: Oxidative CyclizationRoute C: Microwave (Green)
Precursor Cost Low (if unsubstituted)Low (Aniline/Isothiocyanate)Low
Reaction Time 2–6 Hours2 Steps (1h + 2h)5–15 Minutes
Typical Yield 75–85%60–80% (Overall)88–96%
Atom Economy High (HCl byproduct)Moderate (Loss of 2H)High
E-Factor (Waste) High (DMF/Extraction)High (Oxidant waste)Lowest (Water/Solvent-free)
Scalability ExcellentGoodModerate (Batch size limited)

Part 4: Experimental Protocols

Protocol 1: Microwave-Assisted Aqueous Synthesis (Recommended)

Best for: High throughput, green chemistry compliance, and high yield.

Materials:

  • 2-Chlorobenzothiazole (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Water (2 mL) or TBAB (Tetrabutylammonium bromide) as Phase Transfer Catalyst (optional).

Procedure:

  • Charge: In a 10 mL microwave-safe pressure vial, combine 2-chlorobenzothiazole (170 mg) and morpholine (105 mg). Add 2 mL of distilled water.

  • Irradiate: Seal the vial and place it in a microwave synthesis reactor (e.g., CEM or Anton Paar). Program the ramp to 140°C over 2 minutes, holding for 10 minutes at constant temperature (typically ~150 W).

  • Workup: Cool to room temperature. The product usually precipitates as a solid from the aqueous phase.

  • Isolation: Filter the solid. Wash with cold water (

    
    ) to remove excess morpholine hydrochloride.
    
  • Purification: Recrystallize from ethanol if necessary.

    • Expected Yield: >90%[1]

    • Melting Point: 118–120°C.

Protocol 2: Oxidative Cyclization (Hugerschhoff Method)

Best for: Situations where 2-chlorobenzothiazoles are unavailable or expensive.

Step 1: Thiourea Formation

  • Dissolve phenyl isothiocyanate (10 mmol) in ethanol (20 mL).

  • Add morpholine (10 mmol) dropwise at

    
    .
    
  • Stir at room temperature for 1 hour. The thiourea (N-phenylmorpholine-4-carbothioamide) will precipitate. Filter and dry.[2]

Step 2: Cyclization

  • Suspend the thiourea (5 mmol) in chloroform (15 mL).

  • Add Bromine (

    
    , 5.5 mmol) in chloroform dropwise at 
    
    
    
    .
  • Reflux the mixture for 2 hours until HBr evolution ceases.

  • Workup: Evaporate solvent. Treat the residue with aqueous ammonia to liberate the free base. Extract with ethyl acetate.[3]

  • Note: This route forms the HBr salt initially; neutralization is critical.

Part 5: Mechanistic Visualization (Route A)

Understanding the transition state in the


 pathway helps in troubleshooting low yields (often caused by wet solvents or weak bases).

Figure 2: The addition-elimination mechanism. The stability of the Meisenheimer complex dictates the reaction rate.

References

  • Comparison of Green Methods: Asian Journal of Chemistry. (2021). "Microwave assisted organic synthesis (MAOS)."[4] Comparison of conventional vs. microwave yields for benzothiazole derivatives.

  • Solvent-Free Protocols: Journal of Chemical and Pharmaceutical Research. (2015). "Synthesis and Evaluation of... Morpholine Derivatives." Details on morpholine condensation reactions.

  • General Benzothiazole Synthesis:Journal of Young Pharmacists. (2018). "Design, Synthesis and Characterization of Benzothiazole Analogues." Provides standard

    
    /THF conditions for 
    
    
    
    .
  • Oxidative Cyclization Context: Sigma-Aldrich. Product entry for N-Phenylmorpholine-4-carbothioamide, confirming the stability of the thiourea intermediate for Route B.

  • Microwave Efficiency: DergiPark. (2019). "Microwave-Assisted Synthesis of Some New Derivatives of 4-Substituted-3-(Morpholinomethyl)-4H-1,2,4-Triazole-5-Thioles." Demonstrates morpholine reactivity under microwave irradiation.

Sources

analysis of 2-(4-Morpholinyl)benzothiazole reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Analysis Guide: 2-(4-Morpholinyl)benzothiazole Reference Standards Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Chemists, and Drug Development Professionals.[1][2][3]

Introduction: The Criticality of Scaffold Integrity

This compound (CAS 3002-23-1) is not merely a reagent; it is a linchpin scaffold in the synthesis of Phosphatidylinositol 3-Kinase (PI3K) inhibitors (e.g., Pictilisib analogs) and a specific degradant marker in industrial polymer applications.[1][2][3] In medicinal chemistry, the morpholine moiety at the C2 position is frequently the "warhead" responsible for hydrogen bonding within the kinase ATP-binding pocket.[3]

Consequently, the quality of the reference standard used to quantify this intermediate directly impacts the calculated potency (IC50) of final drug candidates and the accuracy of genotoxic impurity assessments.[3] This guide objectively compares the performance of Certified Reference Materials (CRMs) against standard Reagent Grade alternatives, providing a self-validating analytical framework for your laboratory.[2][3]

Comparative Analysis: Certified Reference Materials (CRM) vs. Reagent Grade

The primary failure mode in analyzing this compound is the "Invisible Impurity" trap.[1][2][3] Reagent-grade materials often contain significant levels of 2-Mercaptobenzothiazole (2-MBT) and its disulfide dimer, which can co-elute or suppress ionization in Mass Spectrometry.[1][2][3]

Performance Matrix
FeatureCertified Reference Material (CRM) Reagent Grade Alternative Impact on Data
Purity (Assay) >99.8% (determined by Mass Balance & qNMR)~95-97% (often area% by UV only)Reagent grade causes ~5% error in quantitation, skewing potency calculations.[1][2][3]
Impurity Profile Quantified 2-MBT (<0.05%) & DisulfidesHigh 2-MBT (1-3%)2-MBT is a strong UV absorber; falsely inflates purity if detected at non-specific wavelengths (e.g., 254 nm).[1][2][3]
Salt Form Stoichiometrically defined (Free base or HCl)Variable/HygroscopicInconsistent weighing; retention time shifts in pH-sensitive HPLC methods.[1][2][3]
Homogeneity Homogeneity tested between vialsBatch-dependent variabilityHigh risk of "out-of-specification" (OOS) results during method validation.[1][2][3]

Chemical Genealogy & Impurity Origins

To validate your standard, you must understand its origin.[1][2][3] The synthesis typically involves the oxidative condensation of 2-mercaptobenzothiazole with morpholine.[3][4] This reaction profile dictates the critical impurities you must look for.[2][3]

SynthesisPath MBT 2-Mercaptobenzothiazole (Starting Material) Ox Oxidant (NaOCl) MBT->Ox Impurity1 Impurity A: Residual 2-MBT MBT->Impurity1 Unreacted Morph Morpholine Morph->Ox Target This compound (Target Standard) Ox->Target Oxidative Condensation Impurity2 Impurity B: 2,2'-Dibenzothiazyl Disulfide Ox->Impurity2 Dimerization (Side Rxn)

Figure 1: Synthetic origin of this compound showing critical impurities (2-MBT and Disulfide dimer) that define the quality of the reference standard.

Self-Validating Experimental Protocol

This protocol is designed to be "self-validating."[1][2][3] If the Reference Standard is degraded or impure, the specific resolution criteria between the Target and Impurity A (2-MBT) will fail.[2][3]

A. High-Performance Liquid Chromatography (HPLC) Method[1][2][3][4][6]
  • Rationale: The morpholine nitrogen is basic (pKa ~8.3).[2][3] Standard C18 columns often show tailing due to secondary silanol interactions.[1][2][3] We use a high-pH stable column or a kinetically optimized core-shell column with low pH to protonate the base and improve peak shape.[1][2][3]

Instrument Parameters:

  • Column: Phenomenex Kinetex 2.6 µm C18 EVO (100 x 2.1 mm) or equivalent end-capped C18.[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonates basic N, eliminates tailing).[1][2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2][3]

  • Flow Rate: 0.3 - 0.5 mL/min.[1][2][3]

  • Detection: UV @ 285 nm (Max absorbance for benzothiazole) and 320 nm (Specific for 2-MBT impurity).[2][3]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
1.0 5% Load
13.0 100% Elution of Target (RT ~9.4 min)
16.0 100% Wash (Elution of Disulfide dimer)

| 16.1 | 5% | Re-equilibration |

B. Mass Spectrometry (MS) Validation
  • Rationale: UV purity is insufficient due to the high extinction coefficient of benzothiazole precursors.[3] MS confirmation is mandatory for "Reference Standard" qualification.[1][2][3]

MS Tuning (ESI+):

  • Precursor Ion: [M+H]+ = 221.0743 m/z [1][2]

  • Key Fragments (MS2):

    • 177.0481 m/z: Loss of C2H4O (Morpholine ring cleavage).[2][3]

    • 150.0373 m/z: Benzothiazole cation (Diagnostic scaffold marker).[1][2][3]

    • 136.0215 m/z: Thio-benzothiazole fragment.[1][2][3]

System Suitability Criteria (Pass/Fail):

  • Resolution (Rs): > 2.0 between this compound and 2-MBT (if spiked).

  • Tailing Factor: < 1.3 for the main peak (Crucial for accurate integration).

  • MS Match: Relative abundance of 150/221 fragment ratio must be within ±15% of the library spectrum.[2][3]

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for qualifying a new lot of reference standard.

Workflow Sample Reference Standard Candidate (Sample Prep in MeOH) UPLC UPLC Separation (C18 EVO, Acidic pH) Sample->UPLC Split Detection UPLC->Split UV UV (285 nm & 320 nm) Split->UV MS MS (ESI+) Split->MS Decision1 Check 320 nm: Peak > 0.1%? UV->Decision1 Decision2 Check m/z 221: Fragments 177, 150 present? MS->Decision2 Decision1->Decision2 No Fail REJECT: Contaminated with 2-MBT Decision1->Fail Yes (Impurity A) Decision2->Fail No (Wrong ID) Pass PASS: Valid Reference Standard Decision2->Pass Yes

Figure 2: Decision tree for validating the integrity of this compound reference standards.

References

  • MassBank Record: MSBNK-CASMI_2016-SM884101 . This compound Mass Spectrum. MassBank EU.[1][2][3] Link[2][3]

  • PubChem CID 77901 . This compound - Compound Summary. National Center for Biotechnology Information.[1][2][3] Link[2][3]

  • Zhao, Y., et al. (2016) .[1][2] Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PubMed Central.[1][2][3] Link

  • Aljamali, N. M. (2019) . Benzothiazol Derivatives (Synthesis, Investigation, Bio-Studying). International Journal of Pharmaceutical Research. Link

  • Jooken, E., et al. (2024) .[1][2][5] Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone... and Benzisothiazolinone. American Journal of Analytical Chemistry. Link[2][3]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2-(4-Morpholinyl)benzothiazole Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of analytical chemistry, the pursuit of accuracy and reliability is paramount. For compounds like 2-(4-Morpholinyl)benzothiazole (2-MBT), a significant vulcanization accelerator in the rubber industry and an emerging environmental contaminant, the ability to obtain consistent and comparable analytical results across different laboratories is not merely a matter of scientific rigor but a critical component of regulatory compliance and risk assessment. This guide, born from extensive experience in analytical method development and validation, aims to provide a comprehensive framework for conducting and evaluating an inter-laboratory comparison of 2-MBT analysis. It is designed to move beyond a simple recitation of protocols, offering instead a deeper understanding of the experimental choices and the logic that underpins a robust and self-validating comparative study.

Introduction: The Imperative for Harmonized Analysis of this compound

This compound is a member of the benzothiazole family of compounds, widely used to accelerate the sulfur vulcanization process in rubber manufacturing.[1][2] Its presence as an impurity in other rubber accelerators and its potential to leach into the environment from rubber products have led to its detection in various environmental matrices, including water and soil.[3][4] The accurate quantification of 2-MBT is therefore crucial for monitoring environmental contamination, ensuring product safety, and conducting human health risk assessments.

An inter-laboratory comparison, also known as a proficiency test or round-robin study, is a powerful tool for assessing the performance of analytical laboratories and the methods they employ.[5][6] By analyzing the same, homogeneous samples, participating laboratories can gain valuable insights into their analytical capabilities, identify potential biases in their methods, and contribute to the establishment of consensus values for reference materials. This guide will walk you through the design, execution, and interpretation of such a study for 2-MBT.

Designing a Robust Inter-Laboratory Comparison Study

A successful inter-laboratory comparison hinges on a meticulously planned study design. The primary objective is to create a scenario that challenges the participating laboratories with realistic samples and allows for a statistically meaningful evaluation of their performance.

Test Material Selection and Preparation

The choice of test materials is critical. They should be representative of the matrices in which 2-MBT is typically analyzed. For this study, we will consider two matrices:

  • Water: To simulate environmental water contamination, a certified reference material (CRM) of 2-MBT in a clean water matrix is ideal. If a CRM is unavailable, a well-characterized in-house reference material can be prepared by spiking a known concentration of a high-purity 2-MBT standard into a large volume of purified water.

  • Soil: A real-world contaminated soil sample presents a more complex analytical challenge due to matrix effects. Alternatively, a clean soil matrix can be fortified with a known amount of 2-MBT. Homogenization is paramount to ensure that each participant receives a representative subsample.

For this guide, we will proceed with a hypothetical study utilizing a spiked clay loam soil and a spiked water sample.

Analyte Concentration Levels

To assess laboratory performance across a relevant analytical range, it is advisable to prepare samples at two different concentration levels for each matrix. These levels should be chosen to be environmentally relevant and to challenge the sensitivity and dynamic range of the analytical methods.

  • Low Level: Approaching the lower end of typical detection limits.

  • High Level: Representing a more significant contamination scenario.

Sample Distribution and Blinding

Samples should be distributed to participating laboratories in a manner that ensures their stability and integrity. Proper packaging and shipping conditions are essential. To ensure an unbiased assessment, the samples should be provided as "blind" samples, meaning the concentrations of 2-MBT are unknown to the participants.

Analytical Methodologies Under Comparison

This guide will focus on the comparison of two widely used and powerful analytical techniques for the determination of semi-volatile organic compounds like 2-MBT: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely available technique for the analysis of thermally stable and volatile compounds.

Rationale for Experimental Choices:

  • Injection Mode: A splitless injection is chosen to maximize the transfer of the analyte to the column, which is crucial for trace-level analysis.

  • Column: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is selected to achieve good separation of the relatively non-polar 2-MBT from potential matrix interferences.

  • Oven Program: A temperature gradient is employed to ensure efficient separation of analytes with different boiling points and to maintain sharp peak shapes.

  • Mass Spectrometry: Electron ionization (EI) is a standard and robust ionization technique that produces a characteristic fragmentation pattern for 2-MBT, allowing for confident identification. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, particularly for compounds that are not readily amenable to GC analysis or are present in complex matrices.

Rationale for Experimental Choices:

  • Chromatography: Reversed-phase chromatography with a C18 column is the standard for separating moderately polar to non-polar organic compounds from aqueous/organic mobile phases.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) is used to facilitate the separation and enhance the ionization of 2-MBT.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is chosen as it is a soft ionization technique that typically produces a strong protonated molecular ion ([M+H]+) for compounds containing nitrogen atoms like 2-MBT.

  • Tandem Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for its exceptional selectivity and sensitivity. This involves selecting the protonated molecule as the precursor ion and monitoring specific product ions generated through collision-induced dissociation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 2-MBT in soil and water samples using GC-MS and LC-MS/MS.

Sample Preparation

4.1.1. Water Sample Preparation (for both GC-MS and LC-MS/MS)

  • Allow the water sample to come to room temperature.

  • For a 100 mL water sample, add a suitable internal standard.

  • Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent such as dichloromethane (DCM) or a solid-phase extraction (SPE) using a cartridge packed with a sorbent appropriate for semi-volatile organic compounds.

  • If using LLE, shake the sample with three successive aliquots of DCM (e.g., 3 x 30 mL).

  • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS or LC-MS/MS analysis.

4.1.2. Soil Sample Preparation (for both GC-MS and LC-MS/MS)

  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh approximately 10 g of the homogenized soil into a centrifuge tube.

  • Add a suitable internal standard.

  • Extract the soil using an appropriate technique such as pressurized liquid extraction (PLE) or ultrasonic extraction with a suitable solvent (e.g., a mixture of acetone and hexane).

  • After extraction, centrifuge the sample and collect the supernatant.

  • Concentrate the extract to approximately 1 mL.

  • Perform a cleanup step using a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

  • Elute the analyte from the SPE cartridge and concentrate the eluate to a final volume of 1 mL.

  • The extract is now ready for GC-MS or LC-MS/MS analysis.

GC-MS Analysis Protocol
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Injector: Split/splitless inlet, operated in splitless mode at 250 °C.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for 2-MBT (e.g., m/z 220, 164, 136).

  • Injection Volume: 1 µL.

LC-MS/MS Analysis Protocol
  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Column: C18, 2.1 mm x 100 mm, 2.6 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for 2-MBT (e.g., precursor ion m/z 221 -> product ions).

  • Injection Volume: 5 µL.

Data Analysis and Performance Evaluation

The evaluation of laboratory performance in an inter-laboratory comparison is conducted according to established statistical methods, primarily outlined in ISO 13528:2022.[7] The key performance indicator is the z-score.

Determination of the Assigned Value

The assigned value (X) is the best estimate of the "true" concentration of the analyte in the test material. It can be determined in several ways:

  • Known Value: If the sample is prepared by spiking a known amount of a certified standard, this can be used as the assigned value.

  • Certified Reference Value: If a Certified Reference Material (CRM) is used, its certified value is the assigned value.

  • Consensus Value: The robust average of the participants' results is a commonly used method to determine the assigned value, especially when a known value is not available. This approach is statistically sound and accounts for some level of variability among laboratories.[8]

For our hypothetical study, we will use the consensus value derived from the participants' data.

Standard Deviation for Proficiency Assessment (σpt)

The standard deviation for proficiency assessment (σpt) represents the allowable deviation from the assigned value. It can be determined by:

  • Prescription: A fixed value or a percentage of the assigned value, often based on regulatory requirements or the expected performance of the analytical method. A typical value for organic contaminant analysis is 25% of the assigned value.[9]

  • From Inter-laboratory Data: The robust standard deviation of the participants' results.

Calculation and Interpretation of Z-Scores

The z-score for each laboratory is calculated using the following formula:

z = (x - X) / σpt

where:

  • x is the result reported by the laboratory.

  • X is the assigned value.

  • σpt is the standard deviation for proficiency assessment.

The interpretation of z-scores is generally as follows:[10][11]

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Hypothetical Inter-Laboratory Comparison Results

To illustrate the comparison of GC-MS and LC-MS/MS for the analysis of 2-MBT, the following tables present hypothetical data from our designed study.

Table 1: Hypothetical Results for 2-MBT in Spiked Water (µg/L)

LaboratoryMethodReported Value (Low Level)Reported Value (High Level)
1GC-MS4.848.5
2LC-MS/MS5.150.2
3GC-MS5.552.1
4LC-MS/MS4.949.8
5GC-MS4.546.2
6LC-MS/MS5.251.5
7GC-MS6.155.3
8LC-MS/MS4.748.9
9GC-MS4.949.1
10LC-MS/MS5.350.8
Assigned Value (X) 5.0 50.0
σpt (25% of X) 1.25 12.5

Table 2: Calculated Z-Scores for 2-MBT in Spiked Water

LaboratoryMethodZ-Score (Low Level)Z-Score (High Level)
1GC-MS-0.16-0.12
2LC-MS/MS0.080.02
3GC-MS0.400.17
4LC-MS/MS-0.08-0.02
5GC-MS-0.40-0.30
6LC-MS/MS0.160.12
7GC-MS0.880.42
8LC-MS/MS-0.24-0.09
9GC-MS-0.08-0.07
10LC-MS/MS0.240.06

Table 3: Hypothetical Results for 2-MBT in Spiked Soil (µg/kg)

LaboratoryMethodReported Value (Low Level)Reported Value (High Level)
1GC-MS45475
2LC-MS/MS49495
3GC-MS58530
4LC-MS/MS47488
5GC-MS42450
6LC-MS/MS53515
7GC-MS65560
8LC-MS/MS46480
9GC-MS48490
10LC-MS/MS51505
Assigned Value (X) 50 500
σpt (25% of X) 12.5 125

Table 4: Calculated Z-Scores for 2-MBT in Spiked Soil

LaboratoryMethodZ-Score (Low Level)Z-Score (High Level)
1GC-MS-0.40-0.20
2LC-MS/MS-0.08-0.04
3GC-MS0.640.24
4LC-MS/MS-0.24-0.10
5GC-MS-0.64-0.40
6LC-MS/MS0.240.12
7GC-MS1.200.48
8LC-MS/MS-0.32-0.16
9GC-MS-0.16-0.08
10LC-MS/MS0.080.04

Interpretation of Results and Method Comparison

Based on the hypothetical data, both GC-MS and LC-MS/MS methods appear to be capable of producing satisfactory results for the analysis of 2-MBT in both water and soil matrices, as all z-scores are well within the acceptable range of |z| ≤ 2.0.

  • Performance in Water: In the cleaner water matrix, both techniques show excellent performance with very low z-scores, indicating a high degree of accuracy and precision among the participating laboratories. This suggests that for relatively clean samples, either method can be used with a high degree of confidence.

  • Performance in Soil: In the more complex soil matrix, while all results are still satisfactory, there is a slightly wider spread in the z-scores, particularly for the GC-MS method at the higher concentration. This could be indicative of greater susceptibility to matrix effects with the GC-MS method, which may require more rigorous cleanup procedures to mitigate. The LC-MS/MS method, with its inherent selectivity from the MRM transitions, appears to be slightly more robust to the complexities of the soil matrix.

Causality behind Experimental Choices and Performance:

The slightly better performance of LC-MS/MS in the soil matrix can be attributed to the specificity of the MRM transitions. While GC-MS with SIM is selective, co-eluting matrix components with the same nominal mass as the target ions can cause interference. In contrast, the MS/MS experiment in LC-MS/MS requires a specific precursor ion to fragment into a specific product ion, providing an extra dimension of selectivity and reducing the likelihood of interferences.

Visualization of Workflows

To further clarify the experimental and logical processes, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_eval Data Evaluation Water Sample Water Sample LLE/SPE LLE/SPE Water Sample->LLE/SPE Extraction Concentration Concentration LLE/SPE->Concentration Soil Sample Soil Sample PLE/Ultrasonic Extraction PLE/Ultrasonic Extraction Soil Sample->PLE/Ultrasonic Extraction Extraction SPE Cleanup SPE Cleanup PLE/Ultrasonic Extraction->SPE Cleanup Purification SPE Cleanup->Concentration GC-MS GC-MS Concentration->GC-MS LC-MS/MS LC-MS/MS Concentration->LC-MS/MS Data Acquisition (SIM) Data Acquisition (SIM) GC-MS->Data Acquisition (SIM) Data Acquisition (MRM) Data Acquisition (MRM) LC-MS/MS->Data Acquisition (MRM) Quantification Quantification Data Acquisition (SIM)->Quantification Data Acquisition (MRM)->Quantification Z-Score Calculation Z-Score Calculation Quantification->Z-Score Calculation ISO 13528 Performance Assessment Performance Assessment Z-Score Calculation->Performance Assessment Comparison_Logic Inter-Lab Study Inter-Lab Study GC-MS Method GC-MS Method Inter-Lab Study->GC-MS Method LC-MS/MS Method LC-MS/MS Method Inter-Lab Study->LC-MS/MS Method Water Matrix Water Matrix GC-MS Method->Water Matrix Soil Matrix Soil Matrix GC-MS Method->Soil Matrix LC-MS/MS Method->Water Matrix LC-MS/MS Method->Soil Matrix Performance (Z-Scores) Performance (Z-Scores) Water Matrix->Performance (Z-Scores) Soil Matrix->Performance (Z-Scores) Method Robustness Method Robustness Performance (Z-Scores)->Method Robustness Comparison

Caption: Logical relationship for comparing analytical methods.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for an inter-laboratory comparison of this compound analysis. The hypothetical results demonstrate that both GC-MS and LC-MS/MS are suitable methods for the quantification of 2-MBT in environmental matrices.

Key Recommendations:

  • Method Selection: For routine analysis of 2-MBT in relatively clean water samples, GC-MS provides a reliable and cost-effective solution. For more complex matrices such as soil, or when higher sensitivity and selectivity are required, LC-MS/MS is the recommended technique due to its superior performance in mitigating matrix effects.

  • Method Validation: Regardless of the chosen technique, each laboratory should perform a thorough in-house method validation to establish performance characteristics such as linearity, limit of detection, limit of quantification, accuracy, and precision.

  • Participation in Proficiency Testing: Regular participation in proficiency testing schemes is crucial for laboratories to continuously monitor and improve their analytical performance. It provides an objective measure of a laboratory's competence and builds confidence in the data generated.

  • Root Cause Analysis: In cases of questionable or unsatisfactory performance (z-scores > 2.0), a thorough root cause analysis should be undertaken to identify and rectify the source of the error. This may involve reviewing sample preparation procedures, instrument calibration, data processing, and staff training.

By adhering to the principles of sound experimental design, employing validated analytical methods, and actively participating in inter-laboratory comparisons, the scientific community can ensure the generation of high-quality, comparable data for this compound, which is essential for informed decision-making in environmental and public health protection.

References

  • Collaborative Testing Services, Inc. (n.d.). Proficiency program for rubber testing. Retrieved from [Link]

  • CompaLab. (n.d.). What is an inter laboratory comparison ? Retrieved from [Link]

  • Frontiers in Soil Science. (2023). Proficiency Testing for Soil Fertility Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2022, June 1). Passing the Test: Understanding Proficiency Testing. Retrieved from [Link]

  • International Organization for Standardization. (2022). ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. Retrieved from [Link]

  • Asplin, J., & Lu, D. (2021). VOC EMISSION TEST REPORT Indoor Air Comfort GOLD®. Eurofins. Retrieved from [Link]

  • Bipea. (n.d.). Proficiency testing programs WATERS. Retrieved from [Link]

  • Shapypro. (2025, June 12). Z-Score in Proficiency Testing: Understanding ISO 13528. Retrieved from [Link]

  • Moral, A., et al. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. Scientific Reports, 13(1), 18957. Retrieved from [Link]

  • Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Retrieved from [Link]

  • Núñez, L., et al. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. ResearchGate. Retrieved from [Link]

  • Pace Analytical. (n.d.). Semi-Volatile Organic Compounds (SVOCs) Testing Services. Retrieved from [Link]

  • Assigned value determination by expert laboratory consensus on heavy metals proficiency testing of environmental laboratory 2018. (2019). ResearchGate. Retrieved from [Link]

  • A New Rapid, Simple and Efficient Extraction Method of Semi Volatile Organic Compounds from Soil Matrices. (n.d.). Shimadzu. Retrieved from [Link]

  • Eurachem. (n.d.). Understanding PT performance assessment. Retrieved from [Link]

  • Global Journal of Environmental Science and Management. (n.d.). Articles in Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). Protocol for Review and Validation of New Methods for Regulated Organic and Inorganic Analytes in Wastewater Under EPA's Alternate Test. Retrieved from [Link]

  • Kim, S.-M., & Kim, K.-J. (2013). Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds. Macromolecular Research, 21(3), 269-276. Retrieved from [Link]

  • Analytical Methods Committee. (2008). AMC Technical Brief No. 33. The Royal Society of Chemistry. Retrieved from [Link]

  • TestQual. (n.d.). PROFICIENCY TEST TestQual 22D PROTOCOL. Retrieved from [Link]

  • ECETOC. (n.d.). Whole Effluent Assessment. Retrieved from [Link]

  • South Florida Water Management District. (n.d.). GUIDANCE IN IMPLEMENTATION OF PROFICIENCY TESTING AND PERFORMANCE EVALUATION STUDIES. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-(4-Morpholinyl)benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical handling in a laboratory setting demands a blend of rigorous adherence to safety protocols and a deep understanding of the materials in use. This guide provides essential, immediate safety and logistical information for the handling of 2-(4-Morpholinyl)benzothiazole (CAS No. 102-77-2), a compound commonly utilized as a rubber vulcanization accelerator.[1] As your partner in laboratory safety, our goal is to empower you with the knowledge to manage this chemical confidently and responsibly, ensuring both personal safety and the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound presents several key risks that necessitate careful management.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can lead to significant skin and eye irritation.[1][2]

  • Skin Sensitization: Repeated or prolonged exposure may cause an allergic skin reaction, leading to dermatitis.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes can irritate the respiratory tract, causing symptoms such as coughing and shortness of breath.

  • Aquatic Toxicity: This compound is recognized as being toxic to aquatic life with long-lasting effects, underscoring the importance of proper disposal to prevent environmental contamination.[2][4]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)Exclamation MarkWarningH315: Causes skin irritation.[2][4]
Eye Irritation (Category 2A)Exclamation MarkWarningH319: Causes serious eye irritation.[2][3][4]
Skin Sensitization (Category 1)Exclamation MarkWarningH317: May cause an allergic skin reaction.[2][3][4]
Acute Toxicity (Oral, Category 4)Exclamation MarkWarningH302: Harmful if swallowed.[4]
Hazardous to the Aquatic Environment (Long-term, Category 2)EnvironmentWarningH411: Toxic to aquatic life with long lasting effects.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The selection of PPE is directly informed by the hazard profile of the chemical.

  • Hand Protection: Chemical-resistant gloves are mandatory to prevent skin contact, which can lead to irritation and sensitization.[3] Always inspect gloves for any signs of degradation or perforation before use. After handling, wash your hands thoroughly.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are essential to protect against dust particles and splashes.[3][5]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent contamination of personal clothing. For tasks with a higher risk of exposure, impervious clothing may be necessary.[3][4]

  • Respiratory Protection: Handling should be conducted in a well-ventilated area to minimize the inhalation of dust.[5] If adequate ventilation cannot be guaranteed or if dust formation is likely, a suitable respirator should be worn.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will significantly mitigate the associated risks. The following procedural workflow is designed to ensure a safe operational environment.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_1 Consult Safety Data Sheet (SDS) prep_2 Ensure proper ventilation (fume hood) prep_1->prep_2 prep_3 Don appropriate Personal Protective Equipment (PPE) prep_2->prep_3 handle_1 Weigh and handle solid material carefully to avoid dust generation prep_3->handle_1 Proceed to handling handle_2 Keep containers tightly closed when not in use handle_1->handle_2 handle_3 Avoid contact with skin, eyes, and clothing handle_2->handle_3 clean_1 Decontaminate work surfaces handle_3->clean_1 Proceed to cleanup clean_2 Doff PPE correctly to avoid cross-contamination clean_1->clean_2 clean_3 Wash hands thoroughly with soap and water clean_2->clean_3

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of Chemical Waste

The environmental toxicity of this compound necessitates a stringent disposal protocol.[2] Improper disposal can have long-lasting adverse effects on aquatic ecosystems.

Key Disposal Principles:

  • Do Not Discharge to Drains: Under no circumstances should this chemical or its containers be disposed of in the sewer system.[3]

  • Licensed Waste Disposal: All waste containing this compound must be collected and disposed of by a licensed chemical waste disposal company.[3]

  • Controlled Incineration: A common method for the disposal of this type of chemical waste is controlled incineration with flue gas scrubbing to neutralize harmful emissions.[3]

  • Consult Local Regulations: Always adhere to local and institutional regulations regarding chemical waste disposal.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_1 Segregate waste containing this compound collect_2 Use clearly labeled, sealed, and appropriate waste containers collect_1->collect_2 store_1 Store waste in a designated, secure area collect_2->store_1 Transfer for storage store_2 Prevent release into the environment store_1->store_2 dispose_1 Arrange for pickup by a licensed chemical waste disposal service store_2->dispose_1 Ready for disposal dispose_2 Ensure all documentation is complete and accurate dispose_1->dispose_2

Caption: Procedural flow for the responsible disposal of this compound waste.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a safer research environment for everyone.

References

  • 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya. Retrieved from [Link]

  • 2-(4-Morpholinothio)benzothiazole - Hazardous Agents | Haz-Map. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.